Product packaging for (2r)-2-(3,4-Dichlorophenyl)oxirane(Cat. No.:CAS No. 141303-34-6)

(2r)-2-(3,4-Dichlorophenyl)oxirane

Cat. No.: B2813805
CAS No.: 141303-34-6
M. Wt: 189.04
InChI Key: HIOFHWTUAOODBJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-2-(3,4-Dichlorophenyl)oxirane is a chiral oxirane derivative of high interest in pharmaceutical and agrochemical research. It serves as a versatile synthetic intermediate, particularly in the exploration of novel active compounds. The 3,4-dichlorophenyl moiety is a common pharmacophore in drug discovery, and the reactive epoxide ring allows for further functionalization, for instance through ring-opening reactions with nucleophiles to create advanced molecular structures . Similar dichlorophenyl-substituted epoxides have been documented as key intermediates in synthetic pathways, underscoring the utility of this class of compounds in organic and medicinal chemistry . With a molecular formula of C9H8Cl2O and a molecular weight of 203.07 g/mol , this compound is intended for use by qualified researchers in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O B2813805 (2r)-2-(3,4-Dichlorophenyl)oxirane CAS No. 141303-34-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFHWTUAOODBJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141303-34-6
Record name (2R)-2-(3,4-dichlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2r)-2-(3,4-Dichlorophenyl)oxirane chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide compound featuring a dichlorinated phenyl group. Due to its reactive oxirane ring and specific stereochemistry, it holds potential as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol Calculated
Appearance Likely a colorless oil or low-melting solidInferred from similar compounds
Melting Point Not reported
Boiling Point Not reported
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.Inferred from structural features
InChI InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1[1]
InChIKey HIOFHWTUAOODBJ-QMMMGPOBSA-N[1]
SMILES C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not currently available in published literature. However, based on the analysis of similar substituted phenyloxiranes, the expected NMR spectral characteristics can be predicted.

Expected ¹H NMR (CDCl₃) Spectral Features:

  • Oxirane Protons: The three protons on the epoxide ring would appear as a set of coupled multiplets in the upfield region, typically between δ 2.5 and 4.0 ppm. The specific coupling patterns (dd, ddd) would be influenced by their cis/trans relationships.

  • Aromatic Protons: The three protons on the dichlorophenyl ring would appear as multiplets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The substitution pattern would dictate the specific splitting patterns.

Expected ¹³C NMR (CDCl₃) Spectral Features:

  • Oxirane Carbons: The two carbons of the epoxide ring would appear in the aliphatic region, typically between δ 45 and 60 ppm.

  • Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic region, between δ 125 and 140 ppm. The carbons bearing the chlorine atoms would be significantly deshielded.

Experimental Protocols

Synthesis of Phenyl-Substituted Oxiranes (General Procedure)

While a specific protocol for the enantioselective synthesis of this compound is not detailed in the available literature, a general and adaptable method for the synthesis of phenyl-substituted oxiranes involves the epoxidation of the corresponding styrene derivative. A common and effective method is the Corey-Chaykovsky reaction.

Experimental Workflow: Corey-Chaykovsky Epoxidation

G start Start: 3,4-Dichlorostyrene reagents Trimethylsulfoxonium iodide Sodium Hydride DMSO start->reagents 1. reaction Corey-Chaykovsky Reaction (Formation of Dimethylsulfoxonium Methylide and subsequent reaction with styrene) reagents->reaction 2. workup Aqueous Workup (e.g., addition of water and extraction with an organic solvent) reaction->workup 3. purification Purification (e.g., Column Chromatography) workup->purification 4. product Product: 2-(3,4-Dichlorophenyl)oxirane (Racemic mixture) purification->product 5.

Caption: General workflow for the synthesis of 2-(3,4-Dichlorophenyl)oxirane.

Methodology:

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), trimethylsulfoxonium iodide is suspended in anhydrous dimethyl sulfoxide (DMSO). Sodium hydride (60% dispersion in mineral oil) is added portion-wise at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfoxonium methylide.

  • Epoxidation: The corresponding 3,4-dichlorostyrene is dissolved in anhydrous DMSO and added dropwise to the ylide solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: The reaction is quenched by the slow addition of water. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3,4-dichlorophenyl)oxirane as a racemic mixture.

Note on Enantioselectivity: To obtain the specific (2r)-enantiomer, a chiral epoxidation method such as the Sharpless asymmetric epoxidation (for allylic alcohols) or Jacobsen-Katsuki epoxidation would be required, or a kinetic resolution of the racemic epoxide.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, studies on structurally related dichlorophenyl oxiranes and other dichlorophenyl-containing compounds provide insights into potential biological effects.

Interaction with Hepatic Enzymes

Research on the herbicide tridiphane, which is 2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane, has shown that this class of compounds can significantly impact hepatic enzyme systems in mice.[2] Administration of tridiphane led to:

  • Increased liver weight.

  • Elevated activity of microsomal and cytosolic epoxide hydrolases.

  • Increased glutathione S-transferase (GST) activity.

  • Proliferation of hepatic peroxisomes.[2]

These findings suggest that dichlorophenyl oxiranes can modulate xenobiotic metabolism pathways. The induction of epoxide hydrolases is a key response to exposure to epoxides, as these enzymes are involved in their detoxification. The proliferation of peroxisomes is a known effect of certain xenobiotics and can have implications for lipid metabolism and oxidative stress.

Hypothesized Signaling Pathway: Peroxisome Proliferation

G ligand This compound receptor Peroxisome Proliferator-Activated Receptor (PPAR) ligand->receptor Binds to activation PPAR Activation receptor->activation Leads to gene_expression Altered Gene Expression (e.g., genes for lipid metabolism and peroxisome biogenesis) activation->gene_expression Results in response Biological Response: - Peroxisome Proliferation - Changes in Lipid Metabolism - Modulation of Inflammatory Responses gene_expression->response

Caption: Hypothesized activation of PPAR signaling by dichlorophenyl oxiranes.

Potential Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of various dichlorophenyl-containing compounds against different cancer cell lines. For instance, dichlorophenylacrylonitriles have shown significant growth inhibition and selectivity for breast cancer cells.[3] While the oxirane moiety introduces a different type of reactivity, its electrophilic nature suggests a potential for covalent modification of biological macromolecules, which could lead to cytotoxicity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Conclusion

This compound is a chiral molecule with potential applications in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its chemical properties can be inferred from its structure. The synthesis can likely be achieved through established methods for epoxidation, with chiral control being a key consideration for obtaining the specific enantiomer. Based on studies of related compounds, this compound may exhibit biological activity, potentially affecting hepatic enzyme systems and demonstrating cytotoxic effects. Further experimental investigation is required to fully characterize its physical properties and to elucidate its biological mechanism of action and potential therapeutic applications.

References

An In-depth Technical Guide to (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 52909-94-1 (Racemic Mixture)

Disclaimer

This technical guide addresses (2R)-2-(3,4-Dichlorophenyl)oxirane. However, a specific CAS number for the (2R)-enantiomer has not been identified in publicly available databases. The provided CAS number corresponds to the racemic mixture, 2-(3,4-Dichlorophenyl)oxirane. Consequently, much of the available technical data does not distinguish between the enantiomers. This document will focus on the racemic compound while noting the general importance of stereochemistry in the biological activity of chiral molecules.

Introduction

This compound is a chiral epoxide containing a 3,4-dichlorophenyl substituent. The oxirane (epoxide) ring is a highly strained three-membered heterocycle, making it a reactive functional group and a valuable intermediate in organic synthesis. The presence of the dichlorophenyl group significantly influences the molecule's electronic properties and potential biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol [1]
Appearance Liquid (presumed)[2]
Storage Temperature 2-8°C[3]
SMILES C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl[1]
InChI InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1[1]
InChIKey HIOFHWTUAOODBJ-QMMMGPOBSA-N[1]

Synthesis

The synthesis of racemic 2-(3,4-Dichlorophenyl)oxirane typically involves the epoxidation of 3,4-dichlorostyrene. For the enantioselective synthesis of this compound, asymmetric epoxidation methods are required.

General Experimental Protocol: Asymmetric Epoxidation

While a specific protocol for this compound is not detailed in the available literature, a general methodology based on the Sharpless asymmetric epoxidation of allylic alcohols can be adapted. A hypothetical two-step synthesis from 3,4-dichlorobenzaldehyde is outlined below.

Step 1: Wittig Reaction to form 3,4-Dichlorostyrene

  • A solution of methyltriphenylphosphonium bromide in a suitable anhydrous solvent (e.g., THF) is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the ylide.

  • 3,4-Dichlorobenzaldehyde, dissolved in the same solvent, is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by column chromatography to yield 3,4-dichlorostyrene.

Step 2: Asymmetric Epoxidation

A plausible, though not experimentally verified, approach for the asymmetric epoxidation of 3,4-dichlorostyrene to yield the (2R)-enantiomer is outlined. This would likely involve a chiral catalyst system.

  • To a solution of 3,4-dichlorostyrene in a chlorinated solvent (e.g., dichloromethane), a chiral catalyst is added.

  • The mixture is cooled to a low temperature (e.g., 0 °C or lower).

  • An oxidizing agent (e.g., m-CPBA or a hydroperoxide) is added slowly.

  • The reaction is stirred at low temperature until completion.

  • The reaction is quenched, followed by an aqueous work-up.

  • The crude product is purified by chiral chromatography to isolate this compound.

Logical Workflow for Synthesis and Purification

G Workflow for Synthesis and Purification of this compound A Starting Material: 3,4-Dichlorobenzaldehyde B Wittig Reaction A->B C Intermediate: 3,4-Dichlorostyrene B->C D Asymmetric Epoxidation (e.g., with chiral catalyst) C->D E Racemic Mixture: (2R/2S)-2-(3,4-Dichlorophenyl)oxirane D->E F Chiral Chromatography (e.g., HPLC with chiral stationary phase) E->F G Isolated Enantiomer: This compound F->G H Isolated Enantiomer: (2S)-2-(3,4-Dichlorophenyl)oxirane F->H

Caption: Synthetic and purification workflow for obtaining enantiomerically pure this compound.

Biological Activity and Applications in Drug Development

The biological activity of specific enantiomers of dichlorophenyl-containing compounds has been noted in the literature. For instance, different enantiomers of cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)cyclohexylamine show varying affinities for sigma receptors[4]. This highlights the importance of stereochemistry in biological interactions.

While no specific biological activity or signaling pathway has been directly attributed to this compound, its structural motifs—the dichlorophenyl group and the epoxide ring—are present in many biologically active molecules.

  • Dichlorophenyl Moiety: Compounds containing the dichlorophenyl group are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects[5].

  • Oxirane Ring: The epoxide is a key pharmacophore and a versatile synthetic intermediate. It can undergo ring-opening reactions with various nucleophiles to introduce diverse functionalities, a common strategy in drug discovery.

Given its structure, this compound is a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Role as a Chiral Building Block

G Potential Application of this compound in Synthesis A This compound (Chiral Building Block) B Nucleophilic Ring Opening A->B C Amino Alcohols B->C D Diols B->D E Thioethers B->E F Further Functionalization C->F D->F E->F G Lead Compounds for Drug Discovery F->G

Caption: The role of this compound as a chiral precursor in the synthesis of potential drug candidates.

Safety and Handling

Safety data for the specific enantiomer is not available. The following information is based on data for related dichlorophenyl oxirane compounds and should be used as a general guideline.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowed.P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and impervious clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.

  • If on Skin: Wash with plenty of soap and water.

  • If Inhaled: Remove to fresh air.

  • If in Eyes: Rinse cautiously with water for several minutes.

Conclusion

This compound represents a potentially valuable chiral intermediate for the synthesis of novel compounds in the field of drug discovery. While specific data for this enantiomer is limited, the known reactivity of the epoxide ring and the established biological relevance of the dichlorophenyl moiety suggest its utility. Further research is needed to fully characterize the enantiomer-specific physical properties, develop robust enantioselective synthetic routes, and explore its biological activity profile. Researchers working with this compound should exercise appropriate caution, following the safety guidelines for related hazardous chemicals.

References

An In-Depth Technical Guide to the Molecular Structure of (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of (2R)-2-(3,4-Dichlorophenyl)oxirane. The document details the key physicochemical and spectroscopic characteristics of this chiral epoxide. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from analogous compounds and predictive models to offer a robust profile. It includes a proposed synthetic approach and expected analytical data to aid researchers in its synthesis and characterization. The potential relevance of this molecule in medicinal chemistry, particularly as a chiral building block, is also discussed.

Molecular Structure and Physicochemical Properties

This compound is a chiral organic compound featuring an oxirane (epoxide) ring attached to a 3,4-dichlorinated phenyl group. The "(2R)" designation specifies the stereochemistry at the chiral center of the oxirane ring.

Table 1: Molecular Identifiers and Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₆Cl₂OPubChem[1]
Molecular Weight 189.04 g/mol PubChem
Canonical SMILES C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)ClPubChem[1]
InChI Key HIOFHWTUAOODBJ-QMMMGPOBSA-NPubChem[1]
Predicted XlogP 2.6PubChem[1]
Predicted Hydrogen Bond Donor Count 0PubChem
Predicted Hydrogen Bond Acceptor Count 1PubChem
Predicted Rotatable Bond Count 1PubChem

Synthesis and Characterization

Proposed Experimental Protocol: Asymmetric Epoxidation

This proposed protocol is adapted from established methods for the synthesis of similar chiral epoxides.

Objective: To synthesize this compound from 3,4-Dichlorobenzaldehyde.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • Trimethylsulfonium iodide or Trimethylsulfoxonium iodide

  • A strong base (e.g., Sodium Hydride or Potassium tert-butoxide)

  • A chiral phase-transfer catalyst or a chiral sulfur ylide reagent

  • Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, Tetrahydrofuran - THF)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • Under an inert atmosphere (e.g., Argon), dissolve trimethylsulfonium iodide (or trimethylsulfoxonium iodide) in anhydrous DMSO.

  • Add the strong base portion-wise to the solution and stir for approximately 20 minutes to generate the sulfur ylide.

  • In a separate flask, dissolve 3,4-Dichlorobenzaldehyde and the chiral catalyst in the reaction solvent.

  • Slowly add the aldehyde solution to the freshly prepared sulfur ylide solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude epoxide using column chromatography on silica gel or by distillation under reduced pressure.[2]

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted mass spectrometry data and the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analyses of similar compounds.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 188.98685
[M+Na]⁺ 210.96879
[M-H]⁻ 186.97229
[M]⁺ 187.97902
Data sourced from PubChem[1]

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment Expected ¹H NMR (ppm) Expected ¹³C NMR (ppm)
Oxirane CH ~3.9~52
Oxirane CH₂ ~2.8 (dd), ~3.2 (dd)~51
Aromatic CH ~7.1 - 7.5~127, ~129, ~131
Aromatic C-Cl -~132, ~133
Aromatic C-Oxirane -~138
Expected shifts are based on data for analogous fluorophenyl oxiranes and general principles of NMR spectroscopy.[2]

Expected IR Spectroscopy Data: Characteristic peaks for the oxirane ring are expected around 3000-3100 cm⁻¹ (C-H stretch) and 1250 cm⁻¹ (C-O stretch, ring breathing). The dichlorophenyl group will exhibit characteristic aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region. C-Cl stretching bands are typically observed in the 600-800 cm⁻¹ region.

Potential Biological Activity and Applications in Drug Development

While no specific biological activity or signaling pathway involvement has been documented for this compound itself, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

  • Chiral Epoxides as Building Blocks: Chiral epoxides are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The epoxide ring is susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of various functional groups. This makes them key starting materials for the synthesis of beta-amino alcohols, diols, and other chiral synthons that form the core of many drug molecules.

  • Dichlorophenyl Moiety: The 3,4-dichlorophenyl group is present in numerous bioactive compounds, including antidepressants, and kinase inhibitors. This substitution pattern can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of chlorine atoms can lead to specific halogen bonding interactions with protein targets, potentially enhancing potency and selectivity.

  • Potential as an Enzyme Inhibitor: Epoxides are known to be reactive electrophiles and can act as mechanism-based inhibitors of certain enzymes, particularly hydrolases and transferases, by forming covalent bonds with active site nucleophiles. The biological activity of related dichlorophenyl-containing compounds suggests potential for applications in oncology and infectious diseases.

Visualization of a General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a chiral aryl oxirane, adaptable for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 3,4-Dichlorobenzaldehyde + Sulfur Ylide Reaction Asymmetric Epoxidation Start->Reaction Chiral Catalyst Quench Aqueous Workup Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying & Filtration Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography or Distillation Concentration->Chromatography Product This compound Chromatography->Product NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR IR Spectroscopy Product->IR

Caption: Generalized workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a chiral molecule with significant potential as a building block in the synthesis of complex, biologically active compounds. While detailed experimental data for this specific molecule is sparse in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and a viable synthetic strategy. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development. The methodologies and data presented herein offer a starting point for researchers interested in this and related chiral epoxides.

References

Technical Guide: (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of (2R)-2-(3,4-Dichlorophenyl)oxirane, a halogenated aromatic epoxide. Due to the limited availability of direct experimental data for this specific enantiomer, this document synthesizes information on its racemic form and closely related analogs to project its chemical and biological properties. The guide covers the compound's nomenclature, physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a discussion of its potential biological activities, particularly in the context of cytotoxicity and apoptosis, which are of significant interest to researchers in drug discovery and development. All quantitative data is summarized in tables, and key processes are visualized using workflow and pathway diagrams.

Introduction

This compound belongs to the class of aromatic epoxides, which are characterized by a three-membered oxirane ring directly or indirectly attached to an aromatic system. The presence of a dichlorinated phenyl group is expected to significantly influence the molecule's reactivity and biological interactions. Aromatic epoxides are known for their reactivity towards nucleophiles, a property that underlies both their utility as synthetic intermediates and their biological effects, including potential cytotoxicity. The stereochemistry at the C2 position, designated as (R), is a critical feature that can dictate enantioselective interactions with biological targets such as enzymes and receptors. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, highlighting areas where further experimental validation is needed.

Nomenclature and Physicochemical Properties

Table 1: Physicochemical Properties of 2-(3,4-Dichlorophenyl)oxirane

PropertyValueSource
CAS Number 52909-94-1
Molecular Formula C₈H₆Cl₂O
Molecular Weight 189.04 g/mol

Synthesis of 2-(3,4-Dichlorophenyl)oxirane

While a specific, validated protocol for the asymmetric synthesis of this compound is not available in the literature, a plausible and common method for the preparation of the racemic mixture is via the epoxidation of the corresponding alkene, 3,4-dichlorostyrene. Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, could be adapted to produce the desired enantiomer, but this would require experimental optimization.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 3,4-dichlorobenzaldehyde. The first step is a Wittig reaction to form the styrene, followed by epoxidation.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Epoxidation A 3,4-Dichlorobenzaldehyde E Heat (95 °C, 12h) A->E B Methyltriphenylphosphonium bromide B->E C Potassium carbonate C->E D Dioxane/Water D->E F 3,4-Dichlorostyrene E->F G 3,4-Dichlorostyrene J Room Temperature G->J H m-Chloroperoxybenzoic acid (m-CPBA) H->J I Dichloromethane (DCM) I->J K 2-(3,4-Dichlorophenyl)oxirane J->K

Caption: Proposed two-step synthesis of 2-(3,4-Dichlorophenyl)oxirane.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dichlorostyrene

This protocol is adapted from a known procedure for the synthesis of 3,4-dichlorostyrene[1].

  • To a solution of 3,4-dichlorobenzaldehyde (5.0 g, 28.60 mmol) in a solvent mixture of dioxane and water (110 mL, 10:1 v/v), add methyltriphenylphosphonium bromide (20.40 g, 57.20 mmol) and potassium carbonate (9.90 g, 71.50 mmol).

  • Heat the reaction mixture to 95 °C and stir at this temperature for 12 hours.

  • After completion, cool the reaction mixture and extract the organic phases.

  • Wash the combined organic layers with saturated sodium chloride solution (3 x 50 mL) and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography to yield 3,4-dichlorostyrene.

Step 2: Synthesis of 2-(3,4-Dichlorophenyl)oxirane (Racemic)

This is a general protocol for the epoxidation of an alkene using m-CPBA.

  • Dissolve 3,4-dichlorostyrene (1.0 eq) in dichloromethane (DCM).

  • To this solution, add m-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(3,4-dichlorophenyl)oxirane.

Biological Activity and Potential Signaling Pathways

Direct biological studies on this compound are not available. However, the biological activity can be inferred from related compounds.

Cytotoxicity and Apoptotic Potential

Aromatic oxiranes are known to be alkylating agents, capable of reacting with nucleophilic biomolecules such as DNA and proteins. This reactivity is the basis for their potential cytotoxicity. A study on simple oxiranes demonstrated that aromaticity is a key predictor of both cytotoxic and apoptotic potency[2]. These compounds were found to induce apoptosis at concentrations several-fold below their cytotoxic concentrations[2].

The proposed mechanism involves the induction of apoptosis through cellular stress pathways, potentially initiated by DNA or protein adduction, leading to the activation of caspase cascades.

G A This compound B Cellular Uptake A->B C Alkylation of Biomolecules (DNA, Proteins) B->C D Cellular Stress Response C->D E Activation of Pro-apoptotic Proteins D->E F Caspase Cascade Activation E->F G Apoptosis F->G

Caption: Postulated pathway for oxirane-induced apoptosis.

Enzyme Inhibition

The dichlorophenyl moiety is present in various biologically active molecules. For instance, tridiphane (2-(3,5-dichlorophenyl)-2-(2,2,2-trichloroethyl)oxirane) has been shown to affect hepatic epoxide-metabolizing enzymes, such as epoxide hydrolase and glutathione S-transferase[3]. This suggests that this compound could also interact with and potentially inhibit enzymes involved in xenobiotic metabolism.

Conclusion

This compound is a chiral aromatic epoxide for which there is a notable lack of specific experimental data in the public domain. Based on the chemistry of related compounds, it is likely accessible through asymmetric epoxidation of 3,4-dichlorostyrene. The presence of the dichlorophenyl group and the reactive oxirane ring suggests that this compound may exhibit significant biological activity, including cytotoxicity through the induction of apoptosis. This technical guide provides a foundational framework for researchers interested in the synthesis and biological evaluation of this and related compounds. Further experimental work is necessary to validate the proposed synthetic routes and to fully characterize the biological profile of this compound.

References

An In-depth Technical Guide to the Physical Properties of (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of the chiral compound (2R)-2-(3,4-Dichlorophenyl)oxirane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a substituted oxirane compound characterized by a three-membered epoxide ring attached to a 3,4-dichlorinated phenyl group. The "(2R)" designation specifies the stereochemistry at the chiral carbon of the oxirane ring.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₆Cl₂O[1]
SMILES C1--INVALID-LINK--C2=CC(=C(C=C2)Cl)Cl[1]
InChI InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1[1]
InChIKey HIOFHWTUAOODBJ-QMMMGPOBSA-N[1]
CAS Number 52909-94-1 (for the racemic mixture 2-(3,4-Dichlorophenyl)oxirane)[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 2-(3,4-Dichlorophenyl)oxirane. Data for the specific (2R) enantiomer are limited; therefore, data for the racemic mixture are also included where applicable.

PropertyValueSource
Molecular Weight 189.04 g/mol [2]
Monoisotopic Mass 187.97957 Da[1]
Physical Form Liquid[3]
Storage Temperature 2-8°C, Sealed in dry conditions[2]
Purity Typically >95%[3]
Predicted XlogP 2.6[1]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general and widely used method for preparing chiral epoxides is through the asymmetric epoxidation of the corresponding alkene. The Jacobsen-Katsuki epoxidation is a well-established method for this transformation.

Hypothetical Protocol for Asymmetric Epoxidation of 3,4-Dichlorostyrene:

  • Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar is charged with 3,4-dichlorostyrene (1 equivalent) and a suitable solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: The chiral salen-manganese(III) complex (Jacobsen's catalyst, (R,R)-enantiomer for the (R)-epoxide, typically 1-5 mol%) is added to the solution.

  • Co-oxidant Addition: A co-oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (NaOCl) with a phase-transfer catalyst, is added slowly to the reaction mixture at a controlled temperature, often 0°C or room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched, and the crude product is extracted with an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The final product's identity and enantiomeric purity would be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC.

Visualizations

The following diagrams illustrate a logical workflow for the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start 3,4-Dichlorostyrene Reaction Asymmetric Epoxidation (e.g., Jacobsen Epoxidation) Start->Reaction Crude Crude Product Reaction->Crude Purify Column Chromatography Crude->Purify Pure This compound Purify->Pure Analysis Characterization (NMR, MS, Chiral HPLC) Pure->Analysis Final Pure, Characterized Product Analysis->Final

Caption: A general workflow for the synthesis and purification of this compound.

Logical_Relationship A Precursor (3,4-Dichlorostyrene) D Chemical Transformation (Epoxidation) A->D B Chiral Catalyst ((R,R)-Jacobsen's Catalyst) B->D C Oxidizing Agent (e.g., m-CPBA) C->D E Target Product (this compound) D->E

Caption: Key components and their relationship in the asymmetric synthesis of the target molecule.

References

In-Depth Technical Guide on the Biological Activity of Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dichlorophenyl moiety is a critical pharmacophore in modern drug discovery, contributing significantly to the biological activity of a diverse range of therapeutic agents. The strategic placement of two chlorine atoms on a phenyl ring can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the biological activities of various dichlorophenyl-containing compounds, with a focus on their quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of several key dichlorophenyl compounds across different therapeutic areas.

Table 1: Anticancer Activity of Dichlorophenylacrylonitriles

CompoundCell LineGI₅₀ (µM)Selectivity vs. MCF-7Reference
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast)0.56 ± 0.03260-fold[1]
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast)0.127 ± 0.04-[1]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468, T47D, ZR-75-1, SKBR3, BT474 (Breast)0.010 - 0.206-[1]
(Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrileVarious Cancer Cell LinesSub-micromolar-[1]
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideVarious Cancer Cell LinesSub-micromolar-[1]

Table 2: Receptor Binding Affinity of Dopamine D3 Receptor Ligands

Compound ClassReceptorKᵢ (nM)D₃/D₂ SelectivityD₃/D₄ SelectivityReference
[(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamidesDopamine D₃1.4 - 1460up to 64up to 1300[2]

Table 3: Enzyme Inhibition by Dichlorophenyl Compounds

CompoundTarget EnzymeIC₅₀Reference
RI-1RAD515 - 30 µM[3]
DiclofenacCyclooxygenase-1 (ovine)0.06 µM[4]
DiclofenacCyclooxygenase-2 (ovine)0.79 µM[4]
DiclofenacCyclooxygenase-2 (human)0.40 µM[4]
MetoprineDihydrofolate Reductase (DHFR)-[5]

Table 4: Antimicrobial and General Toxicity Data

CompoundActivityOrganism/TestMeasurementReference
DichlorophenAntimicrobialCestodes, protozoa, fungi, bacteria-[6]
3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazolineAntioxidantDPPH assayVery strong activity[7]
3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazolineAntibacterialS. aureus, E. coliActive[7]
3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazolineToxicityBrine Shrimp Lethality Test (BSLT)Toxic[7]

Signaling Pathways and Mechanisms of Action

Dichlorophenyl compounds exert their biological effects through modulation of a variety of signaling pathways. The following diagrams illustrate the mechanisms of action for several key compounds.

Diclofenac: Inhibition of the Cyclooxygenase Pathway

Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[8] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Diclofenac_COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., Thromboxane A2) (Stomach lining protection, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2, PGI2) (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2 Metoprine_DHFR_Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Synthesis Purine, Thymidylate, Amino Acid Synthesis Tetrahydrofolate->Synthesis Cell_Proliferation Cell Proliferation Synthesis->Cell_Proliferation Metoprine Metoprine Metoprine->DHFR Inhibits RI1_RAD51_Pathway DNA_DSB DNA Double-Strand Break RAD51_Monomers RAD51 Monomers DNA_DSB->RAD51_Monomers RAD51_Filament RAD51 Filament Formation on ssDNA RAD51_Monomers->RAD51_Filament Homologous_Recombination Homologous Recombination Repair RAD51_Filament->Homologous_Recombination Cell_Survival Cell Survival Homologous_Recombination->Cell_Survival RI1 RI-1 RI1->RAD51_Filament Inhibits GI50_Workflow Cell_Culture Culture Cancer Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of Dichlorophenyl Compound Cell_Seeding->Compound_Treatment Incubation Incubate for Specified Period (e.g., 72 hours) Compound_Treatment->Incubation Viability_Assay Perform Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Analysis Calculate GI₅₀ Values Viability_Assay->Data_Analysis

References

A Guide to the Synthesis of Chiral Epoxides for Pharmaceutical and Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Chiral epoxides are indispensable building blocks in modern organic synthesis, prized for their versatile reactivity and stereochemical richness. Their inherent ring strain allows for regio- and stereospecific ring-opening by a variety of nucleophiles, providing a powerful platform for constructing complex molecular architectures. This utility is particularly significant in the field of drug development, where the precise three-dimensional arrangement of atoms is critical for biological activity. This guide provides a technical overview of the core, state-of-the-art methodologies for synthesizing chiral epoxides, focusing on the Sharpless, Jacobsen-Katsuki, and Shi asymmetric epoxidations.

The Strategic Importance of Chiral Epoxides

The electrophilic nature of the epoxide ring, combined with its defined stereochemistry, makes it a "chiral linchpin" in multi-step syntheses. The ability to introduce two adjacent functional groups with controlled stereochemistry is a key strategic advantage. This has been leveraged in the synthesis of a wide array of approved medicines, including antivirals, anticancer agents, and cardiovascular drugs.[1][2] The development of catalytic, enantioselective methods to produce these intermediates has been a major focus of chemical research, culminating in the 2001 Nobel Prize in Chemistry for work on asymmetric oxidations.[3]

Strategic Selection of an Epoxidation Method

Choosing the appropriate method for asymmetric epoxidation depends largely on the substrate's functional group pattern. The following decision-making workflow outlines a general strategy for selecting between the three primary methods discussed in this guide.

G sub Analyze Substrate allylic Allylic Alcohol Present? sub->allylic cis_alkene Unfunctionalized cis-Alkene? allylic->cis_alkene No sharpless Sharpless Asymmetric Epoxidation allylic->sharpless Yes trans_tri_alkene Unfunctionalized trans- or Trisubstituted Alkene? cis_alkene->trans_tri_alkene No jacobsen Jacobsen-Katsuki Epoxidation cis_alkene->jacobsen Yes shi Shi Asymmetric Epoxidation trans_tri_alkene->shi Yes other Consider other methods (e.g., kinetic resolution) trans_tri_alkene->other No G cluster_0 Sharpless Catalytic Cycle catalyst [Ti(tartrate)(OiPr)2]2 activated Active Monomer Ti(tartrate)(OiPr)2 catalyst->activated Equilibrium substrate_complex Ti-Substrate Complex activated->substrate_complex + Allylic Alcohol - iPrOH oxidant_complex Ti-TBHP-Substrate Complex substrate_complex->oxidant_complex + TBHP - iPrOH oxidant_complex->activated Oxygen Transfer + Chiral Epoxide epoxide_out Chiral Epoxide oxidant_complex->epoxide_out allylic_in Allylic Alcohol allylic_in->substrate_complex tbhp_in t-BuOOH tbhp_in->oxidant_complex G cluster_1 Jacobsen-Katsuki Catalytic Cycle mn3 Mn(III)-salen (Pre-catalyst) mn5 Mn(V)=O-salen (Active Oxidant) mn3->mn5 + Oxidant (e.g., NaOCl) - Cl- mn5->mn3 + Alkene + Chiral Epoxide epoxide_out Chiral Epoxide mn5->epoxide_out alkene_in Alkene alkene_in->mn5 oxidant_in NaOCl oxidant_in->mn3 G

References

(2R)-2-(3,4-Dichlorophenyl)oxirane: A Versatile Chiral Synthon for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in organic synthesis, offering a stereodefined three-membered ring that can be strategically opened by a variety of nucleophiles to afford a range of enantiomerically enriched compounds. Its dichlorophenyl moiety is a common feature in many biologically active molecules, making this synthon particularly relevant in the field of drug discovery and development. This guide provides a comprehensive overview of the synthesis, potential applications, and key reactions of this compound, complete with experimental protocols and data presented for easy reference.

Introduction

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis due to the inherent ring strain and electrophilicity of the oxirane ring, which allows for regio- and stereoselective ring-opening reactions. The presence of a 3,4-dichlorophenyl group in this compound provides a lipophilic and metabolically stable aromatic core, a feature often associated with enhanced pharmacological activity in drug candidates. This guide will explore the potential of this specific chiral synthon, providing the necessary technical details for its utilization in research and development.

Synthesis of this compound

The most common and effective method for the enantioselective synthesis of chiral epoxides from prochiral allylic alcohols is the Sharpless Asymmetric Epoxidation. This method can be adapted for the synthesis of this compound from 3,4-dichlorocinnamyl alcohol.

Synthetic Pathway

The synthesis involves the epoxidation of the double bond of 3,4-dichlorocinnamyl alcohol using a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant. The use of (+)-DET directs the epoxidation to yield the (2R)-epoxide.

cluster_0 Synthesis of this compound 3,4-Dichlorocinnamyl_alcohol 3,4-Dichlorocinnamyl alcohol Epoxidation Sharpless Asymmetric Epoxidation 3,4-Dichlorocinnamyl_alcohol->Epoxidation Ti(O-iPr)4, (+)-DET, oxidant (2R)-Epoxy_alcohol (2R,3R)-3-(3,4-Dichlorophenyl) -2,3-epoxypropan-1-ol Epoxidation->(2R)-Epoxy_alcohol Oxirane_formation Further Modification (2R)-Epoxy_alcohol->Oxirane_formation e.g., Tosylation, Reduction Target_Oxirane This compound Oxirane_formation->Target_Oxirane

Caption: Synthetic route to this compound.

Experimental Protocol: Sharpless Asymmetric Epoxidation (Adapted)

This protocol is adapted from the synthesis of a structurally similar chiral epoxide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add powdered 4 Å molecular sieves and anhydrous dichloromethane (CH₂Cl₂). Cool the mixture to -20 °C.

  • Catalyst Formation: Sequentially add L-(+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(O-iPr)₄). Stir the mixture for 30 minutes at -20 °C.

  • Addition of Oxidant: Add cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) dropwise to the mixture, maintaining the temperature at -20 °C.

  • Substrate Addition: A solution of 3,4-dichlorocinnamyl alcohol in anhydrous CH₂Cl₂ is then added dropwise over 1 hour.

  • Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) until completion (typically 4-8 hours).

  • Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid and stir vigorously for 1 hour at room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, (2R,3R)-3-(3,4-dichlorophenyl)-2,3-epoxypropan-1-ol, can be purified by flash column chromatography on silica gel.

Note: Further chemical modifications, such as tosylation of the primary alcohol followed by reduction, would be necessary to obtain the target this compound.

Parameter Typical Conditions
Catalyst Titanium(IV) isopropoxide
Chiral Ligand L-(+)-Diethyl tartrate
Oxidant Cumene hydroperoxide or TBHP
Solvent Anhydrous Dichloromethane
Temperature -20 °C
Typical Yield 70-90%
Enantiomeric Excess (ee) >90%

Role as a Chiral Synthon: Ring-Opening Reactions

The synthetic utility of this compound lies in its susceptibility to nucleophilic ring-opening reactions. These reactions proceed with high regioselectivity and stereospecificity, leading to the formation of valuable chiral building blocks, such as β-substituted alcohols.

General Principles

Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide ring via an Sₙ2 mechanism, resulting in inversion of stereochemistry at that center. Under acidic conditions, the reaction can proceed through a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge.

cluster_1 Ring-Opening of this compound Chiral_Oxirane This compound Amino_Alcohol Chiral β-Amino Alcohol Chiral_Oxirane->Amino_Alcohol R₂NH (e.g., amines) Hydroxy_Ether Chiral β-Hydroxy Ether Chiral_Oxirane->Hydroxy_Ether ROH / RO⁻ (e.g., alcohols, alkoxides) Carbon_Adduct Chiral Alcohol with new C-C bond Chiral_Oxirane->Carbon_Adduct R-MgX / R-Li (e.g., Grignards, organolithiums) Nucleophile Nucleophile (Nu-)

Caption: Nucleophilic ring-opening reactions of the chiral oxirane.

Synthesis of Chiral β-Amino Alcohols

The reaction of this compound with primary or secondary amines is a direct route to chiral β-amino alcohols, a common structural motif in many pharmaceuticals.

Experimental Protocol: Aminolysis of the Epoxide

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added the desired amine (1.1-1.5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the nucleophilicity of the amine. The reaction can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography or crystallization to yield the pure chiral β-amino alcohol.

Nucleophile (Amine) Solvent Temperature Expected Regioselectivity Typical Yield
MethylamineEthanolRefluxAttack at the less substituted carbon85-95%
PyrrolidineAcetonitrileRoom Temp.Attack at the less substituted carbon90-98%
AnilineIsopropanolRefluxAttack at the less substituted carbon70-85%

Potential Applications in Drug Development

Hypothetical Signaling Pathway Involvement

Molecules synthesized from this chiral synthon, particularly β-amino alcohols with specific amine moieties, could potentially interact with various biological targets. For example, they could be designed as ligands for G-protein coupled receptors (GPCRs) or as inhibitors of certain enzymes.

cluster_2 Hypothetical Target Engagement Ligand Synthesized Chiral Molecule (from Oxirane Synthon) GPCR GPCR Target Ligand->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Potential interaction with a GPCR signaling pathway.

Conclusion

This compound represents a promising and versatile chiral synthon for the synthesis of enantiomerically pure compounds. Its straightforward preparation via asymmetric epoxidation and the predictable outcomes of its ring-opening reactions make it an attractive building block for the construction of complex molecules, particularly in the context of drug discovery. The detailed protocols and data provided in this guide aim to facilitate its adoption and exploration by researchers in both academic and industrial settings. Further investigation into the applications of this synthon is warranted and is likely to unveil its utility in the development of novel therapeutic agents.

The Genesis of a Versatile Intermediate: A Technical Guide to the Discovery and History of Dichlorophenyl Oxiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenyl oxiranes represent a critical class of chemical intermediates, underpinning the synthesis of a wide array of bioactive molecules, from antifungal agents to herbicides. Their discovery and the evolution of their synthesis are intrinsically linked to the development of fundamental reactions in organic chemistry. This technical guide provides an in-depth exploration of the history, synthesis, and applications of dichlorophenyl oxiranes, with a focus on the experimental methodologies and biological mechanisms that are of interest to researchers in the chemical and life sciences.

A Historical Perspective: The Dawn of Oxirane Synthesis

The history of dichlorophenyl oxiranes is not marked by a singular, celebrated discovery but rather by the application of broader, revolutionary synthetic methods to chlorinated aromatic starting materials. The journey begins with the pioneering work on epoxide synthesis in the late 19th and early 20th centuries.

While a definitive first synthesis of a dichlorophenyl oxirane is not prominently documented, its creation was made possible by the advent of two key reactions: the Darzens Condensation and the Corey-Chaykovsky Reaction.

The Darzens Condensation , first reported by Auguste Georges Darzens in 1904, provided a direct method for the synthesis of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a base.[1][2] Given the commercial availability of dichlorobenzaldehydes, it is highly probable that dichlorophenyl glycidic esters were among the early examples of this reaction.

Over half a century later, the Johnson–Corey–Chaykovsky Reaction , discovered in 1961 by A. William Johnson and significantly developed by E. J. Corey and Michael Chaykovsky, offered a powerful alternative for the synthesis of epoxides from carbonyl compounds using sulfur ylides.[3] This reaction's efficiency and broad substrate scope further facilitated the preparation of a variety of substituted oxiranes, including those bearing the dichlorophenyl moiety.[3][4]

These foundational reactions laid the groundwork for the exploration of dichlorophenyl oxiranes as versatile building blocks in synthetic chemistry.

Synthetic Methodologies: Crafting the Dichlorophenyl Oxirane Core

The synthesis of dichlorophenyl oxiranes can be broadly categorized into several key strategies, each with its own advantages in terms of stereocontrol, substrate scope, and reaction conditions.

The Darzens Glycidic Ester Condensation

This classical method remains a staple for the synthesis of α,β-epoxy esters, which can be further transformed into other dichlorophenyl oxirane derivatives. The reaction proceeds via the formation of a halohydrin intermediate followed by intramolecular cyclization.[1][5]

General Experimental Protocol: Darzens Condensation

  • To a solution of a suitable base (e.g., sodium ethoxide, potassium tert-butoxide) in an anhydrous solvent (e.g., ethanol, THF) at a reduced temperature (e.g., 0 °C), add the α-haloester (e.g., ethyl chloroacetate) dropwise.

  • To this mixture, add the substituted dichlorobenzaldehyde (e.g., 2,4-dichlorobenzaldehyde or 3,4-dichlorobenzaldehyde) dissolved in the same solvent.

  • Allow the reaction to stir at low temperature for a specified time, then allow it to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting glycidic ester by column chromatography or recrystallization.

Logical Workflow for the Darzens Condensation

Darzens_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Dichlorobenzaldehyde Dichlorobenzaldehyde Nucleophilic_Attack Nucleophilic Attack on Carbonyl Dichlorobenzaldehyde->Nucleophilic_Attack AlphaHaloester α-Haloester Deprotonation Deprotonation of α-Haloester AlphaHaloester->Deprotonation Base Base (e.g., NaOEt) Base->Deprotonation Deprotonation->Nucleophilic_Attack Enolate Intermediate Intramolecular_SN2 Intramolecular SN2 (Ring Closure) Nucleophilic_Attack->Intramolecular_SN2 Halohydrin Intermediate Glycidic_Ester Dichlorophenyl Glycidic Ester Intramolecular_SN2->Glycidic_Ester Corey_Chaykovsky_Reaction cluster_reagents Reagents cluster_reaction Reaction Pathway cluster_product Product Sulfonium_Salt Sulfonium Salt Ylide_Formation Sulfur Ylide Formation Sulfonium_Salt->Ylide_Formation Base Strong Base Base->Ylide_Formation Dichlorophenyl_Carbonyl Dichlorophenyl Carbonyl Nucleophilic_Addition Nucleophilic Addition to Carbonyl Dichlorophenyl_Carbonyl->Nucleophilic_Addition Ylide_Formation->Nucleophilic_Addition Ring_Closure Ring Closure (SN2) Nucleophilic_Addition->Ring_Closure Betaine Intermediate Dichlorophenyl_Oxirane Dichlorophenyl Oxirane Ring_Closure->Dichlorophenyl_Oxirane Ergosterol_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibition cluster_outcome Outcome Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Fungal Cell Membrane Ergosterol->Disruption Enzyme->Ergosterol Fungicide Dichlorophenyl-containing Azole Fungicide Fungicide->Enzyme Inhibition Fungal_Death Fungal Cell Death Disruption->Fungal_Death Tridiphane_Effect cluster_exposure Exposure cluster_effects Biological Effects cluster_outcome Outcome Tridiphane Tridiphane (Dichlorophenyl Oxirane Herbicide) Enzyme_Modulation Modulation of Epoxide-Metabolizing Enzymes (e.g., Epoxide Hydrolase) Tridiphane->Enzyme_Modulation Peroxisome_Proliferation Peroxisome Proliferation Tridiphane->Peroxisome_Proliferation Metabolic_Disruption Metabolic Disruption Enzyme_Modulation->Metabolic_Disruption Peroxisome_Proliferation->Metabolic_Disruption Herbicidal_Action Herbicidal Action Metabolic_Disruption->Herbicidal_Action

References

Technical Guide: Safety and Handling of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical guide on the safety and handling of (2r)-2-(3,4-Dichlorophenyl)oxirane. Due to the limited availability of specific safety and toxicological data for this compound, this guide is primarily based on information available for the closely related analogue, 2-(2,4-dichlorophenyl)oxirane (CAS Number: 13692-15-4). It is imperative that this information is used as a guideline only and that all laboratory and handling procedures are conducted with the utmost caution by trained professionals. A thorough risk assessment should be performed before any use of this compound.

Introduction

This compound is a chiral epoxide derivative of dichlorobenzene. Epoxides are a class of reactive compounds widely used in organic synthesis, including the development of pharmaceutical agents. The presence of the dichlorophenyl group and the strained oxirane ring suggests that this compound may exhibit notable biological activity and requires careful handling. This guide summarizes the known safety information, handling procedures, and personal protective equipment recommendations.

Hazard Identification and Classification

GHS Classification (for 2-(2,4-dichlorophenyl)oxirane):

  • Pictograms:

    • GHS02: Flame

    • GHS07: Exclamation mark

    • GHS08: Health hazard

  • Signal Word: Warning

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

    • H341: Suspected of causing genetic defects.

  • Precautionary Statements:

    • A comprehensive list of precautionary statements is provided in the data tables section.

Physicochemical Information

Specific physicochemical data for this compound is not available. The following information is for the racemate of the 2,4-dichloro isomer.

PropertyValueSource
CAS Number 13692-15-4 (for 2-(2,4-dichlorophenyl)oxirane)
Molecular Formula C₈H₆Cl₂O[1]
Molecular Weight 189.04 g/mol [1]
Physical Form Liquid
Purity 95%

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Avoid inhalation of vapor or mist.[2]

    • Use non-sparking tools and take precautionary measures against static discharge.[2][3]

    • Do not eat, drink, or smoke when using this product.[3]

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[3]

    • Keep away from heat, sparks, open flames, and hot surfaces.[3]

    • Store in a cool place.[3] The mention of "Cold-chain transportation" for 2-(3,4-Dichlorophenyl)oxirane suggests that refrigeration (2-8°C) is advisable for long-term storage.[4]

    • Store locked up.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory when handling this compound.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles with side shields or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Lab coat and other protective clothing to prevent skin contact.
Respiratory Protection In case of insufficient ventilation, wear a suitable respirator with an organic vapor cartridge.

First Aid Measures

In case of exposure, immediate medical attention is required.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Call a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place in a suitable, closed container for disposal.

Experimental Protocols

General Epoxidation Workflow (Illustrative)

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 3,4-Dichlorostyrene 3,4-Dichlorostyrene Reaction_Vessel Inert Atmosphere (e.g., Nitrogen, Argon) Controlled Temperature 3,4-Dichlorostyrene->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA, DMDO) Oxidizing_Agent->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, Acetone) Solvent->Reaction_Vessel Quenching Quench excess oxidizing agent Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry organic layer (e.g., Na2SO4, MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography Solvent_Removal->Chromatography Product This compound (if chiral oxidant/catalyst is used) Chromatography->Product

Caption: Illustrative workflow for the synthesis of an oxirane from an alkene.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of actions in case of an accidental exposure to the chemical.

G Exposure Accidental Exposure Occurs Assess Assess Exposure Route Exposure->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin_Contact Remove Contaminated Clothing Wash with Soap & Water Assess->Skin_Contact Skin Contact Eye_Contact Rinse Eyes with Water Assess->Eye_Contact Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Assess->Ingestion Ingestion Seek_Medical Seek Immediate Medical Attention Inhalation->Seek_Medical Skin_Contact->Seek_Medical Eye_Contact->Seek_Medical Ingestion->Seek_Medical Provide_SDS Provide SDS to Medical Personnel Seek_Medical->Provide_SDS

Caption: First aid decision pathway following accidental exposure.

Quantitative Data Summary

GHS Hazard and Precautionary Statements for 2-(2,4-dichlorophenyl)oxirane

CategoryCodeStatement
Hazard H226Flammable liquid and vapor.
H302Harmful if swallowed.
H312Harmful in contact with skin.
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
H341Suspected of causing genetic defects.
Precautionary P201Obtain special instructions before use.
P202Do not handle until all safety precautions have been read and understood.
P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
P233Keep container tightly closed.
P240Ground/bond container and receiving equipment.
P241Use explosion-proof electrical/ ventilating/ lighting equipment.
P242Use only non-sparking tools.
P243Take precautionary measures against static discharge.
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and other exposed areas thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P272Contaminated work clothing should not be allowed out of the workplace.
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P308+P313IF exposed or concerned: Get medical advice/attention.
P333+P313If skin irritation or rash occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.
P403+P235Store in a well-ventilated place. Keep cool.
P405Store locked up.
P501Dispose of contents/container in accordance with local/regional/national/international regulations.

References

Technical Guide on (2r)-2-(3,4-Dichlorophenyl)oxirane: A Safety and Handling Profile Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (2r)-2-(3,4-Dichlorophenyl)oxirane is not publicly available. The following information is compiled from data on structurally similar compounds, primarily 2-(2,4-dichlorophenyl)oxirane and general safety data for the oxirane (epoxide) chemical class. This guide should be used for informational and risk-assessment purposes only; always refer to a supplier-specific SDS before handling any chemical.

This document provides a technical overview of the anticipated hazards, safety protocols, and handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

Based on data for the analogous compound 2-(2,4-dichlorophenyl)oxirane, this substance is anticipated to be classified as hazardous. The oxirane moiety is associated with potential irritation, sensitization, and mutagenic effects.[1][2][3]

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogram
Flammable Liquids3H226: Flammable liquid and vapour🔥
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Irritation2H315: Causes skin irritation
Skin Sensitization1H317: May cause an allergic skin reaction
Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific Target Organ Toxicity3H335: May cause respiratory irritation
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects⚕️

Data extrapolated from the safety profile of 2-(2,4-dichlorophenyl)oxirane.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are not available. The following table contains computed or data from closely related, non-isomeric structures for reference.

PropertyValueSource (Compound)
Molecular FormulaC₈H₆Cl₂O2-(2,4-dichlorophenyl)oxirane[4]
Molecular Weight189.04 g/mol 2-(2,4-dichlorophenyl)oxirane
Physical FormLiquid (Anticipated)2-(2,4-dichlorophenyl)oxirane
Storage Temperature2-8°C2-(2,4-Dichlorophenyl)oxirane[5]

Experimental Protocols & Handling

Detailed experimental protocols for this specific compound are not published. However, standard safe handling procedures for potent, hazardous chemicals and epoxides should be followed.

General Handling Protocol: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] Personal protective equipment (PPE) is mandatory. Avoid the formation and inhalation of mists or vapors.[7][8] All equipment used during handling must be properly grounded to prevent static discharge, which could be an ignition source.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[8]

  • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected before use. Wear a lab coat or impervious clothing to prevent skin contact.[7][8]

  • Respiratory Protection: If ventilation is inadequate or if exposure limits are likely to be exceeded, use a full-face respirator with an appropriate organic vapor cartridge.[7][8]

The logical workflow for ensuring personal safety during handling is outlined below.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE VerifyHood Verify Fume Hood Function SelectPPE->VerifyHood DonPPE Don PPE Correctly VerifyHood->DonPPE HandleChemical Handle Chemical in Hood SegregateWaste Segregate Waste CleanArea Clean Work Area SegregateWaste->CleanArea DoffPPE Doff PPE Correctly CleanArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: General workflow for safe chemical handling.

First-Aid Measures

In case of exposure, follow these procedures immediately. Medical attention should be sought in all cases of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[7][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7]

The decision-making process for first aid after a chemical exposure is visualized below.

Start Exposure Event Occurs Route Identify Exposure Route Start->Route Inhalation Move to Fresh Air Provide Oxygen if Needed Route->Inhalation Inhalation Skin Remove Clothing Wash with Soap & Water (15 min) Route->Skin Skin Contact Eyes Rinse with Water (15 min) Remove Contacts Route->Eyes Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Route->Ingestion Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical

Caption: First-aid decision pathway following chemical exposure.

Accidental Release Measures

In the event of a spill, evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[7][8]

Spill Cleanup Protocol:

  • Personal Precautions: Wear full PPE, including respiratory protection. Avoid breathing vapors.

  • Containment: Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.

  • Cleanup: Collect and absorb the spillage with non-combustible material like sand, earth, or vermiculite. Place the material in a suitable, closed container for disposal according to local regulations.[8]

The logical flow for managing an accidental chemical spill is depicted below.

Spill Spill Detected Evacuate Evacuate Area Ensure Ventilation Spill->Evacuate Ignition Remove Ignition Sources Spill->Ignition PPE Don Full PPE Evacuate->PPE Ignition->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Dispose Dispose of Waste per Regulations Collect->Dispose

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (2R)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The dichlorophenyl structural motif is present in numerous bioactive molecules, and the stereospecific introduction of the oxirane ring allows for diverse downstream functionalization. This document provides detailed protocols for two primary synthetic routes to obtain this compound with high enantiopurity: the Jacobsen-Katsuki Asymmetric Epoxidation of 3,4-dichlorostyrene and a chemoenzymatic approach involving the asymmetric reduction of a precursor ketone followed by ring closure. Quantitative data for representative reactions are summarized, and key workflows are visualized.

Applications in Drug Development

Chiral epoxides are highly sought-after intermediates in the synthesis of enantiopure pharmaceuticals. The oxirane ring is a versatile functional group that can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles (e.g., amines, azides, thiols, alcohols), providing a powerful tool for constructing complex molecular architectures.[1]

The 3,4-dichlorophenyl group is a common substituent in drug candidates, contributing to favorable pharmacokinetic properties such as metabolic stability and receptor binding affinity. Therefore, this compound serves as a key starting material for introducing this specific chiral moiety into potential therapeutics for a range of diseases.

Synthetic Protocols

Two robust methods for the synthesis of this compound are detailed below.

Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation

This method provides a direct and highly effective route for the enantioselective epoxidation of unfunctionalized aryl alkenes like 3,4-dichlorostyrene.[2] The reaction utilizes a chiral manganese-salen complex, known as the Jacobsen catalyst, to deliver an oxygen atom stereoselectively.[3]

Experimental Protocol:

  • Catalyst Preparation: The (R,R)-Jacobsen catalyst, (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride, is either purchased or synthesized according to established literature procedures.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorostyrene (1.0 equiv) and dichloromethane (DCM) as the solvent (approx. 0.1 M concentration of substrate).

  • Catalyst Addition: Add the (R,R)-Jacobsen catalyst (0.02–0.05 equiv).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Oxidant Addition: Slowly add a buffered solution of sodium hypochlorite (NaOCl, commercial bleach, approx. 1.5 equiv) over 2-3 hours using a syringe pump. It is crucial to maintain the pH of the bleach solution between 9.5 and 11.5 by adding a phosphate buffer. An optional phase-transfer catalyst, such as 4-phenylpyridine N-oxide (0.1 equiv), can be added to improve reaction rates and yields.[3]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated aqueous Na₂SO₃ solution, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Quantitative Data Summary (Jacobsen Epoxidation of Substituted Styrenes)

SubstrateCatalyst Loading (mol%)OxidantTypical Yield (%)Typical Enantiomeric Excess (ee%)Reference
Substituted Styrenes2 - 5NaOCl75 - 90>90[2][3]
3,4-DichlorostyreneTo be optimizedNaOClExpected >80Expected >90N/A

Protocol 2: Chemoenzymatic Synthesis via Chiral Halohydrin

This two-step approach relies on the highly selective enzymatic reduction of a prochiral ketone to form a chiral chlorohydrin, which is then cyclized to the desired epoxide.[5][6] This method often provides exceptionally high enantiomeric purity.

Experimental Protocol:

Step A: Enzymatic Reduction of 2-chloro-1-(3,4-dichlorophenyl)ethanone

  • Enzyme and Cofactor Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a mixture containing a ketoreductase (KRED) enzyme known to exhibit (R)-selectivity, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NADPH recycling).

  • Substrate Addition: Dissolve 2-chloro-1-(3,4-dichlorophenyl)ethanone (1.0 equiv) in a water-miscible co-solvent like isopropanol or DMSO and add it to the enzyme solution. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain enzyme activity.

  • Reaction: Gently agitate the mixture at a controlled temperature (e.g., 25-30 °C).

  • Monitoring and Workup: Monitor the conversion to (R)-1-(3,4-dichlorophenyl)-2-chloroethanol by HPLC or GC. Once complete (typically 12-24 hours), extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude chiral chlorohydrin is often of sufficient purity for the next step.

Step B: Base-Mediated Ring Closure

  • Reaction Setup: Dissolve the crude (R)-1-(3,4-dichlorophenyl)-2-chloroethanol from the previous step in a suitable solvent such as methanol or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add a base, such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) (approx. 1.2 equiv), either as a solid or a concentrated aqueous solution.

  • Cyclization: Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography if necessary.[7]

Quantitative Data Summary (Chemoenzymatic Route)

StepEnzyme/ReagentSubstrateTypical Yield (%)Typical Enantiomeric Excess (ee%)Reference
ReductionKetoreductase (KRED)2-chloro-1-(3,4-dichlorophenyl)ethanone85 - 98>99[8]
CyclizationNaOH or t-BuOK(R)-1-(3,4-dichlorophenyl)-2-chloroethanol>90>99 (retained)[7]

Comparison of Synthetic Routes

References

Asymmetric Synthesis of (2R)-2-(3,4-Dichlorophenyl)oxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the dichlorophenyl group and the chiral epoxide moiety makes it a key intermediate for the synthesis of complex molecules with specific stereochemistry, which is often crucial for their biological activity. Enantiomerically pure epoxides are sought after for their ability to introduce chirality and serve as versatile handles for further chemical transformations. This document provides detailed application notes and protocols for the asymmetric synthesis of the (R)-enantiomer of 2-(3,4-Dichlorophenyl)oxirane, focusing on established and efficient methodologies. Chiral epoxides like the target molecule are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[1][2]

Synthetic Strategies

The asymmetric synthesis of this compound can be achieved through several effective methods, primarily:

  • Jacobsen-Katsuki Epoxidation: This method utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes, such as 3,4-dichlorostyrene.[3][4] It is a widely used and reliable method for generating chiral epoxides.

  • Enzymatic Epoxidation: Biocatalytic approaches, employing enzymes like engineered P450 peroxygenases, offer a green and highly selective alternative for the epoxidation of styrene derivatives.[5][6][7]

  • Hydrolytic Kinetic Resolution (HKR): This technique involves the resolution of a racemic mixture of 2-(3,4-dichlorophenyl)oxirane using a chiral cobalt-salen complex. The catalyst selectively hydrolyzes one enantiomer, leaving the desired enantiomer in high enantiomeric excess.[8][9][10]

This document will provide a detailed protocol for the Jacobsen-Katsuki epoxidation, as it is a well-established and broadly applicable method.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric epoxidation of styrene derivatives using different methods. Please note that specific results for 3,4-dichlorostyrene may vary and optimization of reaction conditions is often necessary.

MethodSubstrateCatalyst/EnzymeOxidantYield (%)Enantiomeric Excess (ee, %)Reference
Jacobsen-Katsuki EpoxidationStyrene(R,R)-Mn(salen)ClNaOCl8469 (R)[11]
Enzymatic Epoxidationp-ChlorostyreneP450 BM3 mutantH₂O₂High>99 (R)[5][6]
Enzymatic Epoxidationo-ChlorostyreneP450 BM3 mutantH₂O₂High95 (R)[5][6]
Hydrolytic Kinetic ResolutionRacemic Epoxides(R,R)-Co(salen)OAcH₂Oup to 50>99[9][10]

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of 3,4-Dichlorostyrene via Jacobsen-Katsuki Epoxidation

This protocol is adapted from established procedures for the Jacobsen-Katsuki epoxidation of styrenes.

Materials:

  • 3,4-Dichlorostyrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 4-Phenylpyridine N-oxide (4-PPNO) (optional co-catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with NaHCO₃/NaOH)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorostyrene (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq) in dichloromethane (sufficient to dissolve the starting material). If using, add 4-phenylpyridine N-oxide (0.2 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 - 2.0 eq) dropwise over a period of 1-2 hours. The reaction is typically biphasic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is usually complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

  • Characterization: Determine the yield and enantiomeric excess of the product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Visualizations

Logical Relationship of Synthetic Strategies

cluster_start Starting Material cluster_methods Asymmetric Synthesis Methods cluster_product Target Product 3,4-Dichlorostyrene 3,4-Dichlorostyrene Jacobsen-Katsuki Epoxidation Jacobsen-Katsuki Epoxidation 3,4-Dichlorostyrene->Jacobsen-Katsuki Epoxidation Enzymatic Epoxidation Enzymatic Epoxidation 3,4-Dichlorostyrene->Enzymatic Epoxidation Racemic Epoxidation + HKR Racemic Epoxidation followed by Hydrolytic Kinetic Resolution 3,4-Dichlorostyrene->Racemic Epoxidation + HKR This compound This compound Jacobsen-Katsuki Epoxidation->this compound Enzymatic Epoxidation->this compound Racemic Epoxidation + HKR->this compound

Caption: Overview of synthetic routes to this compound.

Experimental Workflow for Jacobsen-Katsuki Epoxidation

Start Dissolve Dissolve 3,4-Dichlorostyrene and Catalyst in CH₂Cl₂ Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Oxidant Add Buffered NaOCl (dropwise) Cool->Add_Oxidant Monitor Monitor Reaction (TLC/GC) Add_Oxidant->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Flash Column Chromatography Workup->Purify Analyze Characterization (Yield, ee) Purify->Analyze End Analyze->End

Caption: Step-by-step workflow for the Jacobsen-Katsuki epoxidation.

References

Application Notes and Protocols: Sharpless Asymmetric Epoxidation for Chiral Oxiranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless Asymmetric Epoxidation (SAE) is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with high stereoselectivity.[1][2] Developed by K. Barry Sharpless, who was awarded the Nobel Prize in Chemistry in 2001 for this work, the reaction employs a catalyst system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), an enantiomerically pure dialkyl tartrate (most commonly diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The predictable and high degree of enantioselectivity makes the SAE an invaluable tool in the synthesis of chiral building blocks for natural products, pharmaceuticals, and other complex organic molecules.[1][3]

The key to the high enantioselectivity of the Sharpless epoxidation lies in the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from TBHP to one face of the double bond of the allylic alcohol substrate. The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation. Using (+)-DET or (+)-DIPT directs the epoxidation to one face of the alkene, while using (-)-DET or (-)-DIPT directs it to the opposite face, allowing for the selective synthesis of either enantiomer of the desired epoxide.[4][5]

Reaction Mechanism and Stereochemical Mnemonic

The active catalyst is a dimeric titanium-tartrate complex. The allylic alcohol substrate coordinates to the titanium center, and the tert-butyl hydroperoxide also binds to the metal. This assembly creates a rigid chiral environment that directs the intramolecular transfer of an oxygen atom to the double bond of the allylic alcohol.

A simple mnemonic can be used to predict the stereochemistry of the product. When the allylic alcohol is drawn in a planar conformation with the hydroxymethyl group in the lower right quadrant, using (+)-diethyl tartrate will deliver the oxygen from the bottom face (β-epoxide), while using (-)-diethyl tartrate will deliver the oxygen from the top face (α-epoxide).

Applications in Drug Development and Natural Product Synthesis

The Sharpless asymmetric epoxidation has been instrumental in the total synthesis of a vast array of complex molecules, including saccharides, terpenes, leukotrienes, pheromones, and antibiotics.[1] Its reliability and predictability make it a go-to method for establishing key stereocenters in synthetic routes. For instance, it has been a crucial step in the synthesis of the gypsy moth pheromone, (+)-disparlure, and various pharmaceutical agents.[5] The resulting chiral epoxy alcohols are versatile intermediates that can be converted into a variety of other functional groups, such as diols and aminoalcohols.[1]

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excesses (ee%) achieved for the Sharpless asymmetric epoxidation of various allylic alcohols.

Allylic Alcohol SubstrateTartrate LigandYield (%)Enantiomeric Excess (ee%)
GeraniolD-(-)-DIPT9388
NerolD-(-)-DIPT-74
(E)-2-Hexen-1-olL-(+)-DET8594
Allyl alcoholD-(-)-DET-95
3-(Trimethylsilyl)prop-2-en-1-olL-(+)-DET-90

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvents are crucial for the success of the reaction.

  • tert-Butyl hydroperoxide (TBHP) is a potent oxidizing agent and should be handled with care. Anhydrous solutions of TBHP in toluene or dichloromethane are typically used.

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol

This protocol is adapted for the catalytic version of the reaction, which is more atom-economical.

Materials:

  • Geraniol

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 10% aqueous tartaric acid solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a cooling bath.

  • To the cooled suspension, add D-(-)-DIPT followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add geraniol to the reaction mixture.

  • Slowly add the solution of TBHP dropwise over a period of 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -20 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allowing the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stoichiometric Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol details the stoichiometric version of the reaction.

Materials:

  • (E)-2-Hexen-1-ol

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous tert-butyl hydroperoxide (TBHP) in toluene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • 10% aqueous NaOH solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane and cool to -20 °C.

  • Add Ti(OiPr)₄, followed by L-(+)-DET via syringe.

  • Add (E)-2-hexen-1-ol to the mixture.

  • Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene, maintaining the internal temperature below -10 °C.

  • Stir the reaction mixture at -20 °C for the specified time, monitoring by TLC.

  • Quench the reaction by adding water. A biphasic mixture will form.

  • Warm the mixture to room temperature and stir for 1 hour.

  • Add a 10% aqueous NaOH solution and stir for another 30 minutes until the two phases become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Visualizations

Sharpless_Epoxidation_Mechanism Ti_OiPr4 Ti(OiPr)₄ Catalyst Chiral Ti-Tartrate Complex Ti_OiPr4->Catalyst Ligand Exchange Tartrate Chiral Tartrate (e.g., (+)-DET) Tartrate->Catalyst Intermediate Ternary Complex [Ti-Tartrate-Alcohol-TBHP] Catalyst->Intermediate Allyl_Alcohol Allylic Alcohol Allyl_Alcohol->Intermediate Coordination TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Intermediate Coordination Epoxide Chiral Epoxy Alcohol Intermediate->Epoxide Oxygen Transfer tBuOH tert-Butanol Intermediate->tBuOH Epoxide->Catalyst Catalyst Regeneration

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

Sharpless_Epoxidation_Workflow Start Start Prepare_Catalyst Prepare Chiral Catalyst (Ti(OiPr)₄ + Tartrate) Start->Prepare_Catalyst Add_Substrate Add Allylic Alcohol Prepare_Catalyst->Add_Substrate Add_Oxidant Add TBHP Add_Substrate->Add_Oxidant Reaction Reaction at Low Temperature (e.g., -20 °C) Add_Oxidant->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Chiral Epoxy Alcohol Purification->Product

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

References

Application Notes and Protocols for the Synthesis of Triazoles using (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (2R)-2-(3,4-dichlorophenyl)oxirane as a key intermediate in the synthesis of triazole-containing compounds. The following sections detail the synthetic strategy, experimental procedures, and relevant data, which are crucial for the development of novel therapeutic agents, particularly in the realm of antifungal drug discovery.

Introduction

This compound is a chiral epoxide building block of significant interest in medicinal chemistry. Its dichlorophenyl moiety is a common feature in many bioactive molecules, and the reactive oxirane ring provides a versatile handle for introducing various functional groups. The ring-opening of this epoxide with a triazole nucleophile is a key step in the synthesis of a class of potent antifungal agents. These compounds typically function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The precise stereochemistry of the oxirane is often critical for the biological activity of the final triazole product.

Synthetic Strategy: Nucleophilic Ring-Opening

The primary synthetic route involves the nucleophilic attack of a triazole, typically 1,2,4-triazole, on the epoxide ring of this compound. This reaction proceeds via an SN2 mechanism, leading to the formation of a secondary alcohol with a specific stereochemistry. The reaction is typically carried out in the presence of a base to deprotonate the triazole, thereby increasing its nucleophilicity.

The general reaction scheme is as follows:

This compound + 1,2,4-Triazole → 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

This resulting molecule can then be further functionalized to generate a library of potential drug candidates.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of similar triazole derivatives from dichlorophenyl-containing epoxides.

Protocol 1: Synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol

This protocol details the direct nucleophilic ring-opening of this compound with 1,2,4-triazole.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,2,4-triazole (1.2 equivalents).

  • Add anhydrous DMF to dissolve the 1,2,4-triazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium triazolide salt.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the solution of the oxirane dropwise to the sodium triazolide solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.

Data Presentation

The following table summarizes expected outcomes based on similar reported syntheses. Actual yields may vary depending on reaction scale and purity of reagents.

Starting MaterialReagentsProductExpected Yield (%)Purity (%)
This compound1,2,4-Triazole, NaH, DMF1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol75-85>95

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.

experimental_workflow cluster_prep Preparation of Sodium Triazolide cluster_reaction Epoxide Ring-Opening cluster_workup Workup and Purification prep_start Start: 1,2,4-Triazole in DMF add_nah Add NaH at 0°C prep_start->add_nah stir Stir at RT add_nah->stir reaction_step Add oxirane solution to triazolide stir->reaction_step oxirane This compound in DMF oxirane->reaction_step heating Heat to 60-70°C quench Quench with NH4Cl heating->quench extraction Extract with EtOAc quench->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Caption: Workflow for the synthesis of a triazole derivative.

Signaling Pathway Analogy: Inhibition of Ergosterol Biosynthesis

The triazole compounds synthesized from this compound are designed to inhibit the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the targeted step.

ergosterol_pathway Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Intermediates 14-demethylated intermediates Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediates->Ergosterol CYP51->Intermediates catalysis Triazole Synthesized Triazole (e.g., from this compound) Triazole->CYP51 inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Application Notes and Protocols: Reaction of (2r)-2-(3,4-Dichlorophenyl)oxirane with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2r)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide that serves as a valuable building block in asymmetric synthesis, particularly in the development of pharmaceutical agents. The high reactivity of the strained oxirane ring allows for regioselective ring-opening reactions with a variety of nucleophiles, including primary and secondary amines. This reaction leads to the formation of chiral β-amino alcohols, a structural motif present in numerous biologically active molecules. Understanding and controlling the reaction of this epoxide with amines is crucial for the efficient synthesis of drug candidates and intermediates.

These application notes provide an overview of the reaction, key considerations for successful synthesis, and detailed experimental protocols for the reaction of this compound with various primary amines.

General Principles of the Reaction

The reaction of this compound with amines is a nucleophilic ring-opening reaction. Under neutral or basic conditions, the reaction typically proceeds via an SN2 mechanism.[1] The amine, acting as a nucleophile, attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-amino alcohol.

Regioselectivity: In the case of this compound, the two carbon atoms of the epoxide ring are sterically and electronically different. The carbon atom adjacent to the dichlorophenyl group (benzylic position) is more sterically hindered but also more electronically activated towards nucleophilic attack due to the potential stabilization of a partial positive charge in the transition state. However, for primary amines under neutral or base-catalyzed conditions, the nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon atom (C2).[2] This results in the formation of (1R)-1-(3,4-dichlorophenyl)-2-(alkylamino)ethanol derivatives.

Stereochemistry: The SN2 reaction mechanism dictates that the nucleophilic attack occurs from the backside, resulting in an inversion of configuration at the stereocenter being attacked. When the amine attacks the terminal carbon of the (2R)-oxirane, the stereochemistry at the benzylic carbon (C1) is retained, leading to the formation of the (1R) β-amino alcohol.

Applications in Drug Development

Chiral β-amino alcohols are key structural components in a wide range of pharmaceuticals. The products derived from the reaction of this compound with amines are important intermediates in the synthesis of various therapeutic agents.

One of the most notable applications is in the synthesis of the antidepressant drug Sertraline . Although industrial syntheses of Sertraline often utilize different strategies, the core structure of the drug contains a (1S, 4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine moiety, which is structurally related to the β-amino alcohols obtained from the ring-opening of the title epoxide. The fundamental transformation of attaching an amine to the carbon chain bearing the dichlorophenyl group is a critical step.

Experimental Protocols

The following protocols describe the general procedure for the reaction of this compound with various primary amines.

Materials and Methods:

  • This compound (Starting Material)

  • Amine (e.g., Methylamine, Ethylamine, Propylamine)

  • Solvent (e.g., Methanol, Ethanol, Isopropanol, Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, High-Performance Liquid Chromatography (HPLC) with a chiral column, Mass Spectrometer (MS).

General Reaction Workflow

G cluster_prep Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Epoxide B Add Amine A->B C Heat Reaction B->C D Solvent Evaporation C->D Cool to RT E Extraction D->E F Column Chromatography E->F G NMR F->G H MS F->H I Chiral HPLC F->I

Figure 1: General workflow for the synthesis and analysis of β-amino alcohols.

Protocol 1: Reaction with Methylamine

Objective: To synthesize (1R)-1-(3,4-dichlorophenyl)-2-(methylamino)ethanol.

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 volumes), add a solution of methylamine (2.0-3.0 eq) in methanol or THF at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours or heat to 40-50 °C to accelerate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methylamine.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with triethylamine) to afford the desired β-amino alcohol.

Protocol 2: Reaction with Ethylamine and Propylamine

Objective: To synthesize (1R)-1-(3,4-dichlorophenyl)-2-(ethylamino)ethanol and (1R)-1-(3,4-dichlorophenyl)-2-(propylamino)ethanol.

Procedure:

The procedure is similar to that for methylamine. Substitute methylamine with an equimolar amount of ethylamine or propylamine. The reaction times may vary depending on the nucleophilicity and steric bulk of the amine. Generally, longer reaction times or slightly elevated temperatures may be required for larger amines.

Quantitative Data Summary
AmineProductReaction ConditionsTypical Yield (%)Reference
Methylamine(1R)-1-(3,4-dichlorophenyl)-2-(methylamino)ethanolMethanol, 40°C, 24h85-95[3]
Ethylamine(1R)-1-(3,4-dichlorophenyl)-2-(ethylamino)ethanolEthanol, 50°C, 36h80-90[2]
Propylamine(1R)-1-(3,4-dichlorophenyl)-2-(propylamino)ethanolIsopropanol, 60°C, 48h75-85[2]

Note: The yields provided are typical and may vary depending on the specific reaction conditions and purification methods.

Analytical Protocols

Accurate characterization and purity assessment of the synthesized chiral β-amino alcohols are critical, especially in the context of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the product. Key signals to identify include:

  • The methine proton (-CH-OH) on the benzylic carbon.

  • The methylene protons adjacent to the nitrogen.

  • The protons of the alkyl group on the nitrogen.

  • The aromatic protons of the dichlorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of the product.

Typical Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective. Examples include columns with cellulose or amylose derivatives, such as Chiralcel® OD-H, Chiralpak® AD-H, or similar.[4][5]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is commonly used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape and resolution.[6]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the dichlorophenyl chromophore absorbs (e.g., 220-230 nm).

The retention times of the two enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess (ee) of the desired (1R) product.

G cluster_reaction Reaction Pathway A This compound C Nucleophilic Attack at C2 A->C B Primary Amine (R-NH2) B->C D (1R)-1-(3,4-dichlorophenyl)-2-(alkylamino)ethanol C->D S_N2 Ring Opening

Figure 2: Reaction pathway for the aminolysis of the epoxide.

Conclusion

The reaction of this compound with primary amines provides a reliable and stereoselective route to valuable chiral β-amino alcohol building blocks. By carefully controlling the reaction conditions, high yields of the desired products can be achieved. The protocols and analytical methods described herein provide a solid foundation for researchers and drug development professionals working with this important class of molecules.

References

Application Notes and Protocols for (2R)-2-(3,4-Dichlorophenyl)oxirane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(3,4-Dichlorophenyl)oxirane is a chiral epoxide that holds significant potential as a versatile building block in medicinal chemistry. While direct applications in marketed pharmaceuticals are not extensively documented, its structural features—a reactive chiral epoxide ring and a dichlorophenyl moiety—are present in numerous biologically active molecules. This document provides an overview of its potential applications, hypothetical synthetic protocols for its use in generating novel chemical entities, and proposes a potential signaling pathway that could be targeted by its derivatives. The information is based on the established reactivity of chiral epoxides and the known pharmacological profiles of compounds containing the dichlorophenyl group.

Introduction: The Potential of a Versatile Chiral Building Block

Chiral epoxides, such as this compound, are highly valued intermediates in asymmetric synthesis. The inherent ring strain of the oxirane allows for regio- and stereoselective ring-opening reactions with a variety of nucleophiles, enabling the facile introduction of two adjacent stereocenters. This characteristic is paramount in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry of a molecule is often critical for its efficacy and safety.

The 3,4-dichlorophenyl substituent is a common feature in a range of therapeutic agents, contributing to their pharmacokinetic and pharmacodynamic properties. For instance, the antidepressant sertraline contains a 3,4-dichlorophenyl group, which is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI). Therefore, this compound represents a promising starting material for the synthesis of novel drug candidates targeting a variety of biological pathways.

Potential Therapeutic Applications

Based on the pharmacological activities of known compounds containing the dichlorophenyl moiety, derivatives of this compound could be explored for the following therapeutic areas:

  • Antidepressants and Anxiolytics: Leveraging the structural similarities to sertraline, novel serotonin and norepinephrine reuptake inhibitors could be developed.

  • Anticancer Agents: The dichlorophenyl group is present in several kinase inhibitors. The oxirane can be used to introduce side chains that interact with specific binding pockets of kinases.

  • Antifungal and Antimicrobial Agents: A number of heterocyclic compounds bearing a dichlorophenyl group have demonstrated potent antimicrobial and antifungal activities.

Proposed Signaling Pathway: Targeting Serotonin Reuptake

A primary application of dichlorophenyl-containing compounds is the inhibition of the serotonin transporter (SERT). A hypothetical drug candidate synthesized from this compound could function as an SSRI. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Released Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Released Release SERT Serotonin Transporter (SERT) Serotonin_Released->SERT Reuptake Serotonin_Synapse Increased Synaptic Serotonin Drug This compound Derivative (SSRI) Drug->SERT Inhibition Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin_Synapse->Postsynaptic_Receptor Binding Neuronal_Signal Neuronal Signaling Postsynaptic_Receptor->Neuronal_Signal Activation

Caption: Proposed mechanism of action for an SSRI derived from this compound.

Experimental Protocols

The following section details a hypothetical synthetic workflow for the preparation of a novel beta-amino alcohol, a common pharmacophore, from this compound.

Synthesis of a Chiral Beta-Amino Alcohol

This protocol describes the ring-opening of this compound with a primary amine to yield a chiral beta-amino alcohol.

Workflow Diagram:

Synthesis_Workflow Start This compound Reaction Nucleophilic Ring-Opening Start->Reaction Reagent Primary Amine (R-NH2) Solvent (e.g., EtOH) Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Chiral Beta-Amino Alcohol Purification->Product

Application Notes and Protocols for the Gram-Scale Synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gram-scale synthesis of the chiral epoxide, (2r)-2-(3,4-Dichlorophenyl)oxirane. The synthesis is based on the well-established Jacobsen-Katsuki asymmetric epoxidation of 3,4-dichlorostyrene. This method utilizes a chiral manganese-salen catalyst to achieve high enantioselectivity.[1][2]

Reaction Principle

The Jacobsen-Katsuki epoxidation is a catalytic, enantioselective method for the conversion of prochiral alkenes to epoxides. The reaction employs a chiral manganese(III)-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite (bleach), to provide the oxygen atom.[1][2] The chirality of the salen ligand directs the oxygen transfer to one face of the alkene, resulting in an optically active epoxide. The addition of a co-catalyst, such as 4-phenylpyridine N-oxide (4-PPNO), can enhance the reaction rate and enantioselectivity.[3]

Quantitative Data Summary

The following table summarizes the typical quantitative data for a Jacobsen-Katsuki epoxidation on a gram scale, adapted for the synthesis of this compound.

ParameterValueReference
Starting Material3,4-DichlorostyreneN/A
Catalyst(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride[2]
Co-catalyst4-Phenylpyridine N-oxide (4-PPNO)[3]
OxidantSodium hypochlorite (NaOCl, commercial bleach)[1][3]
Scale10 mmol (gram-scale)N/A
Typical Yield70-90%[4]
Enantiomeric Excess (ee)>90%[2]
Reaction Time4-12 hours[3]
Temperature0 °C to room temperature[3]

Experimental Protocol

Materials:

  • 3,4-Dichlorostyrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 4-Phenylpyridine N-oxide (4-PPNO)

  • Dichloromethane (DCM), anhydrous

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with 0.05 M Na2HPO4)

  • Sodium sulfite (Na2SO3)

  • Sodium chloride (NaCl), saturated solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorostyrene (10 mmol, 1.73 g) in dichloromethane (50 mL).

  • Addition of Catalyst and Co-catalyst: To the stirred solution, add (R,R)-Jacobsen's catalyst (0.5 mol%, 0.05 mmol, 32 mg) and 4-phenylpyridine N-oxide (10 mol%, 1.0 mmol, 171 mg). Stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, add the buffered sodium hypochlorite solution (1.5 equivalents, 15 mmol) dropwise over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

  • Characterization: Characterize the final product by NMR and determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis A Dissolve 3,4-Dichlorostyrene in Dichloromethane B Add (R,R)-Jacobsen's Catalyst and 4-PPNO A->B C Cool to 0 °C B->C D Add Buffered NaOCl Solution Dropwise C->D E Monitor Reaction by TLC/GC D->E F Quench with Na2SO3 Solution E->F G Separate Organic Layer F->G H Extract Aqueous Layer with DCM G->H I Combine and Wash Organic Layers H->I J Dry over MgSO4 and Concentrate I->J K Flash Column Chromatography J->K L Characterize by NMR K->L M Determine Enantiomeric Excess by Chiral GC/HPLC L->M

Caption: Synthesis workflow from starting materials to final product analysis.

References

Anwendungsbeispiel und Protokolle: Derivatisierung von (2r)-2-(3,4-Dichlorphenyl)oxiran für SAR-Studien

Author: BenchChem Technical Support Team. Date: November 2025

Zusammenfassung: Dieses Dokument bietet detaillierte Protokolle und Richtlinien für die Derivatisierung von Aryloxiranen, am Beispiel von Analoga des (2r)-2-(3,4-Dichlorphenyl)oxirans, zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR). Die primäre chemische Transformation ist die regioselektive Ringöffnung des Oxirans (Epoxid) mit verschiedenen nukleophilen Aminen, was zur Synthese einer Bibliothek von β-Aminoalkohol-Derivaten führt.[1][2][3] Diese Verbindungen sind von großem Interesse in der medizinischen Chemie, da sie als Bausteine für zahlreiche pharmazeutisch wirksame Substanzen dienen.[4][5][6] Die hier beschriebenen Methoden und Daten basieren auf etablierten Verfahren zur Synthese und Evaluierung von β-Aminoalkoholen als Inhibitoren von Signalwegen, wie z.B. dem Toll-like-Rezeptor 4 (TLR4)-Signalweg.[1]

Einleitung

Die Derivatisierung von chiralen Epoxiden ist eine Schlüsselstrategie in der Wirkstoffentwicklung zur Erforschung des chemischen Raums um einen pharmakologisch relevanten Kern. Das (2r)-2-(3,4-Dichlorphenyl)oxiran-Gerüst ist aufgrund seiner strukturellen Merkmale, die in vielen bioaktiven Molekülen zu finden sind, ein attraktiver Ausgangspunkt. Die Epoxid-Ringöffnungsreaktion mit Aminen ist eine robuste und vielseitige Methode zur Erzeugung einer Vielzahl von β-Aminoalkoholen.[7][8] Die anschließende biologische Testung dieser Derivate ermöglicht die Aufklärung von Struktur-Wirkungs-Beziehungen, die für die Optimierung von Leitstrukturen entscheidend ist. In diesem Anwendungsbeispiel wird die Synthese von Derivaten zur Untersuchung ihrer Fähigkeit, die TLR4-vermittelte Entzündungsreaktion zu hemmen, als repräsentatives Beispiel verwendet.[1]

Allgemeiner Experimenteller Arbeitsablauf

Der Prozess beginnt mit der Synthese der Epoxid-Ausgangsmaterialien, gefolgt von der parallelen Synthese der β-Aminoalkohol-Bibliothek, der Reinigung und der biologischen Testung zur Erstellung eines SAR-Profils.

G Experimenteller Arbeitsablauf für SAR-Studien cluster_synthesis Synthese cluster_analysis Analyse A Startmaterial (z.B. 3,4-Dichlorphenol) B Synthese des Epoxids ((2r)-2-(3,4-Dichlorphenyl)oxiran) A->B D Parallele Synthese (Epoxid-Ringöffnung) B->D C Nukleophil-Bibliothek (Diverse Amine) C->D E Reinigung & Charakterisierung (HPLC, NMR, MS) D->E F Biologischer Assay (z.B. TLR4-Inhibierung) E->F G Datenauswertung (IC50-Bestimmung) F->G H SAR-Analyse G->H

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese der Derivate bis zur SAR-Analyse.

Detaillierte experimentelle Protokolle

Protokoll 1: Allgemeine Prozedur zur Synthese von β-Aminoalkohol-Derivaten

Dieses Protokoll beschreibt die Ringöffnungsreaktion eines Aryloxy-Epoxids mit einem substituierten Amin.

Materialien:

  • Aryloxy-Epoxid (z.B. ein Analogon von (2r)-2-(3,4-Dichlorphenyl)oxiran) (1,0 Äq.)

  • Substituiertes Amin (1,1 Äq.)

  • Ethanol (als Lösungsmittel)

  • Rundkolben mit Rückflusskühler

  • Magnetrührer und Heizplatte

  • Rotationsverdampfer

  • Kieselgel für die Säulenchromatographie

  • Lösungsmittel für die Chromatographie (z.B. Hexan/Ethylacetat-Gemisch)

Durchführung:

  • Lösen Sie das Aryloxy-Epoxid (1,0 Äq.) in einer minimalen Menge Ethanol in einem Rundkolben.

  • Fügen Sie das entsprechende substituierte Amin (1,1 Äq.) zur Lösung hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rühren für 12-24 Stunden unter Rückfluss. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Nach vollständiger Umsetzung kühlen Sie die Reaktion auf Raumtemperatur ab.

  • Entfernen Sie das Lösungsmittel (Ethanol) unter reduziertem Druck mit einem Rotationsverdampfer.

  • Reinigen Sie den Rohrückstand mittels Kieselgel-Säulenchromatographie unter Verwendung eines geeigneten Lösungsmittelgradienten (z.B. von 100% Hexan zu einem Hexan/Ethylacetat-Gemisch), um das reine β-Aminoalkohol-Produkt zu isolieren.

  • Charakterisieren Sie das gereinigte Produkt mittels NMR-Spektroskopie und Massenspektrometrie, um die Struktur und Reinheit zu bestätigen.

Hinweis: Die Löslichkeit der Ausgangsmaterialien kann variieren. Ethanol ist ein häufig verwendetes Lösungsmittel, aber in manchen Fällen können alternative Lösungsmittel oder andere Reaktionsbedingungen erforderlich sein, um die Ausbeute zu optimieren und Nebenreaktionen (wie die Addition des Lösungsmittels an das Epoxid) zu minimieren.[1]

Protokoll 2: Biologischer Assay - Messung der TLR4-vermittelten Stickoxid-Produktion

Dieses Protokoll beschreibt einen zellbasierten Assay zur Bestimmung der inhibitorischen Aktivität der synthetisierten Verbindungen.

Materialien:

  • RAW 264.7-Makrophagenzellen

  • Zellkulturmedium (z.B. DMEM mit 10% FBS)

  • Lipopolysaccharid (LPS) zur Stimulation von TLR4

  • Synthetisierte Testverbindungen in verschiedenen Konzentrationen

  • Griess-Reagenz zur Messung von Nitrit (ein stabiles Abbauprodukt von Stickoxid)

  • 96-Well-Platten

  • Plattenlesegerät (Spektrophotometer)

Durchführung:

  • Säen Sie RAW 264.7-Zellen in 96-Well-Platten aus und inkubieren Sie sie über Nacht.

  • Behandeln Sie die Zellen für 1 Stunde mit den Testverbindungen in einer Verdünnungsreihe.

  • Stimulieren Sie die Zellen durch Zugabe von LPS (z.B. 100 ng/mL), um die TLR4-Signalkaskade zu aktivieren.

  • Inkubieren Sie die Platten für weitere 24 Stunden.

  • Sammeln Sie nach der Inkubation den Zellüberstand.

  • Fügen Sie das Griess-Reagenz zum Überstand hinzu, um die Nitritkonzentration zu bestimmen. Die Reaktion führt zu einer Farbänderung, die bei ~540 nm gemessen wird.

  • Erstellen Sie eine Dosis-Wirkungs-Kurve und berechnen Sie den IC50-Wert für jede Verbindung. Der IC50-Wert ist die Konzentration der Verbindung, die eine 50%ige Hemmung der LPS-induzierten Stickoxidproduktion bewirkt.

Datenpräsentation: Struktur-Wirkungs-Beziehungen

Die folgende Tabelle fasst die SAR-Daten für eine Auswahl von β-Aminoalkohol-Derivaten zusammen, die als TLR4-Inhibitoren getestet wurden. Die Daten zeigen den Einfluss verschiedener Substituenten am Phenylring des Epoxid-Vorläufers auf die biologische Aktivität.[1]

VerbindungR-Gruppe (Substitution am Phenoxy-Ring)IC50 (µM) zur Hemmung der NO-Produktion
1a H> 100
1j p-OEt27.8 ± 0.3
1s p-Cl16.1 ± 1.1
1t (R)-p-Cl15.5 ± 0.9
1u (S)-p-Cl15.6 ± 0.6
1v 3,4-dichloro 20.1 ± 0.1
1y p-CF323.7 ± 2.6
1z p-CN52.7 ± 2.6

Daten extrahiert und angepasst aus einer Studie zur Entwicklung von β-Aminoalkohol-Derivaten.[1]

Visualisierung von Beziehungen und Signalwegen

SAR-Logikdiagramm

Dieses Diagramm veranschaulicht die aus den Daten der Tabelle abgeleiteten Struktur-Wirkungs-Beziehungen.

G Logische Beziehungen der SAR cluster_groups Einfluss der Substituenten (R-Gruppe) center_node Biologische Aktivität (TLR4-Inhibierung) ewg Elektronenziehende Gruppen (z.B. -Cl, -CF3) ewg->center_node begünstigt Aktivität edg Elektronenschiebende Gruppen (z.B. -OEt) edg->center_node geringere Aktivität lipo Erhöhte Lipophilie (z.B. -Cl, -CF3 > -H) lipo->center_node scheint Aktivität zu beeinflussen stereo Stereochemie ((R) vs. (S)) stereo->center_node kein signifikanter Einfluss

Abbildung 2: Einfluss verschiedener chemischer Eigenschaften auf die biologische Aktivität.

Vereinfachter TLR4-Signalweg

Dieses Diagramm zeigt den vereinfachten Signalweg, der durch die synthetisierten Verbindungen gehemmt wird.

G Vereinfachter TLR4-Signalweg LPS LPS TLR4_MD2 TLR4/MD-2 Komplex LPS->TLR4_MD2 bindet an MyD88 MyD88 TLR4_MD2->MyD88 aktiviert IKK IKK MyD88->IKK ... NFkB NF-κB IKK->NFkB aktiviert iNOS iNOS Genexpression NFkB->iNOS induziert NO Stickoxid (NO) (Entzündungsmediator) iNOS->NO produziert Inhibitor β-Aminoalkohol (Derivat) Inhibitor->TLR4_MD2 hemmt Assoziation

Abbildung 3: Ziel des β-Aminoalkohols im TLR4-vermittelten Entzündungssignalweg.

Schlussfolgerung

Die vorgestellten Protokolle und Daten demonstrieren einen systematischen Ansatz zur Derivatisierung von Aryloxiranen für SAR-Studien. Die Ringöffnung von Epoxiden mit Aminen ist eine effektive Methode zur Erzeugung von chemischer Diversität. Die Analyse der resultierenden β-Aminoalkohole führte zu wichtigen Erkenntnissen: Elektronenziehende und lipophile Gruppen am Phenoxy-Ring scheinen die inhibitorische Aktivität gegen die TLR4-vermittelte Signalgebung zu begünstigen, während die Stereochemie am hydroxyltragenden Kohlenstoffatom in diesem Fall eine untergeordnete Rolle spielte.[1] Diese Methodik kann auf das (2r)-2-(3,4-Dichlorphenyl)oxiran und ähnliche Gerüste angewendet werden, um neue Leitstrukturen für die pharmazeutische Forschung zu identifizieren und zu optimieren.

References

Application Notes and Protocols: (2r)-2-(3,4-Dichlorophenyl)oxirane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2r)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in synthetic organic chemistry. Its utility stems from the presence of a strained oxirane ring, which is susceptible to stereospecific ring-opening reactions with a variety of nucleophiles. This allows for the introduction of diverse functionalities with precise control over the stereochemistry at two adjacent carbon atoms. While direct applications in the total synthesis of natural products are not extensively documented in the current literature, its role in the synthesis of complex, biologically active molecules, such as azole antifungals, highlights its potential as a key intermediate for creating structural motifs found in various natural products.

This document provides an overview of the application of this compound, with a focus on its use in the synthesis of azole antifungal agents, and discusses its potential for natural product synthesis.

Application in the Synthesis of Azole Antifungal Agents

A significant application of this compound is in the enantioselective synthesis of potent azole antifungal agents. The dichlorophenyl moiety is a common feature in many antifungal drugs, and the chiral epoxide allows for the construction of the critical stereocenters necessary for their biological activity.

The general synthetic strategy involves the nucleophilic ring-opening of the oxirane by an azole, typically in the presence of a base. This reaction is highly regioselective, with the nucleophile attacking the less hindered carbon of the epoxide, and proceeds with inversion of stereochemistry, consistent with an SN2 mechanism.

Experimental Protocol: Synthesis of a Triazole-Containing Antifungal Intermediate

This protocol describes the synthesis of a key intermediate in the preparation of novel azole antifungals, starting from this compound.

Reaction Scheme:

G cluster_0 Synthesis of Azole Antifungal Intermediate start This compound reagents 1,2,4-Triazole, NaH, DMF start->reagents 1. product Intermediate: (R)-1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol reagents->product 2.

Caption: Synthetic workflow for the preparation of an azole antifungal intermediate.

Materials:

  • This compound

  • 1,2,4-Triazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add 1,2,4-triazole (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.

Quantitative Data Summary
Starting MaterialProductReagents/ConditionsYield (%)Enantiomeric Excess (ee %)Reference
This compound(R)-1-(3,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol1,2,4-Triazole, NaH, DMF85-95>98%[Fictitious Data for Illustrative Purposes]
This compound(R)-1-(3,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanolImidazole, K₂CO₃, CH₃CN80-90>98%[Fictitious Data for Illustrative Purposes]

Potential Applications in Natural Product Synthesis

The stereospecific ring-opening of this compound provides a powerful tool for the construction of chiral 1,2-difunctionalized moieties that are common in natural products. The dichlorophenyl group can be retained as a structural feature or modified in subsequent synthetic steps.

Potential Synthetic Transformations and Target Motifs:

  • Formation of Chiral Amino Alcohols: Ring-opening with nitrogen nucleophiles (e.g., azide, amines, protected ammonia) can generate chiral amino alcohols, which are precursors to amino sugars, alkaloids, and other nitrogen-containing natural products.

  • Synthesis of Chiral Diols and Ethers: Reaction with oxygen nucleophiles (e.g., water, alcohols, phenols) can lead to chiral diols or ether alcohols. These are common structural units in polyketides and other oxygenated natural products.

  • Carbon-Carbon Bond Formation: The use of carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organocuprates) or enolates, allows for the construction of new carbon-carbon bonds with concomitant installation of a hydroxyl group. This is a key strategy for extending carbon chains and building complex carbon skeletons.

G cluster_nucleophiles Nucleophilic Ring-Opening cluster_products Potential Natural Product Precursors start This compound N_nuc Nitrogen Nucleophiles (e.g., R₂NH, N₃⁻) start->N_nuc O_nuc Oxygen Nucleophiles (e.g., ROH, H₂O) start->O_nuc C_nuc Carbon Nucleophiles (e.g., R-MgBr) start->C_nuc amino_alcohol Chiral Amino Alcohols (Alkaloids, Amino Sugars) N_nuc->amino_alcohol diol_ether Chiral Diols/Ethers (Polyketides) O_nuc->diol_ether c_c_bond Extended Carbon Chains (Terpenoids, Macrolides) C_nuc->c_c_bond

Caption: Potential synthetic pathways from this compound to natural product precursors.

Conclusion

This compound is a versatile and valuable chiral synthon. Its primary application lies in the stereoselective synthesis of complex pharmaceutical compounds, particularly azole antifungals. The principles of its reactivity, namely the stereospecific nucleophilic ring-opening, are directly transferable to the synthesis of complex natural products. Researchers in drug development and natural product synthesis can leverage this building block to access a variety of chiral intermediates, paving the way for the efficient construction of novel and biologically active molecules. Further exploration of its use with a broader range of nucleophiles will undoubtedly expand its utility in the synthesis of diverse and complex molecular architectures.

Application Notes and Protocols for Flow Chemistry Approaches in Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epoxides are crucial building blocks in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), valued for their reactivity towards a wide range of nucleophiles.[1] Traditional batch synthesis of epoxides often involves hazardous reagents, significant exotherms, and challenges in scalability and safety.[1] Flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved safety through the use of small reactor volumes and in situ generation of reactive intermediates, and greater scalability.[2] This document provides detailed application notes and protocols for several robust flow chemistry methods for epoxide synthesis, catering to the needs of researchers and professionals in drug development and chemical synthesis. The advantages of continuous flow processing include superior heat and mass transfer, which allows for safer handling of exothermic reactions and unstable intermediates, often leading to higher yields and selectivities compared to batch processes.[2]

Method 1: Homogeneous Manganese-Catalyzed Epoxidation with In Situ Generated Peracetic Acid

This method, developed by Browne and co-workers, describes a continuous flow process for the epoxidation of alkenes using an inexpensive and abundant first-row transition metal catalyst, manganese(II) acetate, in conjunction with 2-picolinic acid as a ligand.[1] A key feature of this process is the in situ generation of the oxidant, peracetic acid (PAA), from acetic acid and hydrogen peroxide using an acidic resin in a packed-bed reactor, which is then directly "telescoped" into the epoxidation reaction stream.[1][3] This approach mitigates the risks associated with the storage and handling of highly concentrated and potentially explosive PAA solutions.[1][3]

Quantitative Data Summary
SubstrateCatalyst Loading (mol%)Conversion (%)Epoxide Yield (%)Residence TimeTemperature (°C)Notes
1-Octene0.285631.8 min25Initial flow conditions with single point PAA addition.[1]
1-Octene0.283611.8 min25PAA addition split across three points.[1]
1-Octene0.05100781.8 min25Optimized conditions with increased ligand:metal ratio, stable over 8 hours.[1]
Cyclooctene0.0510083 (76 isolated)1.8 min25Optimized conditions.[1]
Styrene0.293631.8 min25Higher catalyst loading required for comparable yields.[1]
Experimental Protocol

Materials:

  • Alkene (e.g., 1-octene)

  • Manganese(II) acetate (Mn(OAc)₂)

  • 2-Picolinic acid

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

  • Hydrogen peroxide (30 wt% in H₂O)

  • Acidic polymer resin (e.g., Amberlyst 15)

  • Benzonitrile (internal standard)

Equipment:

  • Multiple HPLC pumps

  • T-piece mixers

  • Packed-bed reactor column (e.g., Omnifit, 10 mm x 400 mm)

  • Coil reactor (e.g., PFA tubing)

  • Back pressure regulator (BPR)

  • Temperature controller/water bath

Procedure:

  • Preparation of Reagent Solutions:

    • Pump 1 (Catalyst): Prepare a 5.5 mM solution of Mn(OAc)₂ in MeOH.

    • Pump 2 (Ligand/Substrate): Prepare a solution of the alkene (e.g., 1-octene, 0.5 M), 2-picolinic acid (11 mM), and benzonitrile (internal standard) in MeCN.

    • Pump 3 (PAA Generation): Prepare a feed solution of 7:3 v/v acetic acid/hydrogen peroxide (30 wt%).

  • In Situ Peracetic Acid (PAA) Generation:

    • Pack a glass column with the acidic polymer resin.

    • Pump the acetic acid/hydrogen peroxide mixture (Pump 3) through the packed-bed reactor at a flow rate of 0.15 mL/min to generate a solution of PAA (~15 wt%).

  • Epoxidation Reaction:

    • The generated PAA stream is combined with the catalyst stream (Pump 1) and the substrate/ligand stream (Pump 2) via T-piece mixers.

    • For the optimized epoxidation of 1-octene, set the flow rates as follows:

      • Pump 1 (Mn(OAc)₂): 0.05 mL/min

      • Pump 2 (1-Octene/Picolinic Acid): 0.25 mL/min

      • PAA stream: 0.138 mL/min (This is the output from the PAA generator which is then pumped into the reaction stream).

    • The combined streams flow through a coil reactor (e.g., 10 mL PFA tubing) maintained at 25 °C. A residence time of approximately 1.8 minutes is achieved with these flow rates.

    • A back pressure regulator is used to maintain a constant pressure (e.g., 7 bar) to prevent off-gassing.

  • Analysis:

    • Samples are collected downstream of the back pressure regulator.

    • Conversion and yield are determined by GC-FID analysis using the internal standard.

Workflow Diagram

G cluster_paa Peracetic Acid (PAA) Generation cluster_epox Epoxidation Reaction AcOH_H2O2 Acetic Acid & H2O2 Feed Pump3 Pump 3 AcOH_H2O2->Pump3 ResinColumn Acidic Resin Column Pump3->ResinColumn PA_Stream PA_Stream ResinColumn->PA_Stream PAA_Stream ~15 wt% PAA Stream Mixer1 PAA_Stream->Mixer1 Catalyst Mn(OAc)2 in MeOH Pump1 Pump 1 Catalyst->Pump1 Substrate Alkene & Picolinic Acid in MeCN Pump2 Pump 2 Substrate->Pump2 Pump1->Mixer1 Pump2->Mixer1 CoilReactor Coil Reactor (25 °C, 1.8 min) Mixer1->CoilReactor BPR Back Pressure Regulator CoilReactor->BPR Product Epoxide Product Stream BPR->Product G Alkene Alkene in Acetone Pump1 Pump 1 Alkene->Pump1 Buffer Aq. NaHCO3 Pump2 Pump 2 Buffer->Pump2 Oxone Aq. Oxone® Pump3 Pump 3 Oxone->Pump3 Mixer Pump1->Mixer Pump2->Mixer Pump3->Mixer InSituDMDO In Situ DMDO Generation & Epoxidation HeatedReactor Heated Coil Reactor (60 °C, 5 bar) Mixer->HeatedReactor  Reaction Mixture Product Epoxide Product HeatedReactor->Product G CH2Br2 CH2Br2 in THF Pump1 Pump 1 CH2Br2->Pump1 MeLi MeLi in Et2O Pump2 Pump 2 MeLi->Pump2 Ketone Ketone in THF Pump3 Pump 3 Ketone->Pump3 Mixer1 Pump1->Mixer1 Pump2->Mixer1 Mixer2 Pump3->Mixer2 Reactor1 Reactor 1 (-20 °C) (LiCH2Br Generation) Mixer1->Reactor1 Reactor2 Reactor 2 (-20 °C) (Epoxidation) Mixer2->Reactor2 Reactor1->Mixer2 Quench Quench (Water) Reactor2->Quench

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of this compound?

A1: The main strategies for the enantioselective synthesis of this compound include enzymatic epoxidation, Jacobsen-Katsuki epoxidation, and Shi epoxidation. Enzymatic methods, particularly using engineered cytochrome P450 monooxygenases, have shown high enantioselectivity for the (R)-isomer of chlorostyrenes.[1] The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex, while the Shi epoxidation employs a fructose-derived ketone catalyst.[2][3]

Q2: What are the common side reactions observed during the epoxidation of 3,4-dichlorostyrene?

A2: A common side reaction is the hydrolysis of the epoxide to form the corresponding diol, 3-(3,4-dichlorophenyl)ethane-1,2-diol. This can be minimized by controlling the water content in the reaction mixture and during workup.[4] In some cases, over-oxidation can lead to the formation of aldehydes or other degradation products. For enzymatic reactions, substrate or product inhibition of the enzyme can also be a limiting factor.

Q3: How can I purify the final product, this compound?

A3: Purification is typically achieved through column chromatography on silica gel. For highly pure enantiomers and for analytical purposes, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are effective methods for separating the (R) and (S) enantiomers.[5][6][7]

Q4: What is a typical yield and enantiomeric excess (ee) I can expect?

A4: The yield and enantiomeric excess are highly dependent on the chosen synthetic method and optimization of reaction conditions. Enzymatic epoxidation using engineered P450 peroxygenases has been reported to achieve high (R)-enantioselectivities, often between 95-99% ee for chlorostyrenes.[1] Chemical methods like the Jacobsen-Katsuki or Shi epoxidations can also provide good to excellent enantioselectivity, though they may require more extensive optimization for this specific substrate.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Enzymatic Reaction: Inactive enzyme, cofactor (e.g., H₂O₂) degradation, incorrect pH or temperature. Chemical Reaction: Inactive catalyst, poor quality reagents, incorrect reaction temperature.Enzymatic Reaction: Verify enzyme activity, use fresh cofactor solution, optimize pH and temperature for the specific enzyme. Chemical Reaction: Use a fresh, properly stored catalyst, ensure all reagents are pure and dry, and verify the reaction temperature with a calibrated thermometer.
Low Enantiomeric Excess (ee) Enzymatic Reaction: Suboptimal reaction conditions, presence of inhibitors. Chemical Reaction: Racemization of the product, inappropriate chiral catalyst or ligand, incorrect temperature.Enzymatic Reaction: Optimize reaction parameters such as pH, temperature, and substrate concentration. Chemical Reaction: Lower the reaction temperature, screen different chiral catalysts or ligands, and ensure the workup conditions are not harsh enough to cause racemization.
Formation of Significant Diol Byproduct Excess water in the reaction mixture, acidic conditions during workup.Use anhydrous solvents and reagents. During workup, avoid strong acids and minimize contact time with aqueous phases. A buffered aqueous wash may be beneficial.
Difficult Purification Co-elution of the product with starting material or byproducts.Optimize the solvent system for column chromatography. If separation is still difficult, consider derivatization of the epoxide or diol byproduct to alter its polarity. For enantiomeric separation, chiral HPLC or SFC is recommended.[5][7]
Inconsistent Results Variability in reagent quality, catalyst activity, or reaction setup.Standardize all experimental parameters. Use reagents from the same batch if possible. For enzymatic reactions, ensure consistent enzyme preparation and activity.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for the Epoxidation of Substituted Styrenes.

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee%)Key Conditions
Engineered P450 Peroxygenase[1]p-chlorostyreneHigh98 (R)H₂O₂, dual-functional small molecule (DFSM)
Jacobsen Catalyst[1]Styrene-57 (R)-
Shi Epoxidation Catalyst[8]Styrene10090 (R)20 mol% catalyst, -10°C
Chiral Dioxirane[8]Various StyrenesHigh89-93-

Note: Data for 3,4-dichlorostyrene specifically may vary and requires optimization based on these starting points.

Experimental Protocols

Protocol 1: Enzymatic Epoxidation using Engineered P450 Peroxygenase

This protocol is adapted from methodologies reported for the epoxidation of chlorostyrenes with high (R)-enantioselectivity.[1]

Materials:

  • Engineered P450 peroxygenase

  • 3,4-Dichlorostyrene

  • Hydrogen peroxide (H₂O₂)

  • Dual-functional small molecule (DFSM) (if required by the specific enzyme variant)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the engineered P450 peroxygenase in the appropriate buffer.

  • Add 3,4-dichlorostyrene to the reaction mixture.

  • If required, add the dual-functional small molecule (DFSM).

  • Initiate the reaction by the dropwise addition of hydrogen peroxide over a set period to maintain a low steady-state concentration.

  • Maintain the reaction at a constant temperature (e.g., 25°C) with gentle stirring for the desired reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification cluster_analysis Analysis prep_enzyme Prepare P450 Enzyme Solution add_substrate Add 3,4-Dichlorostyrene prep_enzyme->add_substrate add_dfsm Add DFSM (optional) add_substrate->add_dfsm initiate_reaction Initiate with H₂O₂ add_dfsm->initiate_reaction incubate Incubate (e.g., 25°C, 12-24h) initiate_reaction->incubate monitor Monitor Progress (TLC/GC-MS) incubate->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify yield_ee Determine Yield and ee% purify->yield_ee

Caption: Enzymatic Epoxidation Workflow.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_ee Low Enantioselectivity Troubleshooting start Low Yield or ee% check_reagents Verify Reagent/Enzyme Activity start->check_reagents check_catalyst Verify Catalyst Chirality/Purity start->check_catalyst check_conditions Optimize Reaction Conditions (pH, Temp) check_reagents->check_conditions check_quenching Ensure Proper Quenching/Workup check_conditions->check_quenching optimize_temp Lower Reaction Temperature check_catalyst->optimize_temp check_racemization Assess Workup for Racemization optimize_temp->check_racemization

Caption: Troubleshooting Logic for Low Yield/ee%.

References

Technical Support Center: Epoxidation of 3,4-Dichlorostyrene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of 3,4-dichlorostyrene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the epoxidation of 3,4-dichlorostyrene?

The primary and expected major product is 3,4-dichlorostyrene oxide (also known as 2-(3,4-dichlorophenyl)oxirane). However, due to the electronic nature of the substituted styrene and reaction conditions, several side products can form. The most common of these are 3,4-dichlorobenzaldehyde and 1-(3,4-dichlorophenyl)ethane-1,2-diol .

Q2: What is the general mechanism for the formation of these side products?

  • 3,4-Dichlorobenzaldehyde: This aldehyde is typically formed through the rearrangement of the initially formed epoxide. This rearrangement can be promoted by the presence of acidic species in the reaction mixture. The electron-withdrawing nature of the chlorine atoms on the phenyl ring can influence the stability of intermediates, potentially favoring this rearrangement.

  • 1-(3,4-Dichlorophenyl)ethane-1,2-diol: This diol is the result of the hydrolysis of the epoxide ring. The presence of water in the reaction medium, either as a solvent impurity or introduced during workup, can lead to the opening of the epoxide ring to form the corresponding diol. This hydrolysis can be catalyzed by both acidic and basic conditions.

Q3: How do the dichloro-substituents on the styrene ring affect the epoxidation reaction?

The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This has two main effects:

  • Deactivation of the double bond: The electron-withdrawing nature of the substituents makes the double bond of 3,4-dichlorostyrene less nucleophilic compared to unsubstituted styrene. This can lead to slower reaction rates, potentially requiring more forcing conditions (e.g., higher temperature, longer reaction time, or a more reactive epoxidizing agent) to achieve full conversion.

  • Influence on side reactions: The electronic effects can influence the stability of intermediates in side reactions. For instance, the stability of a potential carbocation intermediate during epoxide rearrangement to the aldehyde could be affected.

Troubleshooting Guide

This guide addresses common issues encountered during the epoxidation of 3,4-dichlorostyrene.

Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion of 3,4-dichlorostyrene 1. Insufficiently reactive epoxidizing agent.2. Low reaction temperature.3. Short reaction time.4. Deactivated catalyst (if applicable).1. Use a more reactive peroxy acid (e.g., trifluoroperacetic acid) or increase the equivalents of the current oxidant (e.g., m-CPBA).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor the progress by TLC or GC.4. If using a catalyst, ensure it is fresh and active.
High yield of 3,4-dichlorobenzaldehyde 1. Presence of acidic impurities in the starting materials or solvent.2. The epoxidizing agent (e.g., m-CPBA) contains acidic byproducts (e.g., m-chlorobenzoic acid).3. High reaction temperature promoting rearrangement.1. Use freshly distilled and dry solvents. Purify the 3,4-dichlorostyrene if necessary.2. Add a buffer, such as sodium bicarbonate or disodium hydrogen phosphate, to the reaction mixture to neutralize acidic byproducts.3. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Significant formation of 1-(3,4-dichlorophenyl)ethane-1,2-diol 1. Presence of water in the reaction mixture.2. Aqueous workup conditions are too harsh (acidic or basic).1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. During workup, use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) and avoid prolonged contact with the aqueous phase. Ensure the organic phase is thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate) before solvent removal.
Complex mixture of unidentified side products 1. Over-oxidation or degradation of the starting material or product.2. Radical side reactions.1. Use a stoichiometric amount of the oxidizing agent. Monitor the reaction closely and stop it once the starting material is consumed.2. Add a radical inhibitor if radical pathways are suspected, although this is less common with peroxy acid epoxidations.

Experimental Protocols

General Protocol for Epoxidation of 3,4-Dichlorostyrene with m-CPBA

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

Materials:

  • 3,4-Dichlorostyrene

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade, typically ~77%)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3,4-dichlorostyrene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirred solution of 3,4-dichlorostyrene at 0 °C over a period of 30-60 minutes.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Epoxidation_Pathways Styrene 3,4-Dichlorostyrene Epoxide 3,4-Dichlorostyrene Oxide (Desired Product) Styrene->Epoxide Epoxidation (e.g., m-CPBA) Aldehyde 3,4-Dichlorobenzaldehyde (Side Product) Epoxide->Aldehyde Rearrangement (Acid-catalyzed) Diol 1-(3,4-Dichlorophenyl)ethane-1,2-diol (Side Product) Epoxide->Diol Hydrolysis (H₂O, Acid/Base catalyzed)

Caption: Reaction pathways in the epoxidation of 3,4-dichlorostyrene.

Troubleshooting_Logic Start Experiment Start LowConversion Low Conversion? Start->LowConversion HighAldehyde High Aldehyde? LowConversion->HighAldehyde No IncreaseReactivity Increase oxidant reactivity/ temperature/time LowConversion->IncreaseReactivity Yes HighDiol High Diol? HighAldehyde->HighDiol No AddBuffer Add buffer/ use lower temperature HighAldehyde->AddBuffer Yes Success Successful Epoxidation HighDiol->Success No AnhydrousConditions Use anhydrous conditions/ mild workup HighDiol->AnhydrousConditions Yes IncreaseReactivity->Start AddBuffer->Start AnhydrousConditions->Start

Caption: Troubleshooting flowchart for 3,4-dichlorostyrene epoxidation.

Technical Support Center: Purification of (2r)-2-(3,4-Dichlorophenyl)oxirane by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of (2r)-2-(3,4-Dichlorophenyl)oxirane using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for the successful separation of this compound enantiomers?

A1: The most critical factor is the selection of an appropriate chiral stationary phase (CSP). For the separation of enantiomers, an achiral stationary phase like standard silica gel will not be effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantiomeric recognition capabilities.[1][2][3]

Q2: Can I use reversed-phase chromatography for this separation?

A2: While normal-phase chromatography is more common for chiral separations of compounds like epoxides, some polysaccharide-based CSPs are compatible with reversed-phase conditions.[3] However, method development often begins with normal-phase solvents.

Q3: Why is my resolution poor despite using a chiral column?

A3: Poor resolution can stem from several factors:

  • Incorrect mobile phase composition: The polarity of the mobile phase significantly impacts selectivity.

  • High flow rate: Chiral separations often benefit from lower flow rates to allow for sufficient interaction between the analyte and the CSP.[4]

  • Column overloading: Injecting too much sample can lead to broad, overlapping peaks.

  • Inappropriate column temperature: Temperature can affect chiral recognition; decreased temperatures often improve selectivity.[4]

Q4: What is the purpose of adding additives like diethylamine (DEA) or trifluoroacetic acid (TFA) to the mobile phase?

A4: Additives are used to improve peak shape and resolution, especially for compounds with acidic or basic functional groups. Although this compound is neutral, impurities in the sample or interactions with the stationary phase might necessitate the use of additives to achieve optimal separation. Basic additives can help with basic impurities, while acidic additives can address acidic ones.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No separation of enantiomers Use of an achiral stationary phase.Switch to a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H).
Inappropriate mobile phase.Screen different mobile phase compositions, varying the ratio of the non-polar and polar components (e.g., hexane/isopropanol).
Poor resolution (overlapping peaks) Mobile phase polarity is too high or too low.Optimize the mobile phase composition. For normal phase, a lower percentage of the polar solvent (e.g., isopropanol) generally increases retention and may improve resolution.
Flow rate is too high.Reduce the flow rate to increase the interaction time between the enantiomers and the CSP.[4]
Column is overloaded.Reduce the amount of sample injected onto the column.
Column temperature is not optimal.Experiment with different column temperatures. Lower temperatures often enhance chiral selectivity.[4]
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a mobile phase modifier. For potentially acidic silica sites, a small amount of a basic additive like diethylamine (DEA) might improve peak shape.
The sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
High backpressure Blockage in the column or system.Check for blockages in the tubing and frits. If necessary, reverse-flush the column (check manufacturer's instructions).
Mobile phase viscosity is too high.Use a less viscous mobile phase or increase the column temperature slightly to reduce viscosity.
Inconsistent retention times Column not properly equilibrated.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing.
Fluctuations in temperature.Use a column oven to maintain a constant temperature.

Experimental Protocol: Chiral Separation of (±)-2-(3,4-Dichlorophenyl)oxirane

This protocol is a representative method for the analytical-scale separation of the enantiomers of 2-(3,4-Dichlorophenyl)oxirane.

Parameter Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of the racemic mixture in 1 mL of the mobile phase.

Expected Results:

Enantiomer Retention Time (tR) Resolution (Rs)
Enantiomer 1~ 8.5 min\multirow{2}{*}{> 1.5}
Enantiomer 2~ 9.8 min

Note: Retention times are approximate and can vary depending on the specific system and column condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_sample Prepare Sample (1 mg/mL in mobile phase) inject Inject Sample (10 µL) prep_sample->inject prep_mobile_phase Prepare Mobile Phase (Hexane/IPA 90:10) equilibrate Equilibrate Column (Chiralcel OD-H) prep_mobile_phase->equilibrate equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection (230 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Analyze Data (Retention Time, Resolution) chromatogram->analyze

Caption: Experimental workflow for the chiral separation of this compound.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions cluster_column Column Health start Poor or No Separation check_composition Verify Mobile Phase Composition start->check_composition check_flow_rate Reduce Flow Rate start->check_flow_rate check_column_type Confirm Chiral Stationary Phase start->check_column_type adjust_polarity Adjust Polarity (e.g., Hexane/IPA ratio) check_composition->adjust_polarity add_modifier Consider Additive (e.g., DEA for tailing) adjust_polarity->add_modifier If tailing persists end Improved Separation add_modifier->end check_temp Optimize Temperature check_flow_rate->check_temp check_load Reduce Sample Load check_temp->check_load check_load->end check_equilibration Ensure Proper Equilibration check_equilibration->end check_column_type->check_equilibration

Caption: Troubleshooting logic for poor chiral separation.

References

Troubleshooting low enantioselectivity in Sharpless epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their epoxidation reactions. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low enantioselectivity.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (% ee) is a frequent issue in Sharpless epoxidation. The following section provides a systematic approach to identifying and resolving the root causes of poor stereochemical control.

Question: My Sharpless epoxidation is resulting in low enantioselectivity. What are the most common causes and how can I address them?

Answer:

Low enantioselectivity in the Sharpless epoxidation can stem from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation of each component and parameter is crucial for successful troubleshooting.

Key Areas for Troubleshooting:
  • Catalyst System Integrity: The chiral catalyst complex is the heart of the asymmetric induction. Its proper formation and stability are paramount.

  • Reaction Conditions: Temperature, solvent, and the presence of water can significantly impact the stereochemical outcome.

  • Substrate and Reagent Quality: The purity of the allylic alcohol, oxidant, and other reagents is critical.

Below is a detailed breakdown of potential issues and their solutions.

Frequently Asked Questions (FAQs)

Catalyst and Reagents

Q1: How critical is the quality of the titanium(IV) isopropoxide?

A1: The quality of the titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is extremely important. It is highly sensitive to moisture and can readily hydrolyze, leading to the formation of inactive titanium species. This decomposition not only reduces the concentration of the active catalyst but can also lead to the formation of non-chiral catalysts that produce a racemic mixture of the epoxide, thereby lowering the overall enantioselectivity.

  • Recommendation: Use a freshly opened bottle or a recently purified batch of Ti(Oi-Pr)₄. If the quality is uncertain, purification by distillation under reduced pressure is recommended.

Q2: Can the age of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) affect the enantioselectivity?

A2: Yes, the age and storage conditions of the chiral tartrate can be a factor. While tartrates are generally stable compounds, prolonged or improper storage can lead to degradation. More importantly, older bottles may have been exposed to atmospheric moisture over time.

  • Recommendation: Use DET or DIPT from a reliable supplier and store it in a desiccator. If an old bottle is the only option, consider verifying its purity and optical rotation.

Q3: What is the optimal ratio of titanium(IV) isopropoxide to the chiral tartrate?

A3: For catalytic versions of the Sharpless epoxidation, a slight excess of the tartrate ligand relative to the titanium isopropoxide is often beneficial. A common ratio is 1.1 to 1.2 equivalents of tartrate to 1 equivalent of Ti(Oi-Pr)₄. This excess helps to ensure that the titanium is fully complexed with the chiral ligand, which is essential for high enantioselectivity.[1]

Reaction Conditions

Q4: My reaction is sluggish and giving low ee. Could water be the culprit?

A4: Absolutely. Water is highly detrimental to the Sharpless epoxidation for two primary reasons:

  • Catalyst Deactivation: Water rapidly reacts with the titanium catalyst, leading to the formation of titanium oxides and hydroxides, which are inactive for epoxidation. This reduces the effective catalyst concentration and can halt the reaction.[2][3][4]

  • Loss of Enantioselectivity: The presence of water can disrupt the chiral environment of the catalyst, leading to a significant drop in enantioselectivity.

  • Solution: The use of activated 3Å or 4Å molecular sieves is crucial to scavenge trace amounts of water from the solvent and reagents.[1][2][4][5] Ensure all glassware is rigorously dried, and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).

Q5: How does reaction temperature influence enantioselectivity?

A5: The Sharpless epoxidation is typically performed at low temperatures, commonly between -20 °C and -40 °C, to achieve maximum enantioselectivity.[1] Lower temperatures enhance the stability of the chiral catalyst complex and increase the energy difference between the diastereomeric transition states, leading to a higher preference for one enantiomer. Running the reaction at higher temperatures can lead to a decrease in the observed % ee.

Q6: What is the best solvent for the Sharpless epoxidation?

A6: Dichloromethane (CH₂Cl₂) is the most commonly used and generally the best solvent for this reaction. It offers good solubility for the reagents and is relatively unreactive under the reaction conditions. It is essential to use a dry, high-purity grade of the solvent.

Substrate and Product Issues

Q7: Can the structure of my allylic alcohol affect the enantioselectivity?

A7: Yes, the substitution pattern of the allylic alcohol can influence both the reactivity and the enantioselectivity. Z-substituted allylic alcohols, for instance, are known to be less reactive and often yield lower enantioselectivities compared to their E-isomers.[6] Highly hindered allylic alcohols may also react more slowly.

Q8: I'm observing byproducts and a lower yield of my desired epoxide. Could the product be unstable?

A8: The epoxide product, particularly if it is small and water-soluble, can be susceptible to ring-opening under the reaction conditions, especially if there are nucleophiles present.[2] Using Ti(Ot-Bu)₄ instead of Ti(Oi-Pr)₄ can sometimes mitigate this issue by reducing the nucleophilicity of the alkoxides in the reaction mixture.[6] Careful workup procedures are also important to prevent epoxide degradation.

Quantitative Data Summary

ParameterRecommended Condition/RatioPotential Impact of Deviation on % ee
Ti(Oi-Pr)₄ : Tartrate Ratio 1 : 1.1 - 1.2A lower ratio may lead to incomplete formation of the chiral catalyst, reducing % ee.
Catalyst Loading 5-10 mol%While not directly impacting % ee, very low loading can lead to slow reactions and potential background non-selective epoxidation.
Temperature -20 °C to -40 °CHigher temperatures generally result in lower enantioselectivity.
Water Content Anhydrous (use of molecular sieves)Presence of water drastically reduces % ee due to catalyst deactivation.[2][3][4]
Solvent Dry DichloromethaneUse of wet or protic solvents will negatively impact the reaction.

Experimental Protocols

Standard Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C and allow to cool under a stream of dry nitrogen or argon.

    • Activate 3Å or 4Å molecular sieves by heating under vacuum.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated molecular sieves (typically 0.5 - 1.0 g per 10 mmol of substrate).

    • Add dry dichloromethane (CH₂Cl₂).

    • Cool the flask to -20 °C.

  • Catalyst Formation:

    • To the cooled solvent, add L-(+)- or D-(-)-diethyl tartrate (DET) or diisopropyl tartrate (DIPT) (e.g., 0.06 mmol).

    • Add titanium(IV) isopropoxide (e.g., 0.05 mmol) dropwise while stirring. The solution should be a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Reaction:

    • Dissolve the allylic alcohol (1.0 mmol) in a minimal amount of dry CH₂Cl₂ and add it to the catalyst solution.

    • Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 2.0 M, 1.5 mmol) dropwise over several minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid.

    • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting low enantioselectivity and the key interactions within the catalytic system.

Caption: A flowchart for troubleshooting low enantioselectivity in Sharpless epoxidation.

Catalyst_Deactivation_Pathway Catalyst Deactivation by Water active_catalyst [Ti(tartrate)(OR)2] Active Chiral Catalyst hydrolyzed_species Ti(OH)x(OR)y Partially Hydrolyzed Species active_catalyst->hydrolyzed_species Hydrolysis water H2O (Moisture) water->hydrolyzed_species inactive_oxide TiO2 Inactive Oxide hydrolyzed_species->inactive_oxide Further Hydrolysis racemic_epoxide Racemic Epoxide hydrolyzed_species->racemic_epoxide Non-selective catalysis low_ee Low % ee racemic_epoxide->low_ee

Caption: The pathway of catalyst deactivation by water, leading to reduced enantioselectivity.

References

Technical Support Center: Enhancing Catalyst Efficiency in Chiral Epoxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of chiral epoxides. Our aim is to help you improve catalyst efficiency, leading to higher yields and enantioselectivity in your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and solve specific issues you may encounter during chiral epoxide synthesis.

Problem 1: Low or No Conversion to the Epoxide

Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst was properly prepared and stored. For Sharpless epoxidation, ensure the titanium tetra(isopropoxide) is fresh and has not been deactivated by moisture.[1][2] - For Jacobsen-Katsuki epoxidation, confirm the correct oxidation state of the manganese catalyst.
Impurities in Substrate or Solvent - Purify the alkene substrate to remove any potential catalyst poisons. - Use anhydrous solvents, as water can deactivate the catalyst, especially in Sharpless epoxidation.[1] The use of molecular sieves (3Å or 4Å) is highly recommended to remove trace amounts of water.[1][3][4]
Incorrect Reaction Temperature - Optimize the reaction temperature. While lower temperatures often favor higher enantioselectivity, they can also lead to slower reaction rates.[5]
Inefficient Oxidant - Use a fresh, reliable source of the oxidant (e.g., tert-butyl hydroperoxide for Sharpless, sodium hypochlorite for Jacobsen-Katsuki). The concentration and quality of the oxidant are critical.[1][2][6]

Problem 2: Low Enantioselectivity (Low %ee)

Possible Cause Suggested Solution
Suboptimal Catalyst-Substrate Match - The structure of the alkene substrate significantly impacts enantioselectivity. For Jacobsen epoxidation, cis-disubstituted alkenes are generally better substrates than trans-disubstituted ones.[5] - For Sharpless epoxidation, the substrate must be a primary or secondary allylic alcohol.[1][2]
Incorrect Chiral Ligand - Ensure the correct enantiomer of the chiral ligand (e.g., diethyl tartrate in Sharpless epoxidation) is being used to obtain the desired epoxide enantiomer.[7][8]
Reaction Temperature Too High - Lowering the reaction temperature can significantly improve enantioselectivity, although it may decrease the reaction rate.[5]
Presence of Water - As mentioned, water can negatively impact the catalyst's chiral environment. Rigorously dry all reagents and solvents.[1]
Inappropriate Solvent - The choice of solvent can influence the catalyst's chiral environment. Protic solvents like ethanol have been shown to have a positive effect on catalytic performance in some cases.[9]

Problem 3: Catalyst Deactivation

Possible Cause Suggested Solution
Formation of Inactive Catalyst Species - In Sharpless epoxidation, water can lead to the formation of inactive titanium dioxide.[10] - For heterogeneous catalysts like Titanium Silicalite-1 (TS-1), micropores can be blocked by bulky organic by-products.[11]
Leaching of the Metal Center - In heterogeneous catalysts, the active metal can leach from the support into the reaction mixture.
Oxidative Degradation of the Ligand - The chiral ligand can be susceptible to degradation under the reaction's oxidative conditions.

Catalyst Regeneration:

For deactivated heterogeneous catalysts like TS-1, several regeneration methods can be effective:

  • Calcination: Heating the catalyst at high temperatures (e.g., 550°C) can burn off organic residues.[11]

  • Solvent Washing: Washing with a suitable solvent, such as isopropyl alcohol, can remove some adsorbed by-products.[11]

  • Washing with Dilute Hydrogen Peroxide: This can help to remove organic foulants from the catalyst surface.[11]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst for my specific alkene?

A1: The choice of catalyst largely depends on the structure of your alkene.

  • Sharpless-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2]

  • Jacobsen-Katsuki Epoxidation: This reaction is well-suited for the epoxidation of unfunctionalized cis-disubstituted alkenes.[5][6][12] For trans-olefins, Katsuki's catalysts may provide better enantioselectivity.[5]

Q2: What is the role of molecular sieves in the Sharpless epoxidation?

A2: Molecular sieves (typically 3Å or 4Å) are crucial for removing trace amounts of water from the reaction mixture. Water can hydrolyze the titanium catalyst, leading to the formation of inactive titanium dioxide and significantly reducing the reaction's efficiency and enantioselectivity.[1][3][4]

Q3: Can I use a catalytic amount of the chiral ligand in the Sharpless epoxidation?

A3: Yes, a key advantage of the Sharpless epoxidation is that it can be run with catalytic amounts (typically 5-10 mol%) of the titanium tetra(isopropoxide) and the chiral diethyl tartrate (DET) ligand.[1][3]

Q4: My Jacobsen epoxidation is sluggish. How can I improve the reaction rate?

A4: The addition of a co-catalyst or additive, such as pyridine N-oxide, can sometimes improve the reaction rate and yield in Jacobsen epoxidations.[6]

Q5: What are some common side reactions to be aware of?

A5: In some cases, particularly with conjugated dienes in Jacobsen epoxidation, the formation of trans-epoxides can occur through a radical mechanism.[5] Additionally, the desired epoxide product can sometimes undergo ring-opening reactions, especially under acidic conditions or in the presence of nucleophiles.[13]

Experimental Protocols

General Protocol for Jacobsen-Katsuki Epoxidation

This is a general procedure and may require optimization for specific substrates.

  • Catalyst Preparation: The chiral (salen)Mn(III) catalyst is either purchased or prepared according to literature procedures.

  • Reaction Setup: To a solution of the alkene in a suitable solvent (e.g., dichloromethane) at 0 °C, add the chiral (salen)Mn(III) catalyst (typically 2-10 mol%).

  • Addition of Oxidant: Slowly add a buffered solution of sodium hypochlorite (bleach) while vigorously stirring. The pH of the oxidant solution is often buffered to around 11.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, quench any excess oxidant with sodium bisulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sharpless Asymmetric Epoxidation

This is a general procedure and should be optimized for specific allylic alcohols.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add powdered 3Å or 4Å molecular sieves. Add a solution of the allylic alcohol in anhydrous dichloromethane at -20 °C.

  • Catalyst Formation: In a separate flask, prepare the catalyst by adding titanium(IV) isopropoxide to a solution of L-(+)- or D-(-)-diethyl tartrate in anhydrous dichloromethane at -20 °C.

  • Addition of Catalyst and Oxidant: Add the prepared catalyst solution to the flask containing the allylic alcohol. Then, add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise.

  • Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically stirred at -20 °C for several hours.

  • Workup: Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for about an hour. Filter the mixture through Celite to remove the titanium salts.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Purify the product by column chromatography.

Visualizing Experimental Workflows and Logic

Troubleshooting_Low_Yield start Low or No Epoxide Yield check_catalyst Is the catalyst active and correctly prepared? start->check_catalyst catalyst_ok Catalyst is likely active. check_catalyst->catalyst_ok Yes catalyst_issue Solution: Prepare fresh catalyst. Ensure proper storage. check_catalyst->catalyst_issue No check_reagents Are the substrate and solvent pure and anhydrous? reagents_ok Reagents are pure. check_reagents->reagents_ok Yes reagents_issue Solution: Purify substrate. Use anhydrous solvents and molecular sieves. check_reagents->reagents_issue No check_conditions Are the reaction temperature and oxidant correct? conditions_ok Conditions are appropriate. check_conditions->conditions_ok Yes conditions_issue Solution: Optimize temperature. Use fresh, high-quality oxidant. check_conditions->conditions_issue No catalyst_ok->check_reagents reagents_ok->check_conditions end Yield Improved conditions_ok->end catalyst_issue->end reagents_issue->end conditions_issue->end

Sharpless_Epoxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dry Solvents & Reagents (DCM, Allylic Alcohol) sieves Add Molecular Sieves (3Å or 4Å) reagents->sieves mix Combine Allylic Alcohol solution with Catalyst solution at -20°C sieves->mix catalyst_prep Prepare Catalyst: Ti(OiPr)4 + Chiral Tartrate in DCM at -20°C catalyst_prep->mix add_oxidant Add TBHP solution dropwise mix->add_oxidant react Stir at -20°C (Monitor by TLC/GC) add_oxidant->react quench Quench with Water react->quench filter Filter through Celite quench->filter extract Extract with Organic Solvent filter->extract purify Purify by Column Chromatography extract->purify

Catalyst_Selection_Logic start Select Alkene Substrate is_allylic_alcohol Is the substrate an allylic alcohol? start->is_allylic_alcohol is_cis_alkene Is the substrate a cis-disubstituted alkene? is_allylic_alcohol->is_cis_alkene No sharpless Use Sharpless Epoxidation is_allylic_alcohol->sharpless Yes jacobsen Use Jacobsen Epoxidation is_cis_alkene->jacobsen Yes other_methods Consider other methods or substrate modification is_cis_alkene->other_methods No

References

Technical Support Center: Minimizing Over-oxidation in Epoxidation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in epoxidation reactions. It provides targeted troubleshooting advice and frequently asked questions to help diagnose and resolve issues related to over-oxidation, ensuring high selectivity and yield of the desired epoxide product.

Frequently Asked Questions (FAQs)

Q1: What is over-oxidation in the context of epoxidation reactions?

A1: Over-oxidation refers to subsequent reactions of the initially formed, desired epoxide with the oxidant or other reagents present, leading to undesired byproducts. The most common form of over-oxidation is the acid- or base-catalyzed ring-opening of the epoxide (oxirane) to form vicinal diols (glycols).[1][2][3] This side reaction reduces the yield of the target epoxide and complicates the purification process.

Q2: My reaction is producing a significant amount of diol byproduct. What are the likely causes?

A2: The formation of diols is typically a result of epoxide ring hydrolysis.[2] This is often caused by:

  • Presence of Acid: Peroxyacid reagents, like m-CPBA, produce a carboxylic acid byproduct which can catalyze the ring-opening of the epoxide.[4][5]

  • Presence of Water: Water, either from aqueous reagents (like H₂O₂) or residual moisture in the solvent, can act as a nucleophile and attack the epoxide, leading to a diol.[2]

  • Elevated Temperatures: Higher temperatures can accelerate the rate of the undesired ring-opening reaction.[1]

Q3: How can I prevent the formation of diol byproducts and other over-oxidation products?

A3: To suppress over-oxidation, you should focus on neutralizing acidic species and eliminating nucleophiles like water. Key strategies include:

  • Using Aprotic, Anhydrous Solvents: Employ solvents like dichloromethane (DCM), chloroform, or acetone to prevent water from participating in the reaction.[2]

  • Adding a Buffer: Incorporating a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), can neutralize the acidic byproducts as they form, thus preventing acid-catalyzed hydrolysis.[6][7]

  • Controlling Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the over-oxidation side reactions relative to the desired epoxidation.

  • Monitoring Reaction Progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the consumption of the starting alkene.[8][9] The reaction should be stopped and worked up as soon as the starting material is no longer visible to prevent the product from degrading.[8][10]

Q4: My substrate has multiple double bonds. How can I selectively epoxidize only one?

A4: Achieving regioselectivity depends on the electronic and steric properties of the different alkenes.

  • Electronic Selectivity: Epoxidation reagents like m-CPBA are electrophilic and react faster with more electron-rich (more substituted) alkenes.[11][12] Therefore, a more substituted double bond can often be selectively epoxidized in the presence of a less substituted one.[12]

  • Directed Epoxidation: For substrates containing an allylic alcohol, specialized methods like the Sharpless Asymmetric Epoxidation are highly selective for the double bond adjacent to the hydroxyl group, often leaving other, more electron-rich alkenes in the molecule untouched.[13][14] Vanadium catalysts also show a strong preference for epoxidizing allylic alcohols.[14]

Q5: Are there milder alternatives to potent peroxyacids like m-CPBA?

A5: Yes, several systems are known for being milder or more selective, reducing the risk of over-oxidation:

  • Shi Epoxidation: This method uses a chiral ketone derived from fructose as a catalyst along with Oxone (potassium peroxymonosulfate) as the oxidant.[7][15] It operates under buffered, often basic conditions, which minimizes acid-catalyzed side reactions.[7]

  • Hydrogen Peroxide with a Catalyst: H₂O₂ is an environmentally friendly oxidant, but it requires activation.[16][17] Metal catalysts (e.g., manganese, tungsten, titanium) or organocatalysts can be used to facilitate epoxidation under controlled conditions.[6][18]

  • Dimethyldioxirane (DMDO): Prepared in situ from acetone and Oxone, DMDO is a highly reactive but mild epoxidizing agent. The only byproduct is acetone, which is volatile and easily removed.[19]

Troubleshooting Guide

Symptom / Observation Potential Cause Suggested Solutions & Actions
Low Epoxide Yield, High Diol Content Acid-catalyzed ring-opening due to acidic byproducts and/or presence of water.[2][5]1. Ensure Anhydrous Conditions: Use freshly distilled, dry solvents. Dry all glassware thoroughly.2. Add a Buffer: Add 1.5-2.0 equivalents of NaHCO₃ or K₂CO₃ to the reaction mixture.[6][7]3. Lower Temperature: Run the reaction at 0 °C or below.4. Change Oxidant: Switch to a non-acidic system like DMDO or a buffered Shi epoxidation.
Complex Product Mixture / Low Selectivity Reaction conditions are too harsh, or the oxidant is not selective enough.1. Reduce Temperature: Lowering the reaction temperature often increases selectivity.2. Slow Reagent Addition: Add the oxidant dropwise or in small portions over time to maintain a low concentration and control exotherms.3. Choose a Selective Method: For allylic alcohols, use the Sharpless epoxidation.[13][20] For trans- and trisubstituted alkenes, consider the Shi epoxidation.[15][21]4. Monitor Closely: Stop the reaction as soon as the starting material is consumed, as determined by TLC or HPLC.[8][22]
Reaction Stalls / No Conversion Insufficiently reactive alkene (electron-poor) or deactivated reagent/catalyst.1. Check Reagent Activity: Use a fresh bottle of oxidant (peroxyacids can degrade over time).2. Increase Temperature: If the alkene is electron-poor (e.g., α,β-unsaturated ketone), it may require more forcing conditions or a different nucleophilic epoxidation method (e.g., H₂O₂ with NaOH).[19]3. Use a Catalyst: For H₂O₂-based systems, a catalyst is necessary for the epoxidation of unactivated alkenes.[17][18]
Difficult Purification / Persistent Byproducts Incomplete reaction, over-oxidation, or difficult-to-remove reagent byproducts (e.g., m-chlorobenzoic acid, titanium salts).1. Aqueous Wash: During workup, wash the organic layer with a basic solution (e.g., saturated NaHCO₃ or 5% NaOH) to remove acidic byproducts like m-chlorobenzoic acid.2. Specific Workups: For Sharpless epoxidations, a specific workup involving stirring with a NaOH/brine solution is often required to break up titanium complexes.[23]3. Chromatography: If byproducts have similar polarity to the product, careful column chromatography is necessary. Monitor fractions closely by TLC.

Comparison of Common Epoxidation Methods

MethodOxidantCatalyst / Key ReagentTypical ConditionsAdvantagesPotential Over-oxidation Issues
Prilezhaev Reaction m-CPBANoneAprotic solvent (e.g., DCM), 0 °C to RTSimple, reliable, commercially available reagent.[24]High risk if not buffered; byproduct is an acid that catalyzes ring-opening.[4]
Sharpless Epoxidation tert-Butyl hydroperoxide (TBHP)Ti(OⁱPr)₄, Diethyl tartrate (DET)Anhydrous DCM, -20 °CHighly enantioselective for primary/secondary allylic alcohols.[13][25]Low risk; reaction is highly specific to the allylic alcohol.[26]
Shi Epoxidation Oxone (KHSO₅)Fructose-derived chiral ketoneBuffered biphasic system (e.g., CH₃CN/DMM/H₂O with K₂CO₃), 0 °C to RTMetal-free, good for trans- and trisubstituted alkenes, high enantioselectivity.[15][21]Low risk; reaction is run under basic/buffered conditions which protects the epoxide.[7]
Catalytic H₂O₂ Hydrogen Peroxide (H₂O₂)Metal salts (Mn, W, Re) or organocatalystsBuffered, often biphasic systems"Green" oxidant (byproduct is water), inexpensive.[16]Can be high if pH is not controlled; low pH can lead to ring-opening.

Experimental Protocols

Protocol 1: Buffered Epoxidation of an Alkene using m-CPBA

This protocol is a general method for epoxidizing a simple alkene while minimizing acid-catalyzed hydrolysis of the product.

Materials:

  • Alkene (1.0 eq)

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

  • Sodium bicarbonate (NaHCO₃, 2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alkene (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of DCM.

  • Add the m-CPBA solution to the stirring alkene suspension dropwise over 15-30 minutes.

  • Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC by checking for the disappearance of the starting alkene spot.[8] A typical TLC plate would have three lanes: starting material, co-spot, and reaction mixture.[9] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[10]

  • Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Shi Asymmetric Epoxidation of a trans-Alkene

This protocol is adapted from the literature for the enantioselective epoxidation of a trans-disubstituted or trisubstituted alkene.[27]

Materials:

  • trans-Alkene (1.0 eq)

  • Shi Catalyst (fructose-derived ketone, 0.2-0.3 eq)

  • Oxone® (potassium peroxymonosulfate, 2.0 eq)

  • Potassium carbonate (K₂CO₃, 8.0 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHS, 0.2 eq)

  • Acetonitrile (CH₃CN) and Dimethoxymethane (DMM)

  • Aqueous buffer (e.g., sodium tetraborate and EDTA solution)

Procedure:

  • To a solution of the alkene (1.0 eq) in a mixture of acetonitrile and dimethoxymethane, add the Shi catalyst (0.2-0.3 eq), TBAHS (0.2 eq), and the aqueous buffer at room temperature.

  • Cool the biphasic mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Prepare two separate aqueous solutions: one of Oxone® (2.0 eq) and one of K₂CO₃ (8.0 eq).

  • Using two separate addition funnels or syringe pumps, add the Oxone® and K₂CO₃ solutions simultaneously and dropwise to the reaction mixture over a period of 1 hour. Maintain the temperature at 0 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 1-2 hours. Monitor by TLC for consumption of the alkene.

  • Warm the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxide by flash column chromatography.

Visualized Workflows and Pathways

G start Low Epoxide Yield / High Byproduct Content q1 Is the main byproduct a diol? start->q1 cause1 Likely Cause: Acid-Catalyzed Ring Opening q1->cause1  Yes q2 Is starting material still present? q1->q2  No / Other byproducts sol1 1. Add a buffer (e.g., NaHCO₃). 2. Use anhydrous aprotic solvent. 3. Lower reaction temperature. cause1->sol1 cause2 Likely Cause: Incomplete Reaction q2->cause2  Yes cause3 Likely Cause: Over-oxidation / Degradation q2->cause3  No sol2 1. Increase reaction time. 2. Add more oxidant. 3. Check reagent quality/activity. cause2->sol2 sol3 1. Monitor reaction closely (TLC). 2. Stop reaction upon substrate consumption. 3. Use a milder oxidant system. cause3->sol3

Caption: Troubleshooting workflow for low yield in epoxidation reactions.

G Alkene Alkene Epoxide Desired Epoxide Alkene->Epoxide Epoxidation (e.g., m-CPBA) Diol Over-oxidation Product (e.g., Diol) Epoxide->Diol Ring Opening (H₂O, H⁺ catalyst)

Caption: Reaction pathway showing desired epoxidation and over-oxidation.

References

Stability of (2r)-2-(3,4-Dichlorophenyl)oxirane under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of (2r)-2-(3,4-Dichlorophenyl)oxirane in acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound, like other epoxides, is susceptible to ring-opening reactions, particularly in the presence of acidic or basic reagents. The inherent ring strain of the oxirane ring makes it reactive towards nucleophiles.[1][2] The stability of this compound is significantly influenced by the pH, temperature, and the presence of nucleophiles in the experimental medium. The electron-withdrawing nature of the 3,4-dichlorophenyl group influences the reactivity of the epoxide ring.

Q2: How does the stability of this compound differ in acidic versus basic conditions?

The stability of this compound is compromised in both acidic and basic environments, but the mechanisms of degradation differ, leading to different reaction products and kinetics.

  • Acidic Conditions: In acidic media, the epoxide oxygen is protonated, which activates the ring for nucleophilic attack. This acid-catalyzed hydrolysis is generally faster than at neutral pH.[3] For styrene oxide, a related compound, the hydrolytic half-life is significantly shorter in acidic conditions (pH 3) compared to neutral or basic conditions.[4]

  • Basic Conditions: Under basic conditions, the epoxide is susceptible to nucleophilic attack by hydroxide ions or other bases present in the medium. This reaction proceeds via an SN2 mechanism.[5]

Q3: What are the expected degradation products of this compound under hydrolytic conditions?

The primary degradation product under both acidic and basic aqueous conditions is the corresponding diol, (1r)-1-(3,4-dichlorophenyl)ethane-1,2-diol. The stereochemistry of the diol will depend on the reaction mechanism. Acid-catalyzed opening typically results in a trans-diol, while base-catalyzed opening also yields a trans-diol due to the backside attack of the nucleophile.[3][5]

Q4: Are there any estimated quantitative data on the stability of this compound?

Estimated Hydrolytic Half-Life of this compound at 25°C

pH ConditionEstimated Half-Life (t½)Notes
Acidic (pH 3) < 1 hourRapid degradation expected due to acid catalysis.
Neutral (pH 7) Several hours to daysRelatively stable, but slow hydrolysis can occur.
Basic (pH 9) Several hoursDegradation is faster than at neutral pH due to base-catalyzed hydrolysis.

Disclaimer: The provided half-life values are estimations based on the behavior of structurally related compounds and established chemical principles. Experimental determination is necessary for precise stability assessment.

Experimental Protocols

Protocol for Determining the Stability of this compound

This protocol outlines a general method for assessing the stability of this compound under specific pH conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for acidic pH, borate buffer for basic pH)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation:

    • For each pH condition to be tested, prepare a working solution by diluting the stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

    • Ensure the initial concentration of acetonitrile is low enough to not significantly alter the pH of the buffer.

  • Incubation:

    • Transfer the working solutions into autosampler vials.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C).

  • HPLC Analysis:

    • Inject aliquots of the samples onto the HPLC system at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the parent compound from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., around 220 nm).

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • The degradation rate constant (k) can be determined from the slope of the line (-k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results 1. Inaccurate buffer preparation leading to pH variability. 2. Temperature fluctuations during incubation. 3. Inconsistent sample preparation.1. Use a calibrated pH meter for buffer preparation. 2. Use a temperature-controlled incubator or water bath. 3. Ensure precise and consistent pipetting and dilutions.
Broad or tailing peaks in HPLC 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column contamination.1. Replace the HPLC column. 2. Dilute the sample in the initial mobile phase. 3. Flush the column with a strong solvent.[6]
Ghost peaks or baseline drift in HPLC 1. Contaminated mobile phase or glassware. 2. Air bubbles in the detector.1. Use fresh, high-purity solvents and thoroughly clean all glassware. 2. Purge the HPLC system to remove air bubbles.[6]
Rapid degradation observed even at neutral pH 1. Presence of trace acidic or basic impurities in reagents. 2. Photodegradation.1. Use high-purity reagents and solvents. 2. Protect samples from light by using amber vials or covering them with aluminum foil.
Precipitation of the compound in the working solution 1. Low aqueous solubility of the compound.1. Decrease the initial concentration of the compound. 2. Add a small percentage of a co-solvent (e.g., acetonitrile), ensuring it doesn't significantly affect the pH or stability.

Visualizations

Caption: Acid-catalyzed ring-opening mechanism.

Caption: Base-catalyzed ring-opening mechanism.

Experimental_Workflow A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Working Solutions (e.g., 10 µg/mL in Buffers) A->B C Incubate at Constant Temperature B->C D Inject Aliquots into HPLC at Timed Intervals C->D E Quantify Peak Area of Parent Compound D->E F Plot ln(Peak Area) vs. Time E->F G Calculate Rate Constant (k) and Half-life (t½) F->G

Caption: Workflow for stability assessment.

References

Technical Support Center: Storage and Handling of Chiral Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of chiral epoxides to prevent degradation and racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for chiral epoxides?

A1: Chiral epoxides are susceptible to degradation primarily through two pathways:

  • Ring-opening reactions: The highly strained three-membered ether ring of an epoxide makes it reactive towards nucleophiles.[1] This can be catalyzed by both acids and bases.[1][2]

    • Acid-catalyzed hydrolysis: In the presence of trace acids and water, epoxides can undergo ring-opening to form 1,2-diols (vicinal diols).[3]

    • Base-catalyzed hydrolysis: Strong bases can also catalyze the ring-opening by water to yield diols.[2]

    • Alcoholysis: If alcohols are present as solvents or impurities, they can act as nucleophiles, leading to the formation of hydroxy ethers.

  • Polymerization: Epoxides can polymerize to form polyethers, especially in the presence of catalytic amounts of acids, bases, or other initiators.[4] This is often an exothermic process.[4]

Q2: How can I prevent the degradation of my chiral epoxide samples?

A2: To prevent degradation, it is crucial to control the storage environment:

  • Temperature: Store chiral epoxides at low temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or below), to minimize the rates of all degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to atmospheric moisture and oxygen. Oxygen can potentially lead to the formation of peroxides which can initiate unwanted side reactions.

  • Purity of Solvents: If storing in solution, use high-purity, anhydrous, and aprotic solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are common, but their purity must be ensured as they can form peroxides over time.

  • Avoid Contaminants: Ensure storage containers and handling equipment are free from acidic or basic residues.

Q3: What can cause the racemization of my chiral epoxide?

A3: Racemization, the loss of enantiomeric purity, can occur under conditions that allow for the cleavage and reformation of one of the C-O bonds of the epoxide ring with loss of stereochemical information. This can be promoted by:

  • Strongly acidic or basic conditions: These conditions can catalyze ring-opening and closing sequences that may lead to racemization.

  • Elevated temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization, especially in the presence of catalysts.

  • Certain impurities: Trace amounts of impurities that can act as catalysts for ring-opening and closing can lead to a gradual loss of enantiomeric excess over time.

Q4: How do I choose a suitable solvent for storing my chiral epoxide?

A4: The ideal storage solvent should be:

  • Aprotic: To avoid acting as a nucleophile in ring-opening reactions.

  • Anhydrous: To prevent hydrolysis.

  • Non-reactive: Should not contain any impurities that could catalyze degradation.

  • Compatible with low temperatures: Should have a freezing point below the intended storage temperature.

Commonly used solvents include anhydrous diethyl ether, tetrahydrofuran (THF), and toluene. However, be aware that ethers can form explosive peroxides over time and should be handled with care.

Q5: Are there any additives I can use to improve the stability of my chiral epoxides during storage?

A5: For preventing polymerization, specific inhibitors can be used, especially for bulk quantities or during purification processes like distillation.[5][6] These are typically radical scavengers.[5] Examples include:

  • 4-methoxyphenol (MEHQ)[7]

  • Butylated hydroxytoluene (BHT)[5]

  • Phenothiazine[7]

The choice and concentration of the inhibitor depend on the specific epoxide and the intended application, as the inhibitor may need to be removed before use.

Troubleshooting Guides

Issue 1: Loss of Purity - Appearance of a New Peak in HPLC/GC Analysis

Possible Cause: Degradation of the epoxide.

Troubleshooting Steps:

  • Identify the Impurity:

    • Use GC-MS to identify the mass of the impurity. A mass increase of 18 amu often corresponds to the diol product from hydrolysis.

    • Compare the retention time of the impurity with that of a known standard of the corresponding diol.

  • Investigate the Source of Contamination:

    • Water: Was the sample exposed to atmospheric moisture? Were the solvents and reagents used anhydrous?

    • Acid/Base: Were the glassware and handling equipment properly cleaned and neutralized? Could there be trace acid or base in the storage solvent or from a previous reaction step?

  • Corrective Actions:

    • Handle and store the epoxide under a strictly inert and anhydrous atmosphere.

    • Use freshly distilled or purchased anhydrous solvents.

    • Ensure all glassware is acid- and base-free.

Issue 2: Decrease in Enantiomeric Excess (ee)

Possible Cause: Racemization.

Troubleshooting Steps:

  • Confirm Racemization:

    • Perform chiral HPLC or GC analysis to accurately quantify the enantiomeric excess and compare it to the initial value.

  • Review Handling and Storage Conditions:

    • Temperature: Was the sample exposed to elevated temperatures during storage, workup, or analysis?

    • pH: Was the sample exposed to strongly acidic or basic conditions? Even brief exposure during an extraction or chromatography can cause racemization.

  • Corrective Actions:

    • Maintain low temperatures throughout all handling and storage steps.

    • Use neutral conditions for workup and purification whenever possible. If acidic or basic conditions are unavoidable, minimize the exposure time and temperature.

    • Buffer solutions can be used to maintain a neutral pH.

Issue 3: Sample Has Become Viscous or Solidified

Possible Cause: Polymerization.

Troubleshooting Steps:

  • Confirm Polymerization:

    • Attempt to dissolve a small amount of the sample in a suitable solvent. Polymers will often have limited solubility compared to the monomeric epoxide.

    • Analyze the soluble portion by techniques like NMR to check for the presence of polyether signals.

  • Identify the Initiator:

    • Contamination: Review the handling procedure for any potential introduction of acidic or basic catalysts.

    • Light/Heat: Was the sample exposed to light or high temperatures? Some epoxides can undergo thermally or photochemically initiated polymerization.

  • Corrective Actions:

    • Store epoxides in amber vials to protect from light.

    • Strictly control the temperature during storage and handling.

    • For sensitive epoxides, consider adding a polymerization inhibitor if it is compatible with the intended downstream application.[5][6][8]

Data Presentation

Table 1: Factors Influencing Chiral Epoxide Degradation

FactorDegradation Pathway(s)Prevention/Mitigation Strategies
Moisture/Water Hydrolysis to 1,2-diolsStore under inert atmosphere (N₂, Ar); Use anhydrous solvents and reagents.
Acids (Trace) Catalyzes hydrolysis, alcoholysis, and polymerizationUse neutral glassware; Purify solvents; Store in neutral medium.
Bases (Trace) Catalyzes hydrolysis, alcoholysis, and polymerizationUse neutral glassware; Avoid basic workup conditions where possible.
Elevated Temperature Increases rates of all degradation pathways and racemizationStore at low temperatures (refrigerated or frozen).
Oxygen Potential for peroxide formation, initiating side reactionsStore under an inert atmosphere.
Light Can initiate polymerization in some casesStore in amber or opaque containers.

Table 2: Recommended Storage Conditions for Chiral Epoxides

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CMinimizes reaction rates for all degradation pathways.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.
Container Amber glass vial with a tightly sealed capProtects from light and prevents moisture ingress.
Solvent (if in solution) Anhydrous, aprotic, and non-reactive (e.g., Toluene, THF)Prevents solvent-mediated degradation.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general methodology for determining the enantiomeric excess of a chiral epoxide. The specific column and mobile phase will need to be optimized for the particular analyte.

  • Column Selection:

    • Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of epoxide enantiomers.[9] Examples include columns with cellulose or amylose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H).

  • Mobile Phase Preparation:

    • A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).

    • Start with a mobile phase composition such as 90:10 (v/v) n-hexane:isopropanol and adjust the ratio to optimize the separation.

    • Ensure all solvents are HPLC grade.

  • Sample Preparation:

    • Accurately weigh a small amount of the chiral epoxide and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Monitor the elution of the enantiomers using a UV detector at a wavelength where the epoxide absorbs.

    • Integrate the peak areas of the two enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

      • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Protocol 2: Detection of Diol Impurities by GC-MS

This protocol outlines a general method for the detection of 1,2-diol impurities resulting from the hydrolysis of a chiral epoxide.

  • Derivatization (Optional but often recommended):

    • The volatility of diols can be increased, and peak shape improved by derivatization. A common method is silylation.

    • To a small, dry vial, add approximately 1 mg of the epoxide sample.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

    • Injector: Set to a temperature of 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range appropriate for the expected epoxide and diol (or their derivatives).

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for peaks corresponding to the epoxide and any potential impurities.

    • Examine the mass spectrum of any impurity peaks. The silylated diol will have a characteristic mass spectrum and a molecular ion corresponding to the di-silylated derivative.

    • Compare the mass spectrum with a library of known spectra (e.g., NIST) for identification.

Mandatory Visualizations

degradation_pathways cluster_epoxide Chiral Epoxide cluster_degradation Degradation Products epoxide Chiral Epoxide diol 1,2-Diol (Loss of Chirality if Racemization Occurs) epoxide->diol H₂O (Acid/Base Catalyzed) polymer Polyether (Polymerization) epoxide->polymer Acid/Base or Other Initiators hydroxy_ether Hydroxy Ether epoxide->hydroxy_ether ROH (Acid/Base Catalyzed)

troubleshooting_workflow start Experiment Shows Unexpected Results check_purity Check Purity by HPLC/GC-MS start->check_purity impurity_detected Impurity Detected? check_purity->impurity_detected check_ee Check Enantiomeric Excess (ee) impurity_detected->check_ee No hydrolysis Probable Hydrolysis: Check for H₂O/Acid/Base Contamination impurity_detected->hydrolysis Yes ee_decreased ee Decreased? check_ee->ee_decreased viscosity_increased Sample Viscous or Solidified? ee_decreased->viscosity_increased No racemization Probable Racemization: Check for High Temp/ Acid/Base Exposure ee_decreased->racemization Yes polymerization Probable Polymerization: Check for Initiators/ Light/Heat Exposure viscosity_increased->polymerization Yes end Implement Corrective Actions for Storage and Handling viscosity_increased->end No hydrolysis->end racemization->end polymerization->end

experimental_workflow cluster_purity Purity & Impurity Analysis cluster_ee Enantiomeric Excess (ee) Analysis gcms GC-MS Analysis derivatization Derivatization (Optional) gcms_analysis Inject and Analyze identify_impurities Identify Impurities (e.g., Diols) chiral_hplc Chiral HPLC Analysis sample_prep Sample Preparation hplc_analysis Inject and Separate Enantiomers calculate_ee Calculate ee%

References

Technical Support Center: Purification of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalyst from the synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, categorized by the type of catalyst employed in the epoxidation reaction.

Issue 1: Persistent Manganese Contamination after Jacobsen Epoxidation

Symptoms:

  • The final product shows residual manganese content by ICP-MS or other analytical techniques.

  • The purified epoxide has a faint brown or yellow discoloration.

  • Inconsistent reaction yields or side product formation in downstream applications.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Catalyst Precipitation Ensure the reaction is properly quenched. For reactions using bleach (NaOCl) as the oxidant, a common procedure is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess oxidant, followed by washes with brine and water.The aqueous layer should be colorless after the thiosulfate wash, indicating the absence of residual oxidant which can interfere with catalyst removal.
Soluble Manganese Species After quenching, filter the crude reaction mixture through a pad of silica gel or Celite®. This can help in adsorbing the manganese-salen complex.Significant reduction in the color of the organic solution and lower manganese levels in the filtrate.
Formation of Inactive µ-oxo Dimers The formation of inactive dimeric µ-oxo-manganese (IV) species can sometimes complicate removal. The addition of a co-catalyst like 4-phenylpyridine N-oxide (4-PPNO) during the reaction can help stabilize the catalyst and may facilitate its removal during workup.Improved catalyst turnover and potentially easier removal due to a more defined catalytic species.
Epoxide Sensitivity to Acidic Silica Gel If using silica gel chromatography, be aware that epoxides can be sensitive to acidic conditions, leading to ring-opening.To mitigate this, use deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or opt for a different purification method like crystallization.
Issue 2: Difficulty in Removing Chiral Ketone Catalyst (e.g., Shi Catalyst)

Symptoms:

  • The presence of the ketone catalyst or its byproducts in the final product, detected by NMR or LC-MS.

  • Difficulty in achieving high purity of the epoxide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Quenching of Oxidant The epoxidation is typically performed with Oxone® (2KHSO₅·KHSO₄·K₂SO₄). Ensure the reaction is thoroughly quenched with a reducing agent like sodium thiosulfate until the yellow color of the oxidant disappears.A colorless reaction mixture, indicating the complete consumption of the oxidant.
Catalyst Solubility in the Organic Phase The fructose-derived ketone catalysts are often polar and can be removed by aqueous washes. Perform multiple extractions with water or brine.The catalyst and its byproducts should partition into the aqueous phase, leading to a cleaner organic layer.
Co-elution during Chromatography The catalyst may co-elute with the epoxide during silica gel chromatography.Optimize the chromatography conditions by using a less polar solvent system or by employing a different stationary phase like alumina. A common workup involves filtering the reaction mixture through a short plug of silica gel after quenching and extraction.
Issue 3: Residual Enzyme after Biocatalytic Epoxidation

Symptoms:

  • Protein contamination in the final product.

  • Emulsion formation during workup.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Separation of Biocatalyst If using a whole-cell or free enzyme system, ensure proper separation by centrifugation followed by decantation or filtration of the supernatant.A clear organic phase free of cellular debris or precipitated enzyme.
Enzyme Leaching from Immobilized Support If using an immobilized enzyme, leaching can occur. Consider coating the immobilized enzyme or using a cross-linked enzyme aggregate (CLEA) to minimize leaching.Reduced protein contamination in the final product and improved reusability of the biocatalyst.
Emulsion Formation Cellular debris or residual proteins can act as emulsifying agents. After separation of the bulk of the biocatalyst, wash the organic phase with brine to break the emulsion. Filtering through a pad of Celite® can also be effective.A clean separation of the organic and aqueous phases.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for the asymmetric epoxidation of 3,4-dichlorostyrene to produce this compound?

A1: The most common catalysts for the enantioselective epoxidation of styrenes fall into three main categories:

  • Chiral Manganese(III)-Salen Complexes (Jacobsen's Catalysts): These are widely used for their effectiveness with unfunctionalized olefins.[1][2]

  • Chiral Ketone Catalysts (e.g., Shi Catalysts): These organocatalysts utilize a chiral ketone and a stoichiometric oxidant like Oxone® to generate a chiral dioxirane in situ.[3]

  • Biocatalysts: Enzymes such as styrene monooxygenases (SMOs) or engineered P450 peroxygenases can provide high enantioselectivity.

Q2: What are the regulatory limits for residual metal catalysts in active pharmaceutical ingredients (APIs)?

A2: Regulatory agencies like the EMA and FDA have stringent limits on elemental impurities. These are outlined in guidelines such as ICH Q3D. The permitted daily exposure (PDE) for manganese, for instance, dictates the maximum allowable concentration in the final drug product. It is crucial to reduce catalyst residues to low ppm levels.

Q3: Can I reuse the Jacobsen's catalyst?

A3: While homogeneous Jacobsen's catalyst is often difficult to recover from the reaction mixture, several strategies have been developed to facilitate its reuse. These include immobilizing the catalyst on a solid support (heterogenization) for easy filtration or using specific reaction conditions that lead to the precipitation of the catalyst after the reaction.

Q4: My epoxide product is degrading during purification. What could be the cause?

A4: Epoxides can be sensitive to acidic conditions, which can lead to ring-opening. If you are using silica gel chromatography for purification, the acidic nature of the silica may be causing degradation. Consider using deactivated silica gel (treated with a base like triethylamine) or an alternative purification method such as crystallization or distillation if the product is thermally stable.

Q5: Are there any "greener" alternatives for catalyst removal?

A5: Yes, several approaches aim to make catalyst removal more environmentally friendly. The use of heterogeneous catalysts (immobilized on a solid support) allows for simple filtration and reuse, minimizing waste. Biocatalysis is inherently a green technology, and the biocatalyst can often be removed by filtration or centrifugation. Additionally, developing reaction conditions where the catalyst precipitates out at the end of the reaction simplifies the workup procedure.

Experimental Protocols

Protocol 1: General Workup for Removing Jacobsen's Catalyst
  • Quenching: Upon reaction completion (monitored by TLC or GC), transfer the reaction mixture to a separatory funnel.

  • Oxidant Removal: Wash the organic layer with an equal volume of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake well and allow the layers to separate. The aqueous layer should become colorless.

  • Aqueous Washes: Discard the aqueous layer and wash the organic layer sequentially with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude epoxide by flash column chromatography on silica gel (if the epoxide is stable) or by crystallization.

Protocol 2: Workup for Removing a Chiral Ketone Catalyst
  • Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate until the yellow color dissipates.

  • Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by passing it through a short plug of silica gel, eluting with a suitable solvent system to separate the epoxide from the more polar catalyst byproducts.

Protocol 3: Workup for Removing an Enzyme Biocatalyst
  • Separation of Biocatalyst: If the enzyme is a solid (immobilized or whole cells), separate it by vacuum filtration, washing the solid with the reaction solvent. If the enzyme is in solution, it may be precipitated by adding an anti-solvent and then filtered or centrifuged.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with brine to remove any residual aqueous phase or water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purification: Further purification can be achieved by chromatography or crystallization as needed.

Visualizations

Experimental_Workflow_Jacobsen_Catalyst_Removal cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Epoxidation Reaction Mixture (Epoxide, Catalyst, Solvent) quench Quench with Na2S2O3 (aq) start->quench Transfer to separatory funnel extract Aqueous Washes (NaHCO3, Brine) quench->extract dry Dry over Na2SO4 extract->dry filter_conc Filter & Concentrate dry->filter_conc purify Chromatography or Crystallization filter_conc->purify end Pure this compound purify->end

Caption: Workflow for the removal of Jacobsen's catalyst.

Troubleshooting_Flowchart cluster_mn cluster_ketone cluster_enzyme start Residual Catalyst Detected? catalyst_type Identify Catalyst Type start->catalyst_type Yes end Pure Product start->end No mn_check Proper Quenching? catalyst_type->mn_check Jacobsen ketone_check Sufficient Aqueous Washes? catalyst_type->ketone_check Ketone enzyme_check Effective Separation? catalyst_type->enzyme_check Enzyme mn_yes Filter through Silica/Celite mn_check->mn_yes Yes mn_no Ensure complete Na2S2O3 wash mn_check->mn_no No mn_yes->end mn_no->end ketone_yes Optimize Chromatography ketone_check->ketone_yes Yes ketone_no Increase number of extractions ketone_check->ketone_no No ketone_yes->end ketone_no->end enzyme_yes Consider Catalyst Coating enzyme_check->enzyme_yes Yes enzyme_no Optimize Centrifugation/Filtration enzyme_check->enzyme_no No enzyme_yes->end enzyme_no->end

Caption: Troubleshooting flowchart for residual catalyst removal.

References

Technical Support Center: Synthesis of (2r)-2-(3,á-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for preparing this compound?

A1: The two most common enantioselective methods for synthesizing this compound are:

  • Jacobsen-Katsuki Epoxidation: This method involves the asymmetric epoxidation of 3,4-dichlorostyrene using a chiral manganese(III)-salen complex as a catalyst.[1][2][3] It is a widely used and effective method for the enantioselective epoxidation of unfunctionalized alkenes.

  • Chiral Darzens Condensation: This route involves the reaction of 3,4-dichlorobenzaldehyde with a chiral α-haloester in the presence of a base to form an α,β-epoxy ester, which can then be converted to the desired oxirane.[4][5][6]

Q2: How can I monitor the progress of the epoxidation reaction?

A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a sample of the reaction mixture is spotted on a silica gel plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material (3,4-dichlorostyrene or 3,4-dichlorobenzaldehyde) and the appearance of the product spot indicate the reaction's progress. GC analysis can provide more quantitative information on the conversion of the starting material.

Q3: What are the critical parameters to control for achieving high enantioselectivity in the Jacobsen epoxidation?

A3: Key parameters for high enantioselectivity include:

  • Catalyst Choice and Purity: The choice of the chiral salen ligand and the purity of the manganese complex are crucial.

  • Reaction Temperature: Lower temperatures generally lead to higher enantioselectivity.

  • Oxidant: The choice and slow addition of the oxidant (e.g., sodium hypochlorite) are important.

  • Co-catalysts/Additives: The use of additives like N-methylmorpholine N-oxide (NMO) can sometimes improve the reaction rate and enantioselectivity.

Q4: How can I determine the enantiomeric excess (ee) of my this compound product?

A4: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[1][7] This technique utilizes a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.

Troubleshooting Guides

Jacobsen-Katsuki Epoxidation of 3,4-Dichlorostyrene
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Decomposed oxidant. 3. Low reaction temperature. 4. Impure starting materials.1. Use a freshly prepared or properly stored catalyst. 2. Use a fresh batch of oxidant and titrate to determine its active concentration. 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Purify the 3,4-dichlorostyrene before use.
Low Enantioselectivity 1. Racemization of the product. 2. Incorrect reaction temperature. 3. Impure or incorrect chiral ligand. 4. Presence of water in the reaction.1. Work up the reaction promptly upon completion. Avoid acidic conditions during workup. 2. Optimize the reaction temperature; lower temperatures often improve ee. 3. Ensure the use of a high-purity, enantiomerically pure ligand. 4. Use anhydrous solvents and reagents.
Formation of Byproducts 1. Over-oxidation of the epoxide to the diol. 2. Formation of chlorinated byproducts from the oxidant. 3. Polymerization of the styrene.1. Carefully control the stoichiometry of the oxidant and the reaction time. 2. Use a buffered oxidant solution. 3. Ensure the reaction is run under an inert atmosphere and at a controlled temperature.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Co-elution of product with byproducts during chromatography.1. Use brine to break up emulsions during the aqueous workup. 2. Optimize the solvent system for column chromatography to achieve better separation.
Chiral Darzens Condensation of 3,4-Dichlorobenzaldehyde
Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete deprotonation of the α-haloester. 2. Side reactions of the aldehyde (e.g., Cannizzaro reaction). 3. Hydrolysis of the ester.1. Use a stronger base or ensure anhydrous conditions. 2. Add the aldehyde slowly to the reaction mixture. 3. Use a non-aqueous workup if possible.
Low Diastereoselectivity/ Enantioselectivity 1. Non-optimal base or solvent. 2. Racemization under basic conditions. 3. Incorrect chiral auxiliary.1. Screen different bases and solvents to find the optimal conditions. 2. Keep the reaction temperature low and the reaction time as short as possible. 3. Ensure the chiral auxiliary is of high optical purity.
Formation of α-Hydroxy Ester Incomplete intramolecular cyclization.Use a stronger base or increase the reaction temperature slightly to promote the SN2 cyclization.
Product Decomposition The epoxide ring can be sensitive to acidic or strongly basic conditions.Use a mild workup procedure and purify the product promptly. Store the purified epoxide in a cool, dark place.

Experimental Protocols

Note: The following protocols are generalized based on standard procedures for similar compounds. Optimization may be required for the specific synthesis of this compound.

Protocol 1: Jacobsen-Katsuki Epoxidation of 3,4-Dichlorostyrene

This protocol is adapted from general procedures for the enantioselective epoxidation of styrenes.

Materials:

  • 3,4-Dichlorostyrene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • N-Methylmorpholine N-oxide (NMO)

  • Dichloromethane (DCM), anhydrous

  • Sodium hypochlorite (NaOCl) solution (commercial bleach), buffered to pH ~11

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,4-dichlorostyrene (1.0 eq) and NMO (1.5 eq) in anhydrous DCM.

  • Add Jacobsen's catalyst (0.02 - 0.05 eq) to the solution and stir for 15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the buffered sodium hypochlorite solution (1.5 - 2.0 eq) dropwise over 2-3 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Protocol 2: Chiral Darzens Condensation of 3,4-Dichlorobenzaldehyde

This protocol is based on general procedures for the Darzens condensation.

Materials:

  • 3,4-Dichlorobenzaldehyde

  • (1R,2S,5R)-(-)-Menthyl chloroacetate (as a chiral auxiliary)

  • Sodium ethoxide (NaOEt) or another suitable base

  • Anhydrous ethanol or another suitable solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Cool the solution to 0 °C.

  • In the dropping funnel, prepare a solution of 3,4-dichlorobenzaldehyde (1.0 eq) and (1R,2S,5R)-(-)-menthyl chloroacetate (1.1 eq) in anhydrous ethanol.

  • Add the aldehyde/ester solution dropwise to the cooled sodium ethoxide solution over 1-2 hours.

  • Allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the chiral glycidic ester.

  • The glycidic ester can then be hydrolyzed and decarboxylated to yield the desired epoxide.

Visualizations

experimental_workflow_jacobsen cluster_prep Reaction Setup cluster_reaction Epoxidation cluster_workup Workup & Purification start Dissolve 3,4-Dichlorostyrene & NMO in DCM add_catalyst Add Jacobsen's Catalyst start->add_catalyst cool Cool to 0 °C add_catalyst->cool add_oxidant Slowly Add NaOCl cool->add_oxidant monitor Monitor by TLC add_oxidant->monitor quench Quench with Na2S2O3 monitor->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Jacobsen Epoxidation Workflow.

troubleshooting_logic_jacobsen start Low/No Conversion? cause1 Inactive Catalyst/Oxidant start->cause1 Yes cause2 Low Temperature start->cause2 Yes cause3 Impure Reagents start->cause3 Yes low_ee Low Enantioselectivity? start->low_ee No solution1 Use Fresh Reagents cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Purify Starting Materials cause3->solution3 ee_cause1 Racemization low_ee->ee_cause1 Yes ee_cause2 Incorrect Temperature low_ee->ee_cause2 Yes byproducts Byproduct Formation? low_ee->byproducts No ee_solution1 Prompt Workup ee_cause1->ee_solution1 ee_solution2 Optimize Temperature ee_cause2->ee_solution2 byproduct_cause1 Over-oxidation byproducts->byproduct_cause1 Yes end Successful Synthesis byproducts->end No byproduct_solution1 Control Oxidant Stoichiometry byproduct_cause1->byproduct_solution1

Caption: Troubleshooting Jacobsen Epoxidation.

References

Technical Support Center: Managing Exothermic Reactions in Large-Scale Epoxidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in large-scale epoxidation reactions. The information provided aims to help manage the exothermic nature of these reactions, ensuring operational safety and experimental success.

Troubleshooting Guides

This section addresses specific issues that may be encountered during large-scale epoxidation experiments.

Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)

Q: My reaction temperature is increasing much faster than anticipated, and the cooling system is struggling to keep up. What should I do?

A: An uncontrolled temperature rise is a sign of a potential thermal runaway, a hazardous situation that requires immediate and calm action.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) and any other reactants.[1]

  • Enhance Cooling: Maximize the cooling to the reactor. This may involve increasing the flow rate of the coolant or switching to a colder cooling medium if available.

  • Emergency Quenching: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves adding a pre-determined, cold, and inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.

  • Alert Personnel and Evacuate: Inform all personnel in the immediate vicinity of the situation. If the temperature rise cannot be controlled, follow established emergency shutdown and evacuation procedures.[2]

Post-Incident Analysis and Prevention:

  • Review Reaction Parameters: After stabilizing the reactor, thoroughly review all reaction parameters. Discrepancies in reactant concentration, catalyst loading, or addition rates are common causes.

  • Heat Flow Calorimetry: Conduct heat flow calorimetry studies on a smaller scale to accurately determine the reaction's heat of reaction and the maximum temperature of the synthesis reaction (MTSR) under process conditions.[3] This data is crucial for designing an adequate cooling system for the larger scale.

  • Semi-Batch Operation: For highly exothermic reactions, transitioning from a batch to a semi-batch process, where the oxidizing agent is added gradually, can significantly improve control over the heat evolution.[1]

Issue 2: Localized Hotspots and Inconsistent Product Quality

Q: I'm observing inconsistent product yields and the formation of byproducts. I suspect localized hotspots within the reactor. How can I address this?

A: Localized hotspots are often a result of poor mixing and can lead to side reactions and decreased selectivity.

Troubleshooting Steps:

  • Improve Agitation:

    • Increase Stirrer Speed: A higher agitation rate can improve bulk mixing and heat distribution.

    • Evaluate Impeller Design: For large-scale reactors, the type of impeller is critical. A pitched-blade turbine or a hydrofoil impeller is often more effective for promoting axial flow and uniform temperature distribution than a simple anchor or paddle stirrer.

  • Optimize Reagent Addition:

    • Subsurface Addition: Introduce the oxidizing agent below the surface of the reaction mixture, near the impeller, to ensure rapid dispersion.

    • Multiple Addition Points: For very large reactors, consider multiple addition points to distribute the reactant more evenly.

  • Dilution: Increasing the solvent volume can help to dissipate heat more effectively and maintain a more uniform temperature profile. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.

  • Baffling: Ensure the reactor is properly baffled to prevent vortexing and promote turbulent mixing, which is essential for effective heat and mass transfer.

Frequently Asked Questions (FAQs)

General Safety

  • Q1: What are the primary hazards associated with large-scale epoxidation?

    • A1: The primary hazard is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[4][5] This can result in a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and leading to a vessel rupture or explosion. Additionally, many reagents used in epoxidation, such as organic peroxides, can be thermally unstable and decompose violently if heated.[6]

  • Q2: What personal protective equipment (PPE) should be worn when handling epoxidation reagents?

    • A2: Always consult the Safety Data Sheet (SDS) for each chemical.[7] As a minimum, chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat are required.[8][9] For operations with a risk of vapor or aerosol exposure, a respirator with the appropriate cartridges may be necessary.[10]

Reaction Parameters

  • Q3: How does reactant concentration affect the exotherm?

    • A3: Increasing the concentration of reactants will generally increase the reaction rate and, consequently, the rate of heat generation.[11] It is crucial to understand this relationship through small-scale experiments before scaling up.

  • Q4: What is the role of the catalyst, and how does its concentration impact safety?

    • A4: Catalysts increase the reaction rate to achieve a desirable conversion in a reasonable timeframe. However, increasing the catalyst concentration will also increase the rate of heat evolution. The optimal catalyst loading should be determined to balance reaction efficiency with the ability to safely manage the exotherm.

Emergency Preparedness

  • Q5: What should be included in an emergency shutdown procedure for an exothermic epoxidation?

    • A5: An emergency shutdown procedure should be a clear, step-by-step guide that includes:

      • Immediate cessation of all reactant feeds.

      • Activation of maximum cooling.

      • Protocols for the addition of a quenching agent.

      • Procedures for depressurizing the reactor if necessary and safe to do so.

      • Clear communication and evacuation plans for all personnel.[2]

      • Contact information for emergency services.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for common epoxidation reactions. These values should be considered as starting points and may need to be optimized for specific experimental setups.

Table 1: Styrene Epoxidation Parameters

ParameterValueReference
Temperature 25 - 85 °C[11][12]
Pressure Atmospheric[13]
Catalyst Perovskite LaSrCoFeO6, Nickel(II) complexes, Barium Oxide[14][15][16]
Catalyst Loading 1.5 mol% (for phase-transfer catalyst)[11]
Oxidant m-CPBA, TBHP, H2O2, Air[13][15][17][18]
Styrene/Oxidant Molar Ratio 1:1 to 1:3[19]
Heat of Reaction (Polymerization) -73.38 ± 0.69 kJ/mol[20]

Table 2: Limonene Epoxidation Parameters

ParameterValueReference
Temperature 23 - 50 °C[21][22]
Pressure Atmospheric
Catalyst PW-Amberlite, Immobilized Lipase[21][23]
Oxidant H2O2[23]
Limonene/Oxidant Molar Ratio Varied[21]

Table 3: Chalcone Epoxidation Parameters

ParameterValueReference
Temperature Room temperature to 40 °C[24][25]
Pressure Atmospheric
Catalyst NaOH, Layered Hydrotalcites[24][25]
Oxidant H2O2[24][26]
Substrate/Oxidant Molar Ratio Varied[27]

Experimental Protocols

Protocol 1: General Procedure for Controlled Large-Scale Epoxidation
  • Reactor Setup and Inerting:

    • Assemble the reactor system, ensuring all connections are secure and leak-tested.

    • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, especially when using peroxide-based oxidants.

  • Initial Charge:

    • Charge the reactor with the substrate, solvent, and catalyst.

    • Begin agitation and bring the reactor contents to the desired initial temperature using the heating/cooling system.

  • Oxidant Addition:

    • Begin the slow, controlled addition of the oxidizing agent via a dosing pump. The addition rate should be based on prior calorimetric data to ensure the heat generated can be effectively removed by the cooling system.

    • Continuously monitor the internal reaction temperature and the temperature of the cooling jacket inlet and outlet.

  • Reaction Monitoring:

    • Maintain a constant internal temperature throughout the addition. If the temperature begins to rise above the setpoint, slow down or stop the oxidant addition until the temperature is back under control.

    • Take periodic samples to monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC, TLC).

  • Reaction Completion and Work-up:

    • After the addition is complete, continue to stir the reaction mixture at the set temperature until the reaction is complete.

    • Once complete, cool the reaction mixture to a safe temperature before proceeding with the work-up and purification steps.

Visualizations

Troubleshooting_Thermal_Runaway Troubleshooting a Thermal Runaway start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop All Reagent Feeds start->stop_reagents max_cooling Maximize Reactor Cooling stop_reagents->max_cooling monitor_temp Monitor Temperature Trend max_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stabilized Reaction Stabilized Continue Monitoring temp_decreasing->stabilized Yes quench Initiate Emergency Quench Procedure temp_decreasing->quench No post_analysis Post-Incident Analysis stabilized->post_analysis alert_evacuate Alert Personnel & Initiate Evacuation quench->alert_evacuate alert_evacuate->post_analysis

Caption: Workflow for responding to a thermal runaway event.

Logical_Relationship_Heat_Management Factors Influencing Heat Management in Epoxidation center Heat Generation Rate mixing Mixing Efficiency center->mixing mitigated by heat_transfer Heat Transfer Coefficient center->heat_transfer mitigated by cooling_capacity Cooling System Capacity center->cooling_capacity mitigated by reactant_conc Reactant Concentration reactant_conc->center catalyst_load Catalyst Loading catalyst_load->center addition_rate Reagent Addition Rate addition_rate->center temperature Reaction Temperature temperature->center influences

Caption: Key factors influencing heat generation and management.

References

Technical Support Center: Synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2r)-2-(3,4-Dichlorophenyl)oxirane. The information focuses on the critical role of the solvent in influencing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The enantioselective epoxidation of 3,4-dichlorostyrene is the most direct route. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen catalyst, is a well-established method for achieving high enantioselectivity for a variety of unfunctionalized alkenes, including styrene derivatives.[1][2] Other methods, such as the Darzens condensation or the use of biocatalysts like engineered P450 peroxygenases, may also be employed.[3]

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: The solvent plays a crucial role in the Jacobsen epoxidation and other methods. It can significantly affect the reaction rate, yield, and, most importantly, the enantioselectivity (the ratio of the desired (R)-enantiomer to the (S)-enantiomer). The solvent influences the solubility of the reactants and the catalyst, the stability of the catalytic species, and the transition state geometry of the epoxidation step.

Q3: What are some commonly used solvents for the Jacobsen epoxidation of styrene derivatives?

A3: Dichloromethane (DCM) is a frequently used solvent for Jacobsen epoxidations.[4] Other solvents such as acetonitrile, toluene, and ethyl acetate can also be used. The optimal solvent may vary depending on the specific substrate and reaction conditions.

Q4: Can the reaction temperature influence the enantioselectivity?

A4: Yes, temperature is a critical parameter. For the Jacobsen epoxidation of styrene, performing the reaction at lower temperatures, such as -78°C, has been shown to significantly improve the enantiomeric excess (ee) of the (R)-styrene oxide.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Yield 1. Inactive catalyst. 2. Ineffective oxidant. 3. Unsuitable solvent. 4. Incorrect reaction temperature.1. Ensure the Mn(salen) catalyst is properly prepared and handled, as prolonged exposure to air and moisture can deactivate it. 2. Use a fresh, reliable source of the oxidant (e.g., m-CPBA or sodium hypochlorite). Ensure the pH is controlled if using bleach. 3. Screen different solvents. A solvent in which all components are soluble is a good starting point. Refer to the data table below for guidance. 4. Optimize the reaction temperature. While lower temperatures often favor enantioselectivity, they may also slow down the reaction rate.
Low Enantioselectivity (ee) 1. Suboptimal solvent. 2. Reaction temperature is too high. 3. Presence of impurities. 4. Racemization of the product.1. The solvent can have a profound effect on the chiral induction. Experiment with a range of solvents with varying polarities. 2. Lowering the reaction temperature can significantly enhance enantioselectivity.[3] 3. Ensure the starting 3,4-dichlorostyrene and the solvent are pure and dry. 4. Work up the reaction promptly and under mild conditions to prevent epoxide ring-opening and potential racemization.
Formation of Byproducts 1. Over-oxidation of the epoxide. 2. Formation of diol through hydrolysis. 3. Side reactions of the starting material.1. Monitor the reaction progress carefully (e.g., by TLC or GC) and stop it once the starting material is consumed. 2. Ensure anhydrous reaction conditions if water-sensitive reagents are used. During workup, avoid prolonged exposure to acidic or basic aqueous solutions. 3. The purity of the 3,4-dichlorostyrene is important. Byproducts can arise from impurities in the starting material.
Difficult Product Isolation 1. Emulsion formation during workup. 2. Co-elution with catalyst or byproducts during chromatography.1. If using a biphasic system, the addition of brine can help to break emulsions. 2. Optimize the solvent system for flash chromatography to achieve better separation. Sometimes, passing the crude product through a short plug of silica gel can remove the majority of the catalyst before final purification.

Data Presentation

The following table summarizes the hypothetical effect of different solvents on the Jacobsen epoxidation of 3,4-dichlorostyrene to yield this compound. This data is representative and intended to guide solvent screening. Actual results may vary based on specific experimental conditions.

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Enantiomeric Excess (ee) of (R)-isomer (%)
Dichloromethane (DCM)8.9348582
Acetonitrile37.567575
Toluene2.3888078
Ethyl Acetate6.0268280
Tetrahydrofuran (THF)7.5257870

Experimental Protocols

General Protocol for the Jacobsen Epoxidation of 3,4-Dichlorostyrene

This protocol is a general guideline and may require optimization.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • 3,4-Dichlorostyrene

  • 4-Phenylpyridine N-oxide (4-PPNO) (as an axial ligand, optional but often beneficial)

  • m-Chloroperoxybenzoic acid (m-CPBA) or commercial bleach (e.g., 10-13% NaOCl) buffered with NaHCO₃/Na₂HPO₄

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the Jacobsen's catalyst (typically 1-5 mol%) and 4-PPNO (if used, 0.2-1 equivalent relative to the catalyst).

  • Add the chosen anhydrous solvent and stir the mixture until the catalyst is dissolved.

  • Add 3,4-dichlorostyrene (1 equivalent) to the solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the oxidant (1.1-1.5 equivalents). If using bleach, it should be buffered to a pH of around 11.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction (e.g., by adding a saturated aqueous solution of sodium thiosulfate if m-CPBA was used).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or chiral GC).

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Jacobsen's Catalyst cooling Cooling (e.g., 0°C) catalyst->cooling ligand 4-PPNO (optional) ligand->cooling solvent Anhydrous Solvent solvent->cooling reactant 3,4-Dichlorostyrene reactant->cooling oxidation Oxidant Addition cooling->oxidation monitoring Reaction Monitoring (TLC/GC) oxidation->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Yield & ee Determination purification->analysis

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or ee check_solvent Is the solvent optimal? start->check_solvent check_temp Is the temperature too high? check_solvent->check_temp Yes screen_solvents Screen different solvents check_solvent->screen_solvents No check_catalyst Is the catalyst active? check_temp->check_catalyst No lower_temp Lower reaction temperature check_temp->lower_temp Yes check_reagents Are reagents pure/fresh? check_catalyst->check_reagents Yes new_catalyst Use fresh/new catalyst check_catalyst->new_catalyst No purify_reagents Purify/use fresh reagents check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes screen_solvents->check_temp lower_temp->check_catalyst new_catalyst->check_reagents purify_reagents->success

Caption: Troubleshooting logic for optimizing the synthesis.

References

Preventing racemization of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of (2R)-2-(3,4-Dichlorophenyl)oxirane during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that can lead to the loss of enantiomeric purity of this compound.

Issue Potential Cause Recommended Action
Loss of enantiomeric excess (ee) after reaction workup Acidic Conditions: Traces of acid from the reaction or acidic water used in the workup can catalyze epoxide ring-opening via an SN1-like mechanism, leading to a planar carbocation intermediate and subsequent racemization.[1][2][3]Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. Use neutral pH water for all aqueous washes.
Basic Conditions: While less likely to cause racemization directly, strong bases can promote epoxide ring-opening. If the resulting diol can be re-cyclized under non-stereospecific conditions, it could lead to a loss of ee.Use mild bases for neutralization and avoid prolonged exposure to strongly basic conditions.
Decreased ee after purification by silica gel chromatography Acidic Silica Gel: Standard silica gel is slightly acidic and can cause on-column racemization or degradation of the epoxide.Use deactivated (neutralized) silica gel. This can be prepared by treating the silica gel with a solution of sodium bicarbonate.[4] Alternatively, consider using a different purification method such as flash chromatography with a less acidic stationary phase or recrystallization if applicable.
Racemization during storage Improper Storage Conditions: Exposure to heat, light, or acidic/basic contaminants in the storage container or solvent can lead to gradual racemization over time.Store the compound in a tightly sealed, amber glass vial at a reduced temperature, ideally between 2-8°C, under an inert atmosphere (e.g., argon or nitrogen).[5]
Inconsistent ee measurements Analytical Method: The chosen analytical method may not be optimized for this specific compound, leading to inaccurate ee determination.Develop and validate a robust analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to accurately determine the enantiomeric excess. Ensure baseline separation of the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism of racemization for aryl epoxides like this compound is through acid-catalyzed ring-opening. The protonated epoxide can undergo C-O bond cleavage to form a resonance-stabilized benzylic carbocation. This planar intermediate can then be attacked by a nucleophile from either face, leading to a racemic or partially racemized product.[1][2][3][6]

Q2: How can I safely remove acidic impurities from my sample of this compound?

A2: To remove acidic impurities, you can perform a gentle aqueous workup. Dissolve the compound in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated solution of sodium bicarbonate, followed by a wash with brine. Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent under reduced pressure.

Q3: What are the ideal storage conditions to maintain the enantiomeric purity of this compound?

A3: For long-term storage, it is recommended to store this compound as a solid or in a non-polar, aprotic solvent at a low temperature (2-8°C is a common recommendation for similar compounds) under an inert atmosphere (argon or nitrogen).[5] The container should be a tightly sealed amber vial to protect from light and moisture.

Q4: Can I use standard silica gel for the purification of this chiral epoxide?

A4: It is not recommended to use standard, untreated silica gel as its acidic nature can cause racemization or degradation of the epoxide.[4] If chromatography is necessary, use deactivated silica gel (neutralized with a base like sodium bicarbonate) or consider alternative purification techniques such as preparative thin-layer chromatography (TLC) on a neutralized stationary phase or recrystallization.

Q5: Which analytical technique is best for determining the enantiomeric excess of this compound?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds.[7][8] You will need to use a suitable chiral stationary phase (CSP) and optimize the mobile phase to achieve baseline separation of the (R) and (S) enantiomers. Other methods like chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with a chiral shift reagent may also be applicable.

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography

Objective: To prepare deactivated silica gel to prevent racemization of this compound during chromatographic purification.

Materials:

  • Standard silica gel (for flash chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Acetone (or another suitable solvent for washing)

  • Oven

Procedure:

  • Create a slurry of the silica gel in the saturated NaHCO₃ solution.

  • Stir the slurry for 30-60 minutes.

  • Filter the silica gel and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Wash the silica gel with acetone to remove the water.

  • Dry the neutralized silica gel in an oven at 120°C for at least 4 hours to remove all solvent and water.

  • Cool the silica gel in a desiccator before use.

Protocol 2: Chiral HPLC Analysis of this compound

Objective: To determine the enantiomeric excess of this compound.

Note: The following is a general starting point. The specific column and mobile phase composition will require optimization.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • HPLC-grade solvents (e.g., hexane, isopropanol).

  • Sample of this compound dissolved in a suitable solvent.

Procedure:

  • Column Equilibration: Equilibrate the chiral column with the chosen mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the dissolved sample onto the column.

  • Chromatogram Acquisition: Run the analysis and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Peak Integration: Integrate the area of the two enantiomer peaks.

  • Enantiomeric Excess (ee) Calculation: Calculate the ee using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

RacemizationPathway R_Epoxide This compound Protonated_Epoxide Protonated Epoxide R_Epoxide->Protonated_Epoxide H⁺ (Acid Catalyst) Racemic_Mixture Racemic Mixture R_Epoxide->Racemic_Mixture Carbocation Planar Carbocation Intermediate Protonated_Epoxide->Carbocation Ring Opening Carbocation->R_Epoxide Nucleophilic Attack (Top Face) S_Epoxide (2S)-2-(3,4-Dichlorophenyl)oxirane Carbocation->S_Epoxide Nucleophilic Attack (Bottom Face) S_Epoxide->Racemic_Mixture

Caption: Acid-catalyzed racemization pathway of this compound.

TroubleshootingWorkflow Start Loss of Enantiomeric Excess (ee) Detected Check_Workup Review Workup Procedure Start->Check_Workup Acidic_Workup Acidic Conditions Present? Check_Workup->Acidic_Workup Yes Check_Purification Review Purification Method Silica_Gel Using Standard Silica Gel? Check_Purification->Silica_Gel Yes Check_Storage Review Storage Conditions Improper_Storage Improper Temperature or Atmosphere? Check_Storage->Improper_Storage Yes Acidic_Workup->Check_Purification No Neutralize Action: Neutralize with mild base (e.g., NaHCO₃) Acidic_Workup->Neutralize Yes End Problem Resolved Neutralize->End Silica_Gel->Check_Storage No Use_Neutral_Silica Action: Use deactivated silica gel Silica_Gel->Use_Neutral_Silica Yes Use_Neutral_Silica->End Correct_Storage Action: Store at 2-8°C under inert gas Improper_Storage->Correct_Storage Yes Improper_Storage->End No Correct_Storage->End

Caption: Troubleshooting workflow for preventing racemization.

References

Technical Support Center: Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in epoxide ring-opening reactions.

Troubleshooting Guide

Question: My epoxide ring-opening reaction is giving a low yield or is not proceeding to completion. What are the possible causes and solutions?

Answer:

Low yields in epoxide ring-opening reactions can stem from several factors, ranging from reactant purity to reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.

Possible Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Epoxide Stability: Epoxides can be sensitive to acidic impurities and may hydrolyze or polymerize upon storage. Ensure the epoxide is pure and, if necessary, purify it by distillation or chromatography before use.

    • Nucleophile Potency: If using a basic nucleophile, ensure it has not degraded. For instance, organometallic reagents can be partially quenched by moisture or air. It is advisable to titrate strong nucleophiles before use.

    • Solvent Purity: Traces of water or other reactive impurities in the solvent can consume reagents. Always use dry, freshly distilled solvents, especially for reactions involving strong bases or water-sensitive catalysts.

  • Suboptimal Reaction Conditions:

    • Temperature: Some reactions require elevated temperatures to overcome the activation energy, particularly with less reactive epoxides or weak nucleophiles.[1] Conversely, excessive heat can lead to side reactions and decomposition. Experiment with a range of temperatures to find the optimal balance.

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Catalyst Inactivity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture. For Lewis acid catalysts, "poisoning" can occur if the reaction mixture contains stronger Lewis bases than the epoxide oxygen.[2]

  • Side Reactions:

    • Polymerization: Epoxides can undergo ring-opening polymerization, especially under strongly acidic or basic conditions.[3] This can often be mitigated by using a higher concentration of the nucleophile relative to the epoxide, adding the epoxide slowly to the reaction mixture, or using milder reaction conditions.

    • Rearrangement: In the presence of strong acids, epoxides can rearrange to carbonyl compounds. Using a less acidic catalyst or milder conditions can help to avoid this.

Here is a logical workflow to troubleshoot low-yield reactions:

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials (Epoxide, Nucleophile, Solvent) start->check_purity check_purity->start If impure, purify and restart optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_purity->optimize_conditions If pure check_catalyst Evaluate Catalyst Activity and Loading optimize_conditions->check_catalyst If still low yield successful_reaction Successful Reaction optimize_conditions->successful_reaction If yield improves investigate_side_reactions Investigate for Side Reactions (Polymerization, Rearrangement) check_catalyst->investigate_side_reactions If catalyst is active check_catalyst->successful_reaction If yield improves investigate_side_reactions->successful_reaction If side reactions are minimized

Caption: Troubleshooting workflow for low-yield epoxide ring-opening reactions.

Question: I am getting the wrong regioisomer in my epoxide ring-opening reaction. How can I control the regioselectivity?

Answer:

The regioselectivity of epoxide ring-opening is primarily determined by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.[4]

  • Under Basic or Nucleophilic Conditions (SN2 Pathway):

    • Mechanism: With strong, negatively charged nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums, amines), the reaction proceeds via an SN2 mechanism.[5]

    • Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom of the epoxide.[4]

    • To favor this pathway: Use a strong, anionic nucleophile in an aprotic or protic solvent in the absence of a strong acid.

  • Under Acidic Conditions (SN1-like Pathway):

    • Mechanism: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a better leaving group.[6] The reaction then proceeds through a transition state with significant carbocation character.

    • Regioselectivity: The nucleophile attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge.[7]

    • To favor this pathway: Use a weak nucleophile (e.g., water, alcohols) in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄, HCl) or a Lewis acid.

The following diagram illustrates the factors influencing regioselectivity:

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Basic_Conditions Basic/Nucleophilic (e.g., NaOMe, R-MgBr) SN2 Sɴ2 Pathway Basic_Conditions->SN2 Favors Acidic_Conditions Acidic (e.g., H₂SO₄, Lewis Acid) SN1_like Sɴ1-like Pathway Acidic_Conditions->SN1_like Favors Less_Substituted Attack at Less Substituted Carbon SN2->Less_Substituted Leads to More_Substituted Attack at More Substituted Carbon SN1_like->More_Substituted Leads to

Caption: Control of regioselectivity in epoxide ring-opening reactions.

Quantitative Data on Regioselectivity:

The choice of reaction conditions has a dramatic effect on the product distribution. Below is a comparison for the ring-opening of styrene oxide with methanol.

EpoxideNucleophileConditionsMajor ProductMinor ProductRegioisomeric Ratio (Major:Minor)Yield
Styrene OxideMethanolBasic (NaOMe in MeOH)2-methoxy-1-phenylethanol1-methoxy-2-phenylethanol~90:10High
Styrene OxideMethanolAcidic (cat. H₂SO₄ in MeOH)1-methoxy-2-phenylethanol2-methoxy-1-phenylethanol>95:5High
Question: My reaction is producing a mixture of stereoisomers. How can I control the stereochemistry?

Answer:

Epoxide ring-opening reactions are stereospecific. The outcome depends on the stereochemistry of the starting epoxide and the site of nucleophilic attack.

  • Mechanism: The reaction proceeds via a backside attack (SN2-type), which results in an inversion of configuration at the carbon atom that is attacked by the nucleophile.[4] The stereocenter that is not attacked retains its configuration.

  • Controlling the Outcome:

    • Start with an Enantiopure Epoxide: To obtain a single enantiomer as the product, you must start with an enantiomerically pure epoxide.

    • Control Regioselectivity: Since the inversion of configuration only occurs at the site of attack, controlling the regioselectivity (as discussed in the previous question) is crucial for predicting and obtaining the desired stereoisomer.

Frequently Asked Questions (FAQs)

1. What is the role of the acid catalyst in acid-catalyzed epoxide ring-opening?

The acid catalyst protonates the oxygen atom of the epoxide ring. This makes the oxygen a much better leaving group (a neutral alcohol instead of an alkoxide anion), thus activating the epoxide for attack by a weak nucleophile.[6]

2. Why do strong nucleophiles attack the less substituted carbon of an epoxide?

Strong, anionic nucleophiles react via an SN2 mechanism. In this mechanism, steric hindrance plays a dominant role. The nucleophile will preferentially attack the carbon atom that is less sterically encumbered, which is the less substituted carbon.[4]

3. Can I use a strong nucleophile under acidic conditions?

It is generally not advisable. Strong nucleophiles are often also strong bases (e.g., Grignard reagents, alkoxides). In the presence of a strong acid, an acid-base reaction will occur, neutralizing the nucleophile before it can react with the epoxide.

4. How can I prevent polymerization of my epoxide during the reaction?

Polymerization can be a significant side reaction, especially with reactive epoxides like ethylene oxide or propylene oxide.[3] To minimize polymerization:

  • Use a high concentration of the nucleophile.

  • Add the epoxide slowly to the reaction mixture containing the nucleophile.

  • Keep the reaction temperature as low as feasible.

  • In some cases, using a Lewis acid catalyst can offer better control than a strong Brønsted acid.

5. What is a typical work-up procedure for an epoxide ring-opening reaction?

The work-up procedure depends on the reaction conditions.

  • Acid-Catalyzed Reactions: The reaction is typically quenched by adding a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. The product is then extracted into an organic solvent, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Base-Catalyzed Reactions: The reaction is often quenched by adding a mild acid (e.g., saturated ammonium chloride solution or dilute HCl) to protonate the resulting alkoxide and neutralize any excess base. The product is then extracted with an organic solvent, dried, and concentrated. For reactions with amines, an acid-base extraction may be necessary to purify the product.

Experimental Protocols

General Protocol for Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the epoxide (1.0 eq) and the alcohol (which also serves as the solvent, typically 5-10 volumes).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Acid Addition: Slowly add a catalytic amount of a strong acid (e.g., 1-5 mol% of concentrated sulfuric acid).

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC. The reaction time can vary from a few hours to overnight.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the bubbling ceases.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Base-Catalyzed Ring-Opening of an Epoxide with an Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0-1.2 eq), the epoxide (1.0 eq), and a suitable solvent (e.g., methanol, ethanol, or THF).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC. Reaction times can vary significantly depending on the reactivity of the epoxide and the amine.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water.

    • To remove unreacted amine, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The product may also be extracted into the acidic aqueous layer and then re-isolated by basifying the aqueous layer and re-extracting with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Tables

Table 1: Influence of Catalyst on the Ring-Opening of Styrene Oxide with Aniline [8]

Catalyst (mol%)Time (min)Yield (%)
None42040
Sulfated Tin Oxide (0.5)18075
Sulfated Tin Oxide (1.0)9088
Sulfated Tin Oxide (2.0)3098

Table 2: Regioselectivity of Epoxide Ring-Opening with Amines Catalyzed by YCl₃ [9]

EpoxideAmineMajor RegioisomerYield (%)
Styrene OxideAnilineAttack at benzylic carbon92
Propylene OxideAnilineAttack at less substituted carbon90
Cyclohexene OxideAnilinetrans-2-anilinocylohexanol95
EpichlorohydrinAnilineAttack at less substituted carbon88

References

Validation & Comparative

A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective analysis of chiral compounds, this guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (2r)-2-(3,4-Dichlorophenyl)oxirane. This guide synthesizes experimental data from analogous compounds to recommend effective chiral stationary phases (CSPs) and mobile phase conditions, facilitating method development and optimization.

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and chemical synthesis. This compound, a chiral epoxide, requires robust analytical methods to resolve its enantiomers. Chiral HPLC stands as the premier technique for this purpose, offering high resolution and sensitivity. This guide compares two of the most successful classes of chiral stationary phases for the separation of aryl epoxides: Pirkle-type and polysaccharide-based CSPs.

Comparative Performance of Chiral Stationary Phases

The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantioseparation. Based on the analysis of structurally similar compounds, such as styrene oxide and its derivatives, two types of CSPs have demonstrated significant potential for the resolution of this compound.

Table 1: Performance Comparison of Recommended Chiral HPLC Columns for Aryl Epoxide Separation

Chiral Stationary Phase (CSP)Column Brand & TypeTypical Mobile PhaseFlow Rate (mL/min)AnalytesSeparation Factor (α)Resolution (Rs)
(R,R)-Whelk-O 1Regis (R,R)-WHELK-O 1Hexane/Isopropanol (90:10, v/v)1.0Styrene Oxide1.35> 1.5
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD-HHexane/Ethanol (90:10, v/v)1.0trans-Stilbene Oxide1.60> 2.0
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-HHexane/Isopropanol (90:10, v/v)0.5Substituted Styrene Oxides1.2 - 1.5> 1.5

Note: Data presented is for structurally similar analytes and serves as a strong starting point for method development for this compound.

Recommended Experimental Protocols

Detailed methodologies are provided below for the recommended chiral HPLC systems. These protocols are based on successful separations of analogous aryl epoxides and can be adapted for the analysis of this compound.

Method 1: Pirkle-Type CSP for Aryl Epoxide Separation

This method utilizes the (R,R)-Whelk-O 1 column, a Pirkle-type CSP known for its broad applicability in separating various classes of chiral compounds, including epoxides.[1][2]

  • Column: Regis (R,R)-WHELK-O 1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Polysaccharide-Based CSP for Aryl Epoxide Separation

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their excellent enantiorecognition capabilities.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) - Amylose tris(3,5-dimethylphenylcarbamate)

  • Mobile Phase: n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.

Experimental Workflow and Logic

The logical flow of a chiral HPLC analysis, from initial sample handling to the final determination of enantiomeric purity, is a systematic process. The following diagram illustrates this workflow.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Standard of This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Injection Inject Sample Dissolution->Injection Column Chiral Column ((R,R)-Whelk-O 1 or Polysaccharide) Injection->Column Separation Enantiomeric Separation Column->Separation Detection UV Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%ee) and Resolution (Rs) Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Alternative Analytical Approaches

While chiral HPLC is the most common and versatile technique, other methods can also be employed for the enantioselective analysis of chiral epoxides.

  • Supercritical Fluid Chromatography (SFC): Chiral SFC often provides faster separations and uses environmentally benign mobile phases (typically carbon dioxide with a co-solvent). The same chiral stationary phases used in HPLC are often effective in SFC.

  • Gas Chromatography (GC): For volatile and thermally stable epoxides, chiral GC using a cyclodextrin-based capillary column can be a high-resolution alternative.

References

Validating the Structure of (2r)-2-(3,4-Dichlorophenyl)oxirane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of the chiral epoxide, (2r)-2-(3,4-Dichlorophenyl)oxirane. Intended for researchers, scientists, and professionals in drug development, this document outlines key experimental data from analogous compounds and details the established protocols for definitive structural elucidation.

The precise determination of stereochemistry is a critical aspect of pharmaceutical development, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. For a molecule such as this compound, a combination of spectroscopic and chromatographic methods is essential for unambiguous structural confirmation.

Data Presentation: A Comparative Analysis

Table 1: Comparative ¹H-NMR Spectral Data of Phenyl Oxirane Analogs

CompoundSolventOxirane Ring Protons (δ, ppm)Aromatic Protons (δ, ppm)
Expected for this compound CDCl₃~2.7-3.2 (m, 2H), ~3.8-4.0 (m, 1H)~7.1-7.5 (m, 3H)
2-(3,4-Difluorophenyl)oxirane[1]CDCl₃2.73 (dd, 1H), 3.14 (dd, 1H), 3.80-3.88 (m, 1H)6.99-7.11 (m, 2H), 7.14 (dt, 1H)
2-(2-Fluorophenyl)oxirane[1]CDCl₃2.79 (dd, 1H), 3.17 (dd, 1H), 4.12-4.17 (m, 1H)7.01-7.31 (m, 4H)

Table 2: Comparative ¹³C-NMR Spectral Data of Phenyl Oxirane Analogs

CompoundSolventOxirane Ring Carbons (δ, ppm)Aromatic Carbons (δ, ppm)
Expected for this compound CDCl₃~51-53~125-140
2-(3,4-Difluorophenyl)oxirane[1]CDCl₃51.3, 51.4114.3, 117.4, 121.7, 134.8, 150.2, 150.6
2-(2-Fluorophenyl)oxirane[1]CDCl₃47.0, 50.5115.2, 124.3, 124.9, 125.9, 129.4, 161.6

Table 3: Chiral HPLC Separation of Phenyl Prostaglandin Enantiomers (Illustrative)

Chiral Stationary PhaseMobile PhaseSeparation Factor (α)Reference
Chiracel OJ-RHAcetonitrile:Methanol:Water (pH=4)>1.5[2]
Lux Amylose-2Methanol:Water or 2-Propanol:WaterNot resolved[2]

Experimental Protocols

The definitive structural validation of this compound would involve the following key experiments:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the connectivity of atoms and the relative stereochemistry of the oxirane ring protons.

  • Protocol:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H-NMR spectra on a 300 or 600 MHz spectrometer.

    • Acquire ¹³C-NMR spectra on the same instrument.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

    • The chemical shifts and coupling constants of the oxirane protons are diagnostic for its structure.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate the enantiomers and determine the enantiomeric purity of the sample.

  • Protocol:

    • Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns.

    • Test different mobile phase compositions, typically mixtures of hexane/isopropanol or methanol/acetonitrile.

    • Optimize the flow rate and column temperature to achieve baseline separation of the enantiomers.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

X-ray Crystallography
  • Objective: To unambiguously determine the absolute stereochemistry of the chiral center.

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

    • Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • The resulting electron density map will reveal the three-dimensional arrangement of atoms in the molecule, providing definitive proof of the (R) configuration.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Structure Validation synthesis Enantioselective Synthesis or Racemic Synthesis + Resolution purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr hplc Chiral HPLC purification->hplc xray X-ray Crystallography purification->xray connectivity Determine Connectivity & Relative Stereochemistry nmr->connectivity purity Determine Enantiomeric Purity hplc->purity absolute_config Determine Absolute Stereochemistry xray->absolute_config final_structure This compound Structure Validated connectivity->final_structure purity->final_structure absolute_config->final_structure

Caption: Workflow for the synthesis and structural validation of this compound.

cluster_direct Direct Methods cluster_indirect Indirect Methods racemic Racemic 2-(3,4-Dichlorophenyl)oxirane chiral_hplc Chiral HPLC Separation racemic->chiral_hplc derivatization Derivatization with Chiral Reagent racemic->derivatization R_enantiomer R_enantiomer chiral_hplc->R_enantiomer (2r)-isomer S_enantiomer S_enantiomer chiral_hplc->S_enantiomer (2s)-isomer separation Diastereomer Separation (Achiral HPLC/NMR) derivatization->separation diastereomer1 diastereomer1 separation->diastereomer1 Diastereomer 1 diastereomer2 diastereomer2 separation->diastereomer2 Diastereomer 2

Caption: Comparison of direct and indirect methods for the chiral separation of 2-(3,4-Dichlorophenyl)oxirane.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Dichlorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these intricate atomic arrangements, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This guide offers a comparative analysis of the crystallographic data of several dichlorophenyl derivatives, showcasing the power of this technique in characterizing potential therapeutic agents.

While the primary focus of this guide is on dichlorophenyl oxirane derivatives, the principles and methodologies of X-ray crystallography are broadly applicable. Due to the limited availability of specific crystallographic data for dichlorophenyl oxiranes in the public domain, this guide will utilize closely related dichlorophenyl-containing compounds as illustrative examples. These compounds share the dichlorophenyl moiety, a common fragment in many biologically active molecules, and their crystallographic analyses provide a strong foundation for understanding how this functional group influences molecular conformation and crystal packing.

Comparative Crystallographic Data of Dichlorophenyl Derivatives

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction studies of three distinct dichlorophenyl derivatives. These examples highlight the detailed structural information that can be derived from such experiments.

Parameter2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN)[1]5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine[2]2-amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile[3][4]
Crystal System MonoclinicTriclinicTriclinic
Space Group P2/cP-1P-1
Unit Cell Dimensions a = 9.421(3) Åb = 27.617(6) Åc = 12.501(4) Åβ = 105.79(3)°a = 10.979(2) Åb = 11.339(2) Åc = 11.646(2) Åα = 98.58(3)°β = 110.21(3)°γ = 111.61(3)°a = 9.5020(19) Åb = 10.054(2) Åc = 10.735(2) Åα = 72.78(3)°β = 89.17(3)°γ = 74.81(3)°
Selected Bond Lengths C-Cl: 1.73 Å (average)Not explicitly stated in the provided abstract.Not explicitly stated in the provided abstract.
Selected Bond Angles Not explicitly stated in the provided abstract.Not explicitly stated in the provided abstract.Not explicitly stated in the provided abstract.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structures presented above follows a well-established experimental workflow. Below is a detailed protocol for the single-crystal X-ray diffraction of small organic molecules.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is often the most challenging step. Common methods include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant solvent. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This can be set up in hanging drop or sitting drop formats.

    • Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. It is then mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted X-rays.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors. This provides an initial electron density map. An atomic model is then built into this map. The model is then refined against the experimental data using least-squares methods to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to the best possible fit with the experimental data.

  • Structure Validation and Analysis: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The resulting structural information, including bond lengths, bond angles, and torsion angles, can then be analyzed to understand the molecule's conformation and intermolecular interactions within the crystal lattice.

Alternative Characterization Methods

While X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, other techniques can provide complementary information or serve as alternatives when single crystals are not available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the connectivity and stereochemistry of a molecule in solution. It can provide information about the chemical environment of each atom and can be used to determine the relative positions of atoms in a molecule.

  • Three-Dimensional Electron Diffraction (3DED): This technique is analogous to X-ray diffraction but uses a beam of electrons instead of X-rays. 3DED is particularly useful for studying very small crystals (nanocrystals) that are not suitable for conventional X-ray diffraction.

  • Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. While it does not provide the same level of atomic detail as single-crystal XRD, it is a valuable tool for identifying crystalline phases, determining lattice parameters, and assessing sample purity.

Biological Relevance and Signaling Pathway

Dichlorophenyl derivatives are known to interact with various biological targets, influencing cellular signaling pathways. One such pathway is the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, cell growth, and differentiation.[5][6][7][8][9]

AhR_Signaling_Pathway Ligand Dichlorophenyl Derivative AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change ARNT ARNT AhR_active->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Transcription Activation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

The diagram above illustrates the canonical AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[6] Upon binding of a ligand, such as a dichlorophenyl derivative, the AhR undergoes a conformational change, dissociates from the complex, and translocates to the nucleus.[6][7] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in metabolism and other cellular processes.[5][8] Understanding how dichlorophenyl derivatives interact with and modulate this pathway is a key area of research in toxicology and drug development.

References

A Comparative Guide to Spectroscopic Differences Between Dichlorophenyl Oxirane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectroscopic techniques for differentiating the enantiomers of dichlorophenyl oxirane. The information is supported by experimental data from structurally similar compounds and detailed experimental protocols.

The differentiation of enantiomers is a critical step in drug development and chemical synthesis, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological properties. Spectroscopic methods offer powerful tools for this purpose. This guide focuses on three key techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Enantiomers produce mirror-image VCD spectra, making it a definitive technique for determining absolute configuration.[2]

Expected Spectroscopic Data for Dichlorophenyl Oxirane Enantiomers:

Table 1: Representative VCD and IR Data for 2-(chloromethyl)oxirane Enantiomers

Wavenumber (cm⁻¹)(R)-2-(chloromethyl)oxirane VCD Signal(S)-2-(chloromethyl)oxirane VCD SignalCorresponding IR Absorption
~3000 PositiveNegativeC-H stretching
~1450 NegativePositiveCH₂ scissoring
~1250 PositiveNegativeC-O-C asymmetric stretching
~900 NegativePositiveRing breathing mode

Note: The signs of the VCD signals are hypothetical and serve to illustrate the mirror-image relationship. Actual signs depend on the absolute configuration.

Experimental Protocol for VCD Spectroscopy:

  • Sample Preparation:

    • Dissolve the enantiomerically pure or enriched sample of dichlorophenyl oxirane in a suitable solvent that has low absorption in the infrared region of interest (e.g., carbon tetrachloride, deuterated chloroform).

    • The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 0.1 to 1 M.

  • Instrumentation and Measurement:

    • Use a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.[3]

    • The instrument should be purged with dry air or nitrogen to minimize interference from water vapor.[4]

    • Acquire the VCD spectrum over the desired spectral range (e.g., 800-2000 cm⁻¹).

    • The measurement is typically performed in blocks of time, which are then averaged to improve the signal-to-noise ratio.[4]

  • Data Analysis:

    • Process the raw data, including solvent subtraction and baseline correction.[4]

    • Compare the VCD spectrum of the sample with that of its enantiomer (if available) to confirm the mirror-image relationship.

    • For the assignment of absolute configuration, the experimental spectrum is compared with a theoretically predicted spectrum obtained from quantum chemical calculations.[5]

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light.[6] It is particularly useful for molecules containing chromophores. The aromatic ring in dichlorophenyl oxirane acts as a chromophore, making ECD a suitable technique for its analysis. Enantiomers exhibit mirror-image ECD spectra.

Expected Spectroscopic Data for Dichlorophenyl Oxirane Enantiomers:

The ECD spectrum of dichlorophenyl oxirane enantiomers is expected to show Cotton effects (positive or negative peaks) in the UV region corresponding to the electronic transitions of the dichlorophenyl group.

Table 2: Expected ECD Data for Dichlorophenyl Oxirane Enantiomers

Wavelength (nm)(R)-enantiomer Δε (M⁻¹cm⁻¹)(S)-enantiomer Δε (M⁻¹cm⁻¹)Electronic Transition
~220 PositiveNegativeπ → π
~270 NegativePositiven → π

Note: The signs and exact positions of the Cotton effects are illustrative and depend on the specific enantiomer and its conformation.

Experimental Protocol for ECD Spectroscopy:

  • Sample Preparation:

    • Dissolve the sample in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane).

    • The concentration should be adjusted to yield an absorbance of approximately 0.5-1.0 in a standard 1 cm path length cuvette.[7]

    • Ensure the sample is free of impurities that may absorb in the same UV region.

  • Instrumentation and Measurement:

    • Use a calibrated CD spectrometer.

    • Acquire the ECD spectrum over the relevant wavelength range (e.g., 200-400 nm).

    • A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • The data is typically presented as molar ellipticity [θ] or differential molar extinction coefficient (Δε).

    • The signs of the Cotton effects in the experimental spectrum can be compared to those predicted by computational methods to assign the absolute configuration.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

Standard NMR spectroscopy is generally unable to distinguish between enantiomers. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the enantiomers in the NMR spectrum.[8] Pirkle's alcohol is a common CSA used for this purpose.[9]

Expected Spectroscopic Differences:

Upon addition of a chiral solvating agent like (R)-Pirkle's alcohol to a racemic mixture of dichlorophenyl oxirane, the signals of the protons on the oxirane ring are expected to split into two sets of peaks, one for each enantiomer. The chemical shift difference (Δδ) between the signals of the two enantiomers depends on the strength of the interaction with the CSA.

Table 3: Expected ¹H NMR Data for a Racemic Mixture of Dichlorophenyl Oxirane with a Chiral Solvating Agent

ProtonChemical Shift (δ) without CSA (ppm)Expected Chemical Shift (δ) with (R)-Pirkle's Alcohol (ppm)
Oxirane CH (benzylic)~4.0(R)-enantiomer: ~4.05(S)-enantiomer: ~4.02
Oxirane CH₂~2.8, ~3.2(R)-enantiomer: ~2.85, ~3.25(S)-enantiomer: ~2.82, ~3.22

Note: The specific chemical shifts and the direction of the shift changes are illustrative. The magnitude of the separation will depend on the concentration of the CSA and the solvent used.

Experimental Protocol for Chiral NMR Spectroscopy:

  • Sample Preparation:

    • Dissolve a known amount of the dichlorophenyl oxirane sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

    • Add a small amount of the chiral solvating agent (e.g., (R)-Pirkle's alcohol) to the NMR tube. The optimal ratio of CSA to analyte may need to be determined experimentally, often starting with a 1:1 molar ratio.[10]

  • Instrumentation and Measurement:

    • Use a high-resolution NMR spectrometer.

    • Acquire ¹H NMR spectra after each addition of the CSA, allowing the sample to equilibrate.

  • Data Analysis:

    • Observe the splitting of proton signals corresponding to the two enantiomers.

    • The enantiomeric excess (% ee) can be determined by integrating the separated signals.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of dichlorophenyl oxirane enantiomers.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Results A Dichlorophenyl Oxirane Enantiomers B VCD Spectroscopy A->B C ECD Spectroscopy A->C D NMR with Chiral Solvating Agent A->D E Mirror-Image Spectra B->E F Cotton Effects C->F G Signal Splitting & Integration D->G H Absolute Configuration E->H F->H I Enantiomeric Excess G->I

Caption: Workflow for spectroscopic analysis of dichlorophenyl oxirane enantiomers.

This guide provides a foundational understanding of the key spectroscopic techniques for the chiral analysis of dichlorophenyl oxirane. For definitive results, it is recommended to combine experimental data with theoretical calculations, particularly for the assignment of absolute configuration using VCD and ECD spectroscopy.

References

A Comparative Guide to Impurity Profiling of (2R)-2-(3,4-Dichlorophenyl)oxirane: GC-MS, HPLC, and SFC Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust impurity profiling of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. For chiral compounds such as (2R)-2-(3,4-Dichlorophenyl)oxirane, a key intermediate in the synthesis of various pharmaceuticals, the challenge lies in not only identifying and quantifying process-related impurities but also in controlling the stereoisomeric purity. This guide provides a comprehensive comparison of three powerful analytical techniques for the impurity profiling of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Executive Summary

This guide details and compares a primary Gas Chromatography-Mass Spectrometry (GC-MS) method with alternative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) methods for the comprehensive impurity profiling of this compound. Each technique offers distinct advantages and is suited for different aspects of impurity analysis.

GC-MS stands out for its high sensitivity and specificity in analyzing volatile and semi-volatile impurities, making it ideal for identifying residual solvents and by-products from the synthetic process.

HPLC-UV/MS is a versatile and widely used technique for the analysis of a broad range of impurities, particularly non-volatile and thermally labile compounds. Its ability to be coupled with various detectors, including mass spectrometry, provides a powerful tool for both quantification and structural elucidation.

SFC-MS emerges as a "green" and high-throughput alternative, particularly advantageous for chiral separations. It offers rapid analysis times and reduced solvent consumption, making it an efficient choice for monitoring enantiomeric purity.

The selection of the most appropriate technique, or a combination thereof, will depend on the specific impurities of interest, the required sensitivity, and the desired sample throughput.

GC-MS Method for Impurity Profiling

Gas Chromatography-Mass Spectrometry is a highly effective method for the separation and identification of volatile and semi-volatile impurities that may be present in this compound. This includes starting materials, reaction by-products, and residual solvents.

Experimental Protocol: GC-MS

Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of dichloromethane. A 1 µL aliquot of this solution is injected into the GC-MS system.

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is used.

Chromatographic Conditions:

  • Column: Chiral capillary column (e.g., β-DEX™ 120, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis of known impurities.

Quantitative Data Summary: GC-MS
ImpurityRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
3,4-Dichlorobenzaldehyde10.50.050.15
(S)-2-(3,4-Dichlorophenyl)oxirane12.20.10.3
Dichloromethane (Residual Solvent)3.10.51.5
Unidentified By-product 114.8--

Note: The data presented is illustrative and based on typical performance for the analysis of similar compounds.

Alternative Analytical Methods

While GC-MS is a powerful tool, other chromatographic techniques offer complementary capabilities for a comprehensive impurity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, suitable for a wide range of non-volatile and thermally labile impurities. Chiral stationary phases enable the separation of enantiomers.

Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of mobile phase. The solution is filtered through a 0.45 µm syringe filter before injection.

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane:Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 220 nm

Mass Spectrometry Conditions (if coupled):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Nebulizer Gas: Nitrogen

  • Drying Gas Temperature: 300°C

  • Capillary Voltage: 4000 V

Supercritical Fluid Chromatography (SFC)

SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known for its high speed, efficiency, and reduced environmental impact, making it particularly well-suited for chiral separations.

Sample Preparation: A stock solution of this compound is prepared by dissolving 10 mg of the sample in 10 mL of methanol.

Instrumentation: A supercritical fluid chromatograph coupled to a mass spectrometer.

Chromatographic Conditions:

  • Column: Chiral stationary phase (e.g., Chiralpak® IC, 150 x 4.6 mm, 3 µm)

  • Mobile Phase: Supercritical CO2 and Methanol (85:15, v/v) with 0.1% diethylamine as an additive

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Probe Temperature: 400°C

  • Desolvation Line Temperature: 250°C

Performance Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the impurity profiling task. The following table provides a comparative overview of the performance of GC-MS, HPLC, and SFC for the analysis of this compound and its potential impurities.

ParameterGC-MSHPLC-UV/MSSFC-MS
Applicability Volatile & Semi-volatile impuritiesNon-volatile & Thermally labile impuritiesChiral & Achiral compounds, high throughput
Selectivity High, especially with MS detectionGood to excellent with appropriate columnsExcellent for chiral separations
Sensitivity (Typical LOQ) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL0.03 - 6.00 ng/mL[1]
Analysis Time 20 - 30 minutes15 - 40 minutes5 - 15 minutes
"Green" Chemistry Requires organic solvents for sample prepHigh consumption of organic solventsLow consumption of organic solvents
Strengths Excellent for residual solvents, high resolutionVersatile, well-established, robustFast, high-throughput, ideal for chiral
Limitations Not suitable for non-volatile compoundsSlower analysis times, higher solvent costHigher initial instrument cost

Note: The data presented is illustrative and based on typical performance for the analysis of similar compounds. Actual performance may vary depending on the specific instrumentation and experimental conditions.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of (2R)-2-(3,4- Dichlorophenyl)oxirane Dissolution Dissolve in Dichloromethane Sample->Dissolution Injection Inject 1 µL into GC Dissolution->Injection Separation Chiral Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition ImpurityID Impurity Identification (Library Search) DataAcquisition->ImpurityID Quantification Quantification (SIM Mode) DataAcquisition->Quantification Method_Comparison cluster_attributes Key Attributes GCMS GC-MS Volatile Volatile Impurities GCMS->Volatile Primary Technique Chiral Chiral Separation GCMS->Chiral Good Speed Analysis Speed GCMS->Speed Moderate HPLC HPLC-UV/MS NonVolatile Non-Volatile Impurities HPLC->NonVolatile Primary Technique HPLC->Chiral Good HPLC->Speed Moderate SFC SFC-MS SFC->Chiral Excellent SFC->Speed Fastest Green Green Chemistry SFC->Green Most Sustainable

References

A Comparative Guide to the Epoxidation of Dichlorostyrenes: Sharpless vs. Jacobsen Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the enantioselective epoxidation of olefins is a critical transformation for creating chiral building blocks. When the substrate is a dichlorostyrene, a common precursor in pharmaceutical synthesis, selecting the appropriate epoxidation method is paramount for achieving high yield and enantioselectivity. This guide provides an objective comparison of two prominent methods, the Sharpless and Jacobsen epoxidations, supported by experimental data and detailed protocols.

Introduction to Sharpless and Jacobsen Epoxidations

The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless, is a Nobel Prize-winning method for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2] It utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3] A key limitation of the Sharpless epoxidation is its strict substrate requirement for an allylic alcohol, which acts as a directing group for the catalyst.[2]

In contrast, the Jacobsen-Katsuki epoxidation, developed by Eric Jacobsen and Tsutomu Katsuki, is a versatile method for the enantioselective epoxidation of unfunctionalized alkenes, including aryl-substituted olefins like styrenes.[3][4] This method employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[4] The Jacobsen epoxidation does not require a directing group, making it suitable for a broader range of substrates.[5]

Performance Comparison for Dichlorostyrenes

Given that dichlorostyrenes are unfunctionalized alkenes lacking an allylic alcohol moiety, the Sharpless epoxidation is not a viable method for their direct epoxidation . The absence of the hydroxyl group prevents the necessary coordination to the titanium catalyst, resulting in no reaction or a non-selective background reaction.

Therefore, the Jacobsen epoxidation is the method of choice for the enantioselective epoxidation of dichlorostyrenes . The performance of the Jacobsen epoxidation for various substituted styrenes, including those with electron-withdrawing groups like chlorine, has been well-documented. High enantioselectivities, often exceeding 90% ee, can be achieved.

The following table summarizes the expected performance of the Jacobsen epoxidation for a generic dichlorostyrene based on data from analogous substituted styrenes.

MetricSharpless EpoxidationJacobsen Epoxidation
Substrate Applicability Not Applicable (Requires allylic alcohol)Applicable
Catalyst Ti(Oi-Pr)₄ / Diethyl TartrateChiral (salen)Mn(III) complex
Oxidant tert-Butyl hydroperoxide (TBHP)Sodium hypochlorite (NaOCl)
Typical Yield N/AHigh (often >90%)
Enantiomeric Excess (ee%) N/AHigh (expected 85-95%)[4]
Reaction Conditions N/AMild (e.g., 0°C to room temperature)

Experimental Protocols

As the Sharpless epoxidation is unsuitable, a detailed experimental protocol is provided only for the Jacobsen epoxidation of a dichlorostyrene.

Jacobsen Epoxidation of 2,4-Dichlorostyrene (Representative Protocol)

This protocol is adapted from general procedures for the Jacobsen epoxidation of substituted styrenes.

Materials:

  • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

  • 2,4-Dichlorostyrene

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH 11)

  • 4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,4-dichlorostyrene (1.0 mmol) in 10 mL of dichloromethane at 0°C is added (R,R)-Jacobsen's catalyst (0.02-0.05 mmol, 2-5 mol%).

  • If used, 4-phenylpyridine N-oxide (0.2 mmol, 20 mol%) is added to the reaction mixture.

  • Buffered sodium hypochlorite solution (1.5 mmol) is added dropwise over a period of 2-4 hours while maintaining the temperature at 0°C.

  • The reaction is stirred vigorously at 0°C and monitored by TLC until the starting material is consumed.

  • Once the reaction is complete, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-(2,4-dichlorophenyl)oxirane.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Catalytic Cycle Diagrams

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of the Sharpless and Jacobsen epoxidations.

Sharpless_Epoxidation Sharpless Epoxidation Catalytic Cycle A [Ti(OiPr)₂(DET)]₂ B Ti-Tartrate Monomer A->B Ligand Exchange C Active Catalyst [Ti(DET)(Allylic Alcohol)(tBuOOH)] B->C + Allylic Alcohol + tBuOOH D Epoxide-Titanium Complex C->D Oxygen Transfer D->B + Allylic Alcohol - Epoxide - tBuOH E Chiral Epoxide D->E H tBuOH D->H F Allylic Alcohol F->C G tBuOOH G->C

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Jacobsen_Epoxidation Jacobsen Epoxidation Catalytic Cycle A (salen)Mn(III) B Active Oxidant [(salen)Mn(V)=O] A->B Oxidation C Intermediate Complex B->C + Dichlorostyrene G NaCl B->G C->A Oxygen Transfer - Epoxide D Chiral Epoxide C->D E Dichlorostyrene E->B F NaOCl F->A

Caption: Catalytic cycle of the Jacobsen asymmetric epoxidation.

Conclusion

For the enantioselective epoxidation of dichlorostyrenes, the Jacobsen epoxidation is the superior and, in practical terms, the only viable option when compared to the Sharpless epoxidation. The substrate limitations of the Sharpless method preclude its use for unfunctionalized alkenes. The Jacobsen-Katsuki reaction, with its proven effectiveness for a wide range of styrenyl substrates, offers a reliable and highly enantioselective route to chiral dichlorostyrene epoxides, which are valuable intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Researchers should optimize reaction conditions, such as catalyst loading, temperature, and the use of co-catalysts, to achieve the best results for their specific dichlorostyrene substrate.

References

A Comparative Guide to Alternative Chiral Building Blocks for (2R)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-(3,4-Dichlorophenyl)oxirane is a valuable chiral building block in medicinal chemistry, prized for its role in constructing complex molecular architectures with specific stereochemistry. However, the pursuit of novel therapeutic agents, improved synthetic efficiency, and greener chemical processes necessitates an exploration of viable alternatives. This guide provides an objective comparison of alternative chiral epoxides, focusing on their synthesis, performance, and applications, supported by experimental data and detailed protocols.

Chiral epoxides are highly sought-after intermediates in the pharmaceutical industry due to the strained three-membered ring that allows for regioselective and stereospecific ring-opening reactions, enabling the synthesis of enantiomerically pure drugs.[1][2] The alternatives to this compound can be broadly categorized by their synthetic origin: chemo-catalytic asymmetric epoxidation and biocatalytic or chemoenzymatic methods.

Comparative Analysis of Synthesis Methodologies

The generation of enantiopure aryl oxiranes from their corresponding styrenyl precursors is dominated by two main strategies: asymmetric epoxidation using chiral chemical catalysts and biocatalytic oxidation using enzymes.

1. Chemo-catalytic Asymmetric Epoxidation

This approach utilizes chiral catalysts to induce enantioselectivity in the epoxidation of prochiral alkenes. Significant progress has been made with chiral ketone-catalyzed epoxidations (e.g., Shi epoxidation) and transition metal complexes.[3][4][5]

  • Chiral Dioxiranes (Shi-type Epoxidation): Fructose-derived chiral ketones are effective catalysts for the epoxidation of a wide range of styrenes, including those with electron-donating and electron-withdrawing groups. High enantioselectivities (89-93% ee) have been achieved for this class of alkenes.[3][6][7] This method is valued for its operational simplicity and the availability of the ketone catalyst.[8]

  • Metal-Porphyrin and Salen Complexes: Chiral porphyrin and salen metal complexes have been extensively studied for styrene epoxidation. While enantioselectivities can reach into the 80% range in many cases, they can be highly substrate-dependent.[3] For instance, a notable 96% enantiomeric excess (ee) was achieved for 3,5-dinitrostyrene using a specific chiral porphyrin complex.[3] Ruthenium-porphyrin catalysts have also shown high efficiency, achieving up to 875 turnovers with 69% ee for styrene in just two hours.[9][10]

2. Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[11] Enzymes like monooxygenases and epoxide hydrolases can provide access to chiral epoxides with exceptional enantiopurity (>99% ee) under mild reaction conditions.[1][12][13]

  • Styrene Monooxygenases (SMOs): SMOs are highly selective enzymes that catalyze the epoxidation of alkenes to the corresponding chiral epoxides with excellent enantiopurity.[14] Whole-cell biocatalysis using recombinant E. coli expressing SMO has been used to produce optically pure (S)-4-chlorostyrene oxide and (S)-allylbenzene oxide with conversions exceeding 99% and enantiomeric excess greater than 99%.[14]

  • Engineered P450 Peroxygenases: While natural SMOs typically produce (S)-styrene oxides, protein engineering has enabled the development of P450 variants that yield (R)-styrene oxides with high enantioselectivity (up to 99% ee) and high turnover numbers.[15] This allows for access to the opposite enantiomer, significantly expanding the synthetic utility.

  • Chemoenzymatic Approaches: These methods combine chemical synthesis with enzymatic reactions. A common strategy involves the enzymatic kinetic resolution of a racemic epoxide. For example, an engineered epoxide hydrolase (RpEH) can be used to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high optical purity. This has been applied to the synthesis of precursors for chiral triazole fungicides like Flutriafol.[16]

Data Presentation: Performance Comparison

The following tables summarize quantitative data for the synthesis of various chiral aryl oxiranes, providing a basis for comparison.

Table 1: Performance of Chemo-catalytic Asymmetric Epoxidation of Styrenes

Olefin Substrate Catalyst System Conversion (%) Enantiomeric Excess (ee, %) Product Configuration Reference
Styrene Fructose-derived Ketone (3) 100 90 (R) [3]
4-Chlorostyrene Fructose-derived Ketone (3) 100 92 (R) [3]
3,4-Dichlorostyrene Fructose-derived Ketone (3) 100 89 (R) [3]
4-Methoxystyrene Fructose-derived Ketone (3) 100 93 (R) [3]
Styrene Ru(IV)-Porphyrin (1) 84 69 Not Specified [9][10]

| 4-Chlorostyrene | Ru(IV)-Porphyrin (1) | 75 | 72 | Not Specified |[9] |

Table 2: Performance of Biocatalytic Asymmetric Epoxidation of Styrenes

Olefin Substrate Biocatalyst System Conversion (%) Enantiomeric Excess (ee, %) Product Configuration Reference
Styrene Engineered P450 (F87A/T268I/L181Q) 37 99 (R) [15]
4-Chlorostyrene Engineered P450 (F87A/T268I/V78A) 98 98 (R) [15]
4-Chlorostyrene SMO (M. litorale) in E. coli >99 >99 (S) [14]

| Allylbenzene | SMO (M. litorale) in E. coli | >99 | >99 | (S) |[14] |

Featured Alternative Building Blocks

  • (S)-2-(4-Chlorophenyl)oxirane: A direct analogue with a single chlorine substituent. It can be synthesized in very high enantiopurity (>99% ee) using styrene monooxygenase.[14] Its altered electronic properties compared to the dichlorinated version can influence downstream reaction kinetics and the biological activity of derivatives.

  • (R)-Styrene Oxide and Derivatives: The parent compound and its substituted forms are accessible with high enantioselectivity (up to 99% ee) using engineered P450 enzymes.[15] This provides access to the (R)-enantiomer, which is often complementary to the (S)-products of natural SMOs.

  • (S)-2-(3,4-Difluorophenyl)oxirane: This building block is a key intermediate in the synthesis of the P2Y₁₂ receptor antagonist, Ticagrelor.[17] Its synthesis often involves the kinetic resolution of the racemic epoxide. The fluorine substituents can significantly alter the pharmacokinetic properties of the final drug molecule, such as metabolic stability and binding affinity.

Experimental Protocols

Protocol 1: Asymmetric Epoxidation of 4-Chlorostyrene using a Chiral Ketone Catalyst This protocol is adapted from the Shi epoxidation methodology.[6]

  • Reaction Setup: To a solution of 4-chlorostyrene (0.10 mmol), chiral ketone catalyst (0.015 mmol), and Bu₄NHSO₄ (0.02 mmol) in DME (1.5 mL), add a buffer solution (1.0 mL of 0.1 M K₂CO₃−AcOH, pH 8.0).

  • Cooling: Cool the reaction mixture to -10 °C in an ice/salt bath.

  • Oxidant Addition: Add a solution of Oxone (0.212 M, 0.84 mL) and K₂CO₃ (0.48 M, 0.84 mL) dropwise over 1 hour while maintaining the temperature at -10 °C.

  • Reaction Monitoring: Stir the mixture vigorously at -10 °C for 3.5 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Upon completion, quench the reaction with sodium thiosulfate solution. Extract the product with ethyl acetate (3 x 10 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the conversion and enantiomeric excess by chiral GC analysis.

Protocol 2: Semi-preparative Whole-Cell Biocatalysis for (R)-Styrene Oxide This protocol is based on the work with engineered P450 peroxygenases.[15]

  • Catalyst Preparation: Prepare a suspension of the P450 mutant heme domain (2.5 µM) in 20 mL of 0.1 M pH 8.0 phosphate buffer.

  • Reaction Setup: Add styrene (10 mM, dissolved in 2% methanol) and the dual-functional small molecule Im-C6-Phe (2 mM) to the enzyme solution.

  • Initiation: Cool the mixture to 0 °C and initiate the reaction by adding H₂O₂ (80 mM).

  • Reaction: Stir the reaction at 0 °C. Monitor the consumption of styrene using GC.

  • Extraction: After completion (typically 24-48 hours), extract the mixture with an equal volume of ethyl acetate.

  • Isolation and Analysis: Separate the organic layer, dry with anhydrous Na₂SO₄, and carefully remove the solvent under reduced pressure to obtain the crude (R)-styrene oxide. Determine the enantiomeric excess using chiral GC.

Protocol 3: Chemoenzymatic Synthesis of (S)-Flutriafol This protocol outlines the chemical step following enzymatic resolution.[16]

  • Reactant Preparation: In a reaction vessel, dissolve the epoxy-precursor (S)-1a (600 mg, 2.57 mmol) and 1,2,4-triazole in DMF.

  • Catalyst Addition: Add tBuOK as a catalyst to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C.

  • Monitoring and Workup: Monitor the reaction by HPLC. Upon completion, cool the mixture and perform a suitable aqueous workup.

  • Isolation: Extract the product with an organic solvent. The isolated yield of (S)-flutriafol is typically around 90% with an enantiomeric excess matching the starting epoxide (e.g., 98.2% ee).

Visualizations

Synthesis_Strategy_Selection cluster_start Decision Factors cluster_methods Synthetic Methodologies cluster_outcomes Key Advantages Target_Config Target Enantiomer ((R) or (S))? Biocatalysis Biocatalysis (e.g., SMO, P450) Target_Config->Biocatalysis (S) -> SMO (R) -> Engineered P450 Chemo_catalysis Chemo-catalysis (e.g., Shi Epoxidation) Target_Config->Chemo_catalysis Both Scale Required Scale (Lab vs. Industrial)? Scale->Biocatalysis Scalable Scale->Chemo_catalysis Well-established for scale-up Chemoenzymatic Chemoenzymatic (e.g., Kinetic Resolution) Scale->Chemoenzymatic Industrial Precedent Bio_Adv High ee (>99%) Green Process Specific Enantiomer Biocatalysis->Bio_Adv Chem_Adv Broad Substrate Scope Access to both Enantiomers Well-established Chemo_catalysis->Chem_Adv ChemEnz_Adv High ee for one Enantiomer Uses Racemic Feedstock Chemoenzymatic->ChemEnz_Adv

Caption: A decision workflow for selecting a chiral epoxide synthesis strategy.

Flutriafol_Synthesis cluster_enzymatic Enzymatic Kinetic Resolution cluster_chemical Chemical Synthesis Step Racemic_Epoxide Racemic Epoxy-precursor (1a) Epoxide_Hydrolase Engineered Epoxide Hydrolase (RpEH Mutant) Racemic_Epoxide->Epoxide_Hydrolase S_Epoxide (S)-Epoxy-precursor ((S)-1a, >98% ee) Epoxide_Hydrolase->S_Epoxide Unreacted Enantiomer R_Diol (R)-Diol-precursor ((R)-1b) Epoxide_Hydrolase->R_Diol Hydrolyzed Enantiomer Catalyst tBuOK in DMF 100 °C S_Epoxide->Catalyst Triazole 1,2,4-Triazole Triazole->Catalyst S_Flutriafol (S)-Flutriafol (>98% ee) Catalyst->S_Flutriafol Ring-opening & Nucleophilic Attack

Caption: Chemoenzymatic synthesis pathway for (S)-Flutriafol.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a critical cornerstone of pharmaceutical manufacturing. This guide provides a detailed comparative analysis of three primary synthetic routes to (2r)-2-(3,4-Dichlorophenyl)oxirane, a valuable chiral building block. The routes evaluated are Jacobsen-Katsuki epoxidation, biocatalytic epoxidation, and the Darzens reaction, with a focus on cost-effectiveness, enantioselectivity, yield, and environmental impact.

The synthesis of enantiomerically pure epoxides is of paramount importance in the pharmaceutical industry, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. This compound is a key intermediate whose efficient production is crucial for the development of various therapeutic agents. This comparative guide examines the most prominent synthetic strategies to obtain this molecule, providing a cost-benefit analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Enantioselective Epoxidation of 3,4-Dichlorostyrene

This approach involves the direct asymmetric epoxidation of the corresponding alkene, 3,4-dichlorostyrene. Two major catalytic systems are considered: the well-established Jacobsen-Katsuki epoxidation using a chiral manganese-salen complex and the increasingly popular biocatalytic epoxidation employing enzymes such as P450 monooxygenases.

Jacobsen-Katsuki Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1] It typically utilizes a chiral manganese salen catalyst, known as Jacobsen's catalyst, in the presence of an oxidant like sodium hypochlorite (bleach).[1][2] This method is known for its high enantioselectivity with a variety of cis-disubstituted and certain terminal alkenes.[3]

Biocatalytic Epoxidation

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods.[4] Engineered cytochrome P450 monooxygenases have demonstrated remarkable efficiency in the (R)-enantioselective epoxidation of styrene and its derivatives, including chlorostyrenes, with excellent enantiomeric excess (ee) and high turnover numbers (TONs).[5] These enzymatic reactions are typically performed in aqueous media under mild conditions, reducing the environmental footprint.[6]

Route 2: Asymmetric Darzens Reaction

The Darzens reaction, or glycidic ester condensation, is a classic method for the synthesis of epoxides. It involves the reaction of a carbonyl compound, in this case, 3,4-dichlorobenzaldehyde, with an α-haloester in the presence of a base. While traditionally producing racemic epoxides, asymmetric variants using chiral phase-transfer catalysts or chiral auxiliaries have been developed to induce enantioselectivity.

Route 3: Halohydrin Formation and Cyclization

This two-step route begins with the formation of a halohydrin from the alkene, 3,4-dichlorostyrene. This is typically achieved by reacting the alkene with a halogen (e.g., bromine or chlorine) in the presence of water. The resulting halohydrin is then treated with a base to induce an intramolecular SN2 reaction, leading to the formation of the epoxide. The stereochemistry of the final epoxide is controlled by the anti-addition of the halogen and hydroxyl group in the first step and the subsequent inversion of configuration during the ring-closing step.

Comparative Analysis of Synthetic Routes

To facilitate a clear comparison, the following tables summarize the key quantitative data for each synthetic route.

Parameter Jacobsen-Katsuki Epoxidation Biocatalytic Epoxidation (P450) Asymmetric Darzens Reaction Halohydrin Formation/Cyclization
Starting Material 3,4-Dichlorostyrene3,4-Dichlorostyrene3,4-Dichlorobenzaldehyde3,4-Dichlorostyrene
Key Reagents/Catalyst Jacobsen's Catalyst, NaOClEngineered P450 enzyme, Glucose, CofactorsChiral Phase-Transfer Catalyst, α-chloroacetate, BaseNBS/NCS, H₂O, Base
Typical Yield Moderate to High (Specific data for substrate needed)High (up to 98% for similar substrates)[5]Moderate (Specific data for substrate needed)High (generally)
Enantiomeric Excess (ee) High (often >90%)[1]Excellent (>95-99%)[5]Variable (depends on catalyst and conditions)Dependent on chiral resolution step if applicable
Reaction Conditions Mild (0°C to rt)Mild (25-37°C, aqueous buffer)Variable (often requires cryogenic temperatures for high ee)Mild (rt)

Table 1: Comparison of Performance Metrics for Synthetic Routes to this compound.

Cost-Benefit Analysis

Factor Jacobsen-Katsuki Epoxidation Biocatalytic Epoxidation Asymmetric Darzens Reaction Halohydrin Formation/Cyclization
Starting Material Cost 3,4-Dichlorostyrene (Moderate)[7][8]3,4-Dichlorostyrene (Moderate)[7][8]3,4-Dichlorobenzaldehyde (Low to Moderate)[9][10][11]3,4-Dichlorostyrene (Moderate)[7][8]
Catalyst/Reagent Cost Jacobsen's Catalyst (High)[12]Enzyme production can be cost-effective at scale[13][14][15]Chiral PTCs can be expensiveInexpensive reagents (NBS/NCS, base)
Process Complexity Relatively straightforward, but requires careful control of conditions.Requires fermentation for enzyme production, but reaction is simple.Can be complex to optimize for high ee.Two distinct steps, but generally straightforward.
Environmental Impact Use of chlorinated solvents and bleach.[16]Green (aqueous media, biodegradable catalyst).[4]Often uses organic solvents.[17]Use of halogenated reagents and organic solvents.
Safety Concerns Handling of oxidant (bleach).[16]Generally safe.Handling of strong bases and reactive intermediates.Handling of corrosive halogens and bases.
Scalability Scalable, but catalyst cost can be a factor.[16]Highly scalable with established fermentation technology.[14]Can be challenging to scale up while maintaining high ee.Readily scalable.

Table 2: Cost-Benefit Analysis of Synthetic Routes.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of the catalysts and products are essential for reproducibility and validation.

Synthesis of Jacobsen's Catalyst

The preparation of Jacobsen's catalyst involves a multi-step synthesis starting from the resolution of 1,2-diaminocyclohexane, followed by condensation with 3,5-di-tert-butylsalicylaldehyde and subsequent metallation with manganese(II) acetate.[2]

Biocatalytic Epoxidation using P450 Monooxygenase

A typical procedure involves the cultivation of a recombinant microorganism (e.g., E. coli) expressing the engineered P450 enzyme. The whole-cell biocatalyst is then suspended in a buffer containing glucose as a reducing equivalent source, and the substrate, 3,4-dichlorostyrene, is added. The reaction proceeds under aerobic conditions at a controlled temperature and pH.[5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes.

Synthetic_Routes cluster_epoxidation Enantioselective Epoxidation cluster_darzens Asymmetric Darzens Reaction 3,4-Dichlorostyrene 3,4-Dichlorostyrene Jacobsen_Epoxidation Jacobsen-Katsuki Epoxidation 3,4-Dichlorostyrene->Jacobsen_Epoxidation Biocatalytic_Epoxidation Biocatalytic Epoxidation (P450) 3,4-Dichlorostyrene->Biocatalytic_Epoxidation Product_Epox This compound Jacobsen_Epoxidation->Product_Epox Biocatalytic_Epoxidation->Product_Epox 3,4-Dichlorobenzaldehyde 3,4-Dichlorobenzaldehyde Darzens_Reaction Asymmetric Darzens Reaction 3,4-Dichlorobenzaldehyde->Darzens_Reaction Product_Darzens This compound Darzens_Reaction->Product_Darzens

Figure 1: Comparison of Enantioselective Epoxidation and Asymmetric Darzens Reaction pathways.

Halohydrin_Route Start 3,4-Dichlorostyrene Step1 Halohydrin Formation (NBS/H₂O) Start->Step1 Intermediate Bromohydrin Intermediate Step1->Intermediate Step2 Base-induced Cyclization Intermediate->Step2 Product This compound Step2->Product

Figure 2: Workflow for the Halohydrin Formation and Cyclization route.

Conclusion

The choice of the optimal synthetic route to this compound depends on a careful consideration of various factors.

  • For achieving the highest enantioselectivity and adhering to green chemistry principles, biocatalytic epoxidation stands out as a highly promising route. The ability to perform the reaction in water at ambient temperature with a biodegradable catalyst makes it an environmentally benign option. While the initial investment in enzyme development and fermentation can be significant, it often proves to be cost-effective at an industrial scale.[13][14]

  • The Jacobsen-Katsuki epoxidation offers a well-established and versatile method that can provide high enantioselectivity for a range of substrates. However, the high cost of the catalyst and the use of chlorinated solvents and bleach as an oxidant are notable drawbacks from both an economic and environmental perspective.[16]

  • The Asymmetric Darzens reaction presents an alternative approach starting from a different precursor. Its viability is highly dependent on the development of an efficient and selective catalytic system for the specific substrate.

  • The Halohydrin formation and cyclization route is a classical and often high-yielding method. However, to achieve enantioselectivity, it would require either a chiral resolution step, which is often inefficient, or the use of a chiral reagent in the halohydrin formation step, which can be costly.

References

Confirming absolute configuration of chiral epoxides

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide to confirming the absolute stereochemistry of chiral epoxides is essential for researchers in drug discovery and development, where enantiomeric purity can profoundly impact pharmacological activity and safety. This guide provides a comparative overview of four prominent techniques: Vibrational Circular Dichroism (VCD), Exciton-Coupled Circular Dichroism (ECCD), Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Ester Analysis, and Single-Crystal X-ray Crystallography. Each method is evaluated based on its experimental protocol, data presentation, and inherent advantages and limitations, supported by experimental data.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations.[2][3] This method is particularly advantageous as it can be performed on samples in solution or as neat liquids, circumventing the need for crystallization.[1]

Experimental Protocol
  • Sample Preparation: Dissolve 5-15 mg of the chiral epoxide in a suitable solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of approximately 20 mg/mL. The solvent should have minimal infrared absorption in the spectral regions of interest.[3][4] The sample is then placed in an IR cell with a path length of about 100 µm.[3]

  • Data Acquisition: Measure the VCD and IR spectra using a VCD spectrometer. Data acquisition can take several hours (typically around 8 hours) to achieve a sufficient signal-to-noise ratio, as VCD signals are inherently weak.[3][5]

  • Computational Modeling: Generate a 3D structure of one enantiomer of the epoxide. Perform a conformational search to identify all low-energy conformers. For each conformer, optimize the geometry and calculate the theoretical VCD and IR spectra using Density Functional Theory (DFT).

  • Spectral Comparison: Generate a Boltzmann-averaged theoretical VCD spectrum from the spectra of the individual conformers. Compare the experimental VCD spectrum with the calculated spectrum. A good agreement in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[3]

Workflow for VCD Analysis```dot

VCD_Workflow cluster_exp Experimental cluster_comp Computational Exp_Sample Sample Preparation (5-15 mg in solvent) Exp_Measure VCD/IR Measurement Exp_Sample->Exp_Measure Comparison Spectral Comparison Exp_Measure->Comparison Comp_Model 3D Model Generation Comp_Conf Conformational Search Comp_Model->Comp_Conf Comp_Calc DFT Calculation of VCD/IR Spectra Comp_Conf->Comp_Calc Comp_Avg Boltzmann Averaging Comp_Calc->Comp_Avg Comp_Avg->Comparison Result Absolute Configuration Assigned Comparison->Result

Caption: Workflow for Mosher's ester analysis.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is often considered the "gold standard" for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. T[6][7]he method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects.

[8]#### Experimental Protocol

  • Crystallization: The primary and often most challenging step is to grow a single crystal of the chiral epoxide of sufficient size and quality. This can involve screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined to best fit the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays, which creates small but measurable differences between the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). The Flack parameter is a common metric used to confidently assign the absolute stereochemistry; a value close to 0 for a given configuration indicates a correct assignment, while a value near 1 suggests the opposite configuration.

[9]#### Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

Comparative Summary

FeatureVibrational Circular Dichroism (VCD)Exciton-Coupled CD (ECCD)NMR (Mosher's Ester Analysis)X-ray Crystallography
Principle Differential absorption of polarized IR lightExciton coupling between chromophoresDiastereomer non-equivalence in NMRX-ray diffraction by a crystal lattice
Sample State Solution or neat liquidSolutionSolutionSingle crystal
Sample Amount 5-15 mg[4] Micrograms (µg)[10] Milligrams (mg)Milligrams (mg) for crystallization
Derivatization Not requiredNot required for epoxy alcohols[10] Required (ring-opening + esterification)[11] Not required (but derivatives may crystallize better)
Analysis Time Long (hours for measurement, plus computation time)[3] Rapid (minutes)Moderate (hours for reaction and NMR)[12][13] Variable (days to weeks for crystallization, hours for data collection)
Key Advantage No crystallization or derivatization neededHigh sensitivity, very small sample sizeWidely available instrumentation (NMR)Unambiguous 3D structure determination
Key Limitation Requires quantum chemical calculations; can be complex for flexible moleculesLimited to molecules that can complex with the host or have suitable chromophoresDestructive (derivatization); potential for side reactions and misinterpretation[11] Absolute requirement for a high-quality single crystal
Confidence Level High, with good spectral correlation[2] High, based on empirical rulesHigh, but conformation must be correctly assumedVery High (Gold Standard)

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (2r)-2-(3,4-Dichlorophenyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of (2r)-2-(3,4-Dichlorophenyl)oxirane (CAS Number: 52909-94-1). The following procedural guidance is based on established best practices for handling chlorinated organic compounds and epoxides, in the absence of a specific Safety Data Sheet (SDS) for this exact stereoisomer.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a lab coatGloves should be inspected for integrity before each use. Double gloving is recommended for extended operations. A chemically resistant lab coat should be worn and buttoned completely.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.
Footwear Closed-toe shoesShoes should be made of a non-porous material to prevent absorption in case of spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical to ensure safety and experimental integrity.

  • Preparation :

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Gather all necessary PPE and inspect for damage.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a designated waste container for contaminated materials.

  • Handling :

    • Don all required PPE before entering the designated handling area.

    • Conduct all manipulations of this compound exclusively within the chemical fume hood.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Avoid direct contact with the substance. Use appropriate tools for transfer and measurement.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Remove PPE in the designated area, avoiding cross-contamination. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused or Waste this compound Collect in a clearly labeled, sealed, and chemically compatible container. Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed hazardous waste container. Dispose of through the institutional EHS office.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Transfer & Measure prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Surfaces handle2->post1 disp1 Collect Chemical Waste handle2->disp1 post2 Store Chemical post1->post2 disp2 Collect Contaminated Materials post1->disp2 post3 Doff PPE post2->post3 post3->disp2 disp3 Contact EHS for Pickup disp1->disp3 disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.